c-Fms-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPIQKPNBIUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: c-Fms-IN-1
This technical guide provides an in-depth overview of the mechanism of action for c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to c-Fms (CSF-1R)
The Colony-Stimulating Factor 1 Receptor (c-Fms or CSF-1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of myeloid cells, including monocytes, macrophages, and osteoclasts.[1][2][3] The binding of its primary ligand, Colony-Stimulating Factor 1 (CSF-1), or another ligand, IL-34, triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[2] This signaling is crucial for normal physiological processes but is also implicated in the pathology of various diseases, including cancer, inflammatory disorders, and bone diseases.[2][4]
This compound is a small molecule inhibitor that targets the kinase activity of c-Fms, thereby blocking its biological functions.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the c-Fms kinase. The binding of CSF-1 to the extracellular domain of c-Fms induces receptor dimerization and a conformational change in the intracellular kinase domain. This change facilitates the binding of ATP and the subsequent autophosphorylation of specific tyrosine residues within the kinase domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of downstream pathways.
This compound, as a kinase inhibitor, is presumed to compete with ATP for binding to the catalytic site within the c-Fms kinase domain. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thus inhibiting receptor autophosphorylation and blocking the initiation of the downstream signaling cascade. This leads to the suppression of CSF-1-dependent cellular responses.
Quantitative Data
The inhibitory potency of this compound against its target is a critical parameter. The available data is summarized in the table below. For comparative purposes, a selection of other known c-Fms inhibitors is also included.
Table 1: Inhibitory Activity of this compound and Other c-Fms Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | c-Fms | 0.8 | Potent FMS kinase inhibitor.[5] |
| c-Fms-IN-8 | c-Fms | 9.1 | Type II inhibitor.[6] |
| Sotuletinib (BLZ945) | c-Fms | 1 | Highly selective and brain-penetrant.[7][8] |
| Pexidartinib (PLX-3397) | c-Fms, c-Kit | 20 (c-Fms), 10 (c-Kit) | Dual inhibitor.[7] |
| Vimseltinib (DCC-3014) | c-Fms, c-Kit | <10 (c-Fms), 100-1000 (c-Kit) | Dual inhibitor.[8] |
| GW2580 | c-Fms | 30 | Selective inhibitor.[8][9] |
| Ki20227 | c-Fms | 2 | Highly selective inhibitor.[9] |
Signaling Pathways
The activation of c-Fms initiates several key signaling pathways that mediate its diverse biological effects. The inhibition of c-Fms by this compound effectively blocks these downstream cascades.
Key Downstream Signaling Pathways of c-Fms:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Upon c-Fms activation, the p85 subunit of PI3K binds to phosphotyrosine residues on the receptor, leading to the activation of Akt, which in turn phosphorylates numerous substrates to promote cell survival.
-
MAPK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation. The activation of c-Fms leads to the recruitment of Grb2 and Sos, which activates the Ras-Raf-MEK-ERK cascade.
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are also activated downstream of c-Fms. Upon phosphorylation, STAT proteins dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival and differentiation.
Visualization of this compound Mechanism of Action
The following diagram illustrates the inhibition of the c-Fms signaling pathway by this compound.
Caption: Inhibition of CSF-1/c-Fms signaling by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of a c-Fms inhibitor like this compound.
Biochemical Kinase Inhibition Assay (e.g., Lanthascreen™)
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Fluorescently labeled substrate peptide (e.g., GFP-poly-GT)
-
ATP
-
Terbium-labeled anti-phosphotyrosine antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (in DMSO)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the c-Fms kinase, the fluorescently labeled substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., using M-NFS-60 cells)
Objective: To assess the effect of this compound on the proliferation of CSF-1-dependent cells.
Materials:
-
M-NFS-60 cells (a murine macrophage cell line dependent on CSF-1 for proliferation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant murine CSF-1
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in a medium containing a suboptimal concentration of CSF-1.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
Stimulate the cells with an optimal concentration of CSF-1.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation inhibition.
Western Blotting for Phospho-c-Fms
Objective: To determine the effect of this compound on the phosphorylation of c-Fms and downstream signaling proteins in a cellular context.
Materials:
-
CSF-1 responsive cells (e.g., bone marrow-derived macrophages)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (in DMSO)
-
Recombinant CSF-1
-
Primary antibodies (anti-phospho-c-Fms, anti-total-c-Fms, anti-phospho-ERK, anti-total-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a kinase inhibitor like this compound.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. selleck.co.jp [selleck.co.jp]
In-Depth Technical Guide to c-Fms-IN-1: Function and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Core Function of c-Fms-IN-1: A Potent Inhibitor of c-Fms Kinase
This compound is a highly potent small molecule inhibitor of the c-Fms proto-oncogene-encoded receptor tyrosine kinase (RTK), also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). The primary function of this compound is to block the catalytic activity of c-Fms, thereby interfering with the signaling pathways that regulate the survival, proliferation, differentiation, and function of monocytes, macrophages, and related cell types.[1]
The c-Fms receptor and its ligand, CSF-1, are crucial components of the mononuclear phagocyte system. Dysregulation of the CSF-1/c-Fms signaling axis is implicated in the pathogenesis of various diseases, including inflammatory disorders, autoimmune diseases, and several types of cancer. By inhibiting the kinase activity of c-Fms, this compound serves as a valuable tool for studying the biological roles of this signaling pathway and as a potential therapeutic agent for diseases driven by c-Fms activity.
Quantitative Data Summary
The inhibitory potency of this compound against its primary target, c-Fms kinase, has been quantified through in vitro enzymatic assays. The following table summarizes the available quantitative data for this compound and other representative c-Fms inhibitors for comparative purposes.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | FMS kinase | 0.0008 | Enzymatic Assay | [1][2] |
| PLX647 | FMS | 0.028 | Enzymatic Assay | [3] |
| PLX647 | KIT | 0.016 | Enzymatic Assay | [3] |
| Imatinib | c-Fms | 1.86 | Cell-based Assay | |
| Sotuletinib (BLZ945) | CSF-1R | 0.001 | Biochemical Assay | [4] |
| Vimseltinib (DCC-3014) | CSF1R | 0.0028 | Biochemical Assay | [4] |
Experimental Protocols
In Vitro FMS Kinase Inhibition Assay (Enzymatic Assay)
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against the FMS kinase. This type of assay is fundamental in the early stages of drug discovery to quantify the potency of a compound against its purified target enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the enzymatic activity of FMS kinase.
Materials:
-
Recombinant FMS kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup: In a microplate, add the assay buffer, the recombinant FMS kinase, and the biotinylated peptide substrate.
-
Compound Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Michaelis constant (Km) for the FMS kinase to ensure competitive inhibition can be accurately measured.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay is a common method where the remaining ATP is depleted, and the produced ADP is converted back to ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based c-Fms Inhibition Assay (Proliferation Assay)
This protocol describes a general method to assess the effect of a c-Fms inhibitor on the proliferation of cells that are dependent on c-Fms signaling for their growth.
Objective: To determine the IC50 of a c-Fms inhibitor on the proliferation of a c-Fms-dependent cell line.
Materials:
-
c-Fms-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and CSF-1)
-
c-Fms inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the c-Fms-dependent cells into a 96-well plate at a predetermined density and allow them to attach or acclimate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the c-Fms inhibitor. Include a vehicle control (DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves incubating with the MTT reagent, followed by solubilization of the formazan (B1609692) crystals. For a CellTiter-Glo® assay, the reagent is added to measure ATP levels, which correlate with cell viability.
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
c-Fms Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, c-Fms. Inhibition of c-Fms by this compound blocks the initial autophosphorylation step, thereby preventing the activation of downstream signaling cascades.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Kinase Inhibitor Discovery and Evaluation
This diagram outlines a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor, such as this compound, in a cancer research context.
Caption: A generalized workflow for kinase inhibitor drug discovery and development.
References
c-Fms-IN-1: A Technical Guide to its Core Target, c-Fms (CSF-1R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-1 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase also known as c-Fms.[1] Encoded by the c-Fms proto-oncogene, this receptor is a key regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, monocytes, and osteoclasts.[2][3] The primary ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). The binding of these ligands induces receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the cytoplasmic domain and the subsequent activation of downstream signaling cascades.[4][5] Dysregulation of the c-Fms signaling pathway has been implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a compelling target for therapeutic intervention.
Quantitative Data
The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The available quantitative data is summarized below.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Kinase Assay | c-Fms (CSF-1R) | IC50 | 0.8 | [1] |
| Cellular Proliferation Assay | Bone Marrow-Derived Macrophages (BMDM) | IC50 | 5 | [1] |
Table 2: Kinase Selectivity Profile of a Related Compound from the Same Chemical Series (JNJ-28312141)
While a comprehensive kinase selectivity panel for this compound is not publicly available, data for a closely related and more extensively characterized compound from the same chemical series, JNJ-28312141, provides insight into the selectivity profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Fms | Reference |
| c-Fms (CSF-1R) | 0.69 | 1x | [6] |
| KIT | 4.1 | ~6x | [7] |
| FLT3 | 41 | ~59x | [7] |
Signaling Pathway
Upon ligand binding and subsequent dimerization, c-Fms (CSF-1R) initiates a complex network of intracellular signaling pathways that govern key cellular functions in myeloid cells. The autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor creates docking sites for various signaling proteins containing SH2 domains. This leads to the activation of multiple downstream cascades, including:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Activation of this pathway plays a role in mediating the cellular response to cytokines and growth factors.[4]
-
Src Family Kinases (SFKs): These kinases are involved in mediating signals for cell proliferation and differentiation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and related compounds.
Protocol 1: In Vitro c-Fms Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the c-Fms kinase.
Objective: To determine the IC50 value of this compound against recombinant human c-Fms.
Materials:
-
Recombinant human c-Fms kinase domain (e.g., expressed in a baculovirus system).
-
Synthetic peptide substrate (e.g., SYEGNSYTFIDPTQ).
-
ATP.
-
This compound (or other test compounds).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a fluorescence polarization-based method with a phospho-specific antibody).
-
Plate reader capable of measuring luminescence or fluorescence polarization.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase assay buffer.
-
This compound solution at various concentrations.
-
Recombinant c-Fms kinase solution.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction: Add a solution of the peptide substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the c-Fms kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
For ADP-Glo™: Add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the Kinase Detection Reagent to produce a luminescent signal.
-
For Fluorescence Polarization: Add a solution containing a phospho-specific antibody labeled with a fluorophore. The binding of the antibody to the phosphorylated peptide results in a change in fluorescence polarization.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based c-Fms Proliferation Assay
This protocol describes a method to assess the inhibitory effect of a compound on the proliferation of cells that are dependent on c-Fms signaling.
Objective: To determine the IC50 value of this compound in a c-Fms-dependent cellular proliferation assay using bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice.
-
Macrophage colony-stimulating factor (M-CSF).
-
Cell culture medium (e.g., α-MEM with 10% FBS).
-
This compound (or other test compounds).
-
96-well cell culture plates.
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Plate reader capable of measuring absorbance or luminescence.
Methodology:
-
Cell Preparation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in the presence of M-CSF for several days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
-
Cell Seeding: Harvest the BMDMs and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in culture medium containing M-CSF. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored or luminescent product.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of the c-Fms receptor tyrosine kinase, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its core target, c-Fms, is a critical mediator of myeloid cell biology, and its inhibition has significant therapeutic potential in a range of diseases driven by macrophage activity. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this compound and other inhibitors of this important signaling pathway. Further investigation into the comprehensive kinase selectivity and in vivo pharmacology of this compound is warranted to fully elucidate its therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jrheum.org [jrheum.org]
A Deep Dive into the c-Fms Signaling Pathway: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of the c-Fms signaling pathway. The c-Fms receptor, also known as colony-stimulating factor 1 receptor (CSF1R), is a critical player in the survival, proliferation, and differentiation of myeloid cells. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention.
While a specific inhibitor denoted as "c-Fms-IN-1" was not prominently identified in a comprehensive review of publicly available literature, this guide will provide a thorough overview of the c-Fms signaling cascade and the methodologies used to study its inhibition, using well-characterized inhibitors as examples.
The c-Fms Receptor and its Ligands
The c-Fms receptor is a member of the class III receptor tyrosine kinase family.[1] It is primarily activated by two ligands: colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[2][3] The binding of these ligands to the extracellular domain of c-Fms induces receptor dimerization and subsequent trans-autophosphorylation of several tyrosine residues in its cytoplasmic domain.[1][2] This autophosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events.[2][4]
The Core c-Fms Signaling Cascade
Upon activation, the phosphorylated c-Fms receptor recruits a host of signaling molecules that contain Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This leads to the activation of several key downstream pathways that collectively regulate cellular responses such as proliferation, survival, and differentiation.
The primary signaling pathways activated by c-Fms include:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival. The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine residues on the c-Fms receptor, leading to the activation of the PI3K catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of substrates to inhibit apoptosis and promote cell survival.
-
The RAS/RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation. The growth factor receptor-bound protein 2 (Grb2) adapter protein, in complex with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor, is recruited to the activated c-Fms receptor. This leads to the activation of the small G-protein Ras. Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell cycle progression.
-
The Src Family Kinase (SFK) Pathway: Src family kinases can also be activated upon binding to the phosphorylated c-Fms receptor.[5] These kinases play a role in mediating signals for both proliferation and differentiation.
-
The c-Cbl Pathway: The proto-oncogene c-Cbl is an E3 ubiquitin ligase that binds to the activated c-Fms receptor and mediates its ubiquitination. This process targets the receptor for internalization and degradation, thereby providing a negative feedback mechanism to attenuate signaling.
The following diagram illustrates the core c-Fms signaling pathway:
Quantitative Analysis of c-Fms Inhibition
A variety of small molecule inhibitors have been developed to target the kinase activity of c-Fms. These inhibitors are crucial tools for both basic research and clinical applications. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes representative quantitative data for some well-known c-Fms inhibitors.
| Inhibitor | Target(s) | IC50 (c-Fms/CSF1R) | Assay Type | Reference |
| Imatinib | c-Fms, c-Kit, PDGFR, Bcr-Abl | 1.47 µM (inhibition of c-Fms phosphorylation) | Cell-based | [1] |
| PLX3397 (Pexidartinib) | c-Fms, Kit, FLT3 | 28 nM | Biochemical | N/A |
| Ki20227 | c-Fms, VEGFR2 | 2 nM | Biochemical | N/A |
| GW2580 | c-Fms | 30 nM | Biochemical | N/A |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are for comparative purposes.
Experimental Protocols for Studying c-Fms Signaling and Inhibition
The elucidation of the c-Fms signaling pathway and the characterization of its inhibitors rely on a range of experimental techniques. Below are detailed methodologies for key experiments.
Western Blotting for c-Fms Phosphorylation
Objective: To determine the effect of a test compound on ligand-induced c-Fms autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Starvation: Culture a suitable cell line expressing c-Fms (e.g., bone marrow-derived macrophages, M-NFS-60 cells) to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test inhibitor (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a known concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) at 37°C to induce c-Fms phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
Immunoprecipitation (Optional but Recommended): Incubate the cell lysates with an anti-c-Fms antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads to immunoprecipitate the c-Fms receptor.
-
SDS-PAGE and Western Blotting: Separate the proteins from the cell lysates or immunoprecipitates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for phosphorylated c-Fms (e.g., anti-phospho-CSF1R Tyr723). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated c-Fms signal to the total c-Fms signal (obtained by stripping the membrane and re-probing with an anti-total c-Fms antibody) or a loading control (e.g., β-actin).
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of a compound on the kinase activity of purified c-Fms.
Methodology:
-
Assay Components: Prepare a reaction mixture containing a purified recombinant c-Fms kinase domain, a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1), ATP, and a buffer containing MgCl2.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture and incubate for a defined period.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
The following diagram outlines a typical experimental workflow for evaluating a c-Fms inhibitor:
Conclusion
The c-Fms signaling pathway is a well-defined and critical regulator of myeloid cell biology. Its intricate network of downstream effectors presents multiple opportunities for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. A thorough understanding of this pathway, coupled with robust experimental methodologies for inhibitor characterization, is essential for the continued development of novel and effective therapies targeting c-Fms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of c-Fms-IN-1 in Macrophage Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, survival, and function of macrophages.[1][2] Its central role in both homeostatic and pathological processes, including inflammation and oncology, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of c-Fms-IN-1, a potent and selective small molecule inhibitor of c-Fms kinase. We will explore its mechanism of action, its impact on macrophage biology, and provide representative experimental protocols and quantitative data to facilitate its use as a research tool in drug discovery and development.
Introduction to c-Fms (CSF-1R) Signaling
c-Fms is a member of the class III receptor tyrosine kinase family.[3] Its expression is predominantly restricted to cells of the mononuclear phagocyte lineage, including monocytes, macrophages, and their progenitors.[4][5] The binding of its primary ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[6][7]
This autophosphorylation initiates a cascade of downstream signaling events by creating docking sites for various effector and adapter proteins. Key pathways activated include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.[6]
-
MAPK/ERK Pathway: Primarily involved in proliferation and differentiation.[7]
-
JAK/STAT Pathway: Contributes to inflammatory responses and cell survival.[7]
The culmination of these signals regulates the fundamental aspects of macrophage biology, from their development from bone marrow precursors to their effector functions within tissues.[2][8]
This compound: A Potent Kinase Inhibitor
This compound is a potent inhibitor of c-Fms kinase activity. By competing with ATP for binding to the kinase domain, it effectively blocks the initial autophosphorylation step, thereby abrogating all downstream signaling. This leads to a dose-dependent inhibition of macrophage proliferation and survival.
Mechanism of Action
The mechanism involves the direct blockade of the c-Fms kinase catalytic site. This prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, halting the signal transduction cascade at its origin.
Quantitative Data
The potency and cellular activity of this compound have been characterized through various assays. The following tables summarize the key quantitative metrics.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | c-Fms (FMS) | 0.8 | Biochemical Kinase |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]
Table 2: Cellular Activity
| Compound | Cell Type | Effect | IC₅₀ (nM) | Assay Type |
| This compound | Bone Marrow-Derived Human Macrophages | Inhibition of FMS-induced proliferation | 5.0 | Cell Proliferation Assay |
This data demonstrates the ability of this compound to inhibit macrophage proliferation driven by c-Fms signaling in a cellular context.
Table 3: Representative Kinase Selectivity Profile
While a comprehensive selectivity panel for this compound is not publicly available, this table represents typical selectivity data for a potent c-Fms inhibitor against other closely related kinases. High selectivity is critical to minimize off-target effects.
| Kinase Target | Representative IC₅₀ (nM) | Fold Selectivity vs. c-Fms |
| c-Fms (CSF-1R) | 1 | 1x |
| c-Kit | > 1000 | > 1000x |
| FLT3 | > 1000 | > 1000x |
| PDGFRβ | > 1000 | > 1000x |
| VEGFR2 (KDR) | > 3000 | > 3000x |
This representative data is based on highly selective inhibitors like Sotuletinib (BLZ945).[7] Actual values for this compound would require experimental determination.
Experimental Protocols
The following section provides detailed, representative methodologies for key experiments used to characterize c-Fms inhibitors like this compound.
In Vitro c-Fms Kinase Assay (ADP-Glo™ Format)
This protocol determines the direct inhibitory effect of a compound on recombinant c-Fms kinase activity.
Materials:
-
Recombinant human c-Fms kinase (Promega)[10]
-
Poly (4:1 Glu, Tyr) peptide substrate[10]
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[11]
-
DTT (Dithiothreitol)
-
ATP
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of c-Fms kinase diluted in Kinase Buffer to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the substrate and ATP (at a concentration near the Kₘ for ATP) in Kinase Buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to each well.[11]
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[11]
-
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for c-Fms Phosphorylation in Macrophages
This protocol assesses the ability of this compound to inhibit ligand-induced c-Fms autophosphorylation in a cellular context.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 cell line.
-
Macrophage growth medium (e.g., DMEM with 10% FBS, L-glutamine).
-
Recombinant murine CSF-1.
-
This compound.
-
Ice-cold PBS.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membrane.
-
Blocking Buffer (5% BSA in TBST).
-
Primary Antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
ECL Chemiluminescent Substrate.
Procedure:
-
Cell Culture and Starvation: Plate macrophages and allow them to adhere. Before treatment, starve the cells in serum-free medium for 2-4 hours to reduce basal receptor activation.[12]
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 1-2 hours.[12]
-
Stimulation: Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce receptor phosphorylation.[12]
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[12]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting:
-
Detection: Apply ECL substrate and capture the signal using a digital imaging system.[6]
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe for total CSF-1R and a loading control like β-actin. Quantify band intensity to determine the reduction in phosphorylation relative to the stimulated control.
Conclusion and Applications
This compound is a valuable chemical probe for investigating the multifaceted roles of macrophages in health and disease. Its high potency and selectivity for c-Fms kinase allow for the precise dissection of CSF-1R-dependent signaling pathways. By inhibiting the proliferation and survival of macrophages, this tool can be used to study the impact of macrophage depletion or functional modulation in various contexts, including:
-
Oncology: Investigating the role of tumor-associated macrophages (TAMs) in tumor growth, metastasis, and response to therapy.
-
Inflammatory Diseases: Studying the contribution of macrophages to chronic inflammation in conditions such as rheumatoid arthritis and atherosclerosis.
-
Neuroscience: Exploring the function of microglia (the resident macrophages of the central nervous system) in neuroinflammation and neurodegenerative diseases.
This guide provides the foundational data and methodologies to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, ultimately advancing our understanding of macrophage biology and accelerating the development of novel therapeutics.
References
- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Local macrophage colony-stimulating factor expression regulates macrophage proliferation and apoptosis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Fasting on THP1 Macrophage Metabolism and Inflammatory Profile | MDPI [mdpi.com]
- 6. Frontiers | Cytokine Secretion in Macrophages: SNAREs, Rabs, and Membrane Trafficking [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of c-Fms-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity and characterization of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms). c-Fms, a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[1][2] Its role in various pathological conditions, including cancer, inflammatory diseases, and bone disorders, has made it a compelling target for therapeutic intervention.[1][3] This document details the kinase selectivity of c-Fms inhibitors, provides comprehensive experimental protocols for their evaluation, and illustrates key signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitor Selectivity
| Kinase Target | BLZ945 (IC50, nM) | PLX647 (IC50, nM) | GW2580 (IC50, nM) |
| c-Fms (CSF1R) | 1 | 28 | 60 |
| c-Kit | >1000 | 16 | - |
| PDGFRβ | >1000 | - | - |
| FLT3 | - | 91 | - |
| KDR | - | 130 | - |
| Table 1: Representative selectivity profile of various c-Fms inhibitors. Data is illustrative and intended to provide a comparative context for the evaluation of this compound.[4][5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide methodologies for a biochemical kinase inhibition assay and a cell-based proliferation assay, which are fundamental in assessing the potency and cellular activity of compounds like this compound.
Protocol 1: In Vitro c-Fms Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro potency of an inhibitor against the c-Fms kinase by measuring the amount of ADP produced in the kinase reaction.[6]
Materials:
-
Recombinant human c-Fms kinase
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the c-Fms kinase and the peptide substrate in the kinase buffer. Add 2 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase buffer. Start the reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: M-CSF-Dependent Cellular Proliferation Assay (MTT Assay)
This protocol assesses the ability of an inhibitor to block the proliferation of cells that depend on the c-Fms signaling pathway for growth.[7]
Materials:
-
M-NFS-60 cells (a murine macrophage cell line dependent on M-CSF for proliferation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin.
-
Recombinant murine M-CSF
-
This compound (or other test inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer capable of reading absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing an optimal concentration of M-CSF.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key pathways and workflows.
Caption: The c-Fms signaling cascade is initiated by M-CSF binding.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for an M-CSF-dependent cell proliferation assay.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. The colony-stimulating factor 1 (CSF-1) receptor (c-fms proto-oncogene product) and its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FMS Kinase Enzyme System [promega.jp]
- 7. researchgate.net [researchgate.net]
Introduction to c-Fms (CSF1R) in Microglia Biology
An In-Depth Technical Guide to c-Fms (CSF1R) Inhibition for Microglia Research
Disclaimer: This guide focuses on the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, a critical target in microglia research. The specific inhibitor, c-Fms-IN-1 , is a potent c-Fms kinase inhibitor with an IC50 of 0.8 nM. However, detailed experimental protocols and extensive quantitative data for this compound in peer-reviewed literature are limited. Therefore, to provide a comprehensive and practical guide for researchers, this document leverages data and protocols from widely-used, functionally equivalent, and well-characterized CSF1R inhibitors, namely PLX5622, PLX3397 (Pexidartinib), and GW2580 . These compounds are frequently used to study the role of microglia through their depletion or functional modulation.
Microglia are the resident immune cells of the central nervous system (CNS), playing crucial roles in homeostasis, development, and disease.[1][2] The Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms) is a receptor tyrosine kinase that is indispensable for the survival, proliferation, and differentiation of microglia.[1][2][3] Its activation by its two primary ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers downstream signaling cascades that maintain the microglial population throughout the lifespan.[1][3]
The absolute dependence of microglia on CSF1R signaling presents a unique opportunity for researchers. By pharmacologically inhibiting this receptor, it is possible to achieve rapid, reversible, and controlled depletion of microglia in vivo and in vitro. This technique has become a cornerstone for investigating the precise roles of microglia in neurodegenerative diseases, brain injury, and normal physiological processes.
Mechanism of Action: The CSF1R Signaling Pathway
Upon binding of CSF-1 or IL-34, CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This creates docking sites for various signaling proteins, initiating several downstream cascades critical for cellular function.
Key signaling pathways activated by CSF1R include:
-
PI3K/Akt Pathway: This pathway is fundamental for promoting cell survival and proliferation.[1][3]
-
ERK/MAPK Pathway: This cascade is also heavily involved in regulating microglial proliferation and differentiation.[1][3]
-
JNK Pathway: The c-Jun N-terminal kinase pathway is another signaling route stimulated by CSF1R activation.[1]
Inhibition of CSF1R with small molecules like this compound, PLX5622, or GW2580 blocks the ATP-binding site of the kinase domain, preventing autophosphorylation and halting these downstream survival and proliferation signals, which ultimately leads to microglial apoptosis and elimination.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used CSF1R inhibitors in microglia research. This data is essential for experimental design and interpretation.
Table 1: Inhibitor Potency and Efficacy
| Inhibitor | Target(s) | IC50 | In Vivo Efficacy (Microglia Depletion) | In Vitro Efficacy (Microglia Depletion) |
|---|---|---|---|---|
| This compound | c-Fms (CSF1R) | 0.8 nM | Data not available | Data not available |
| PLX5622 | CSF1R | 16 nM | >90% depletion | ~95% depletion at 1-2 µM |
| PLX3397 | CSF1R, c-Kit | ~20 nM (CSF1R) | ~90% depletion | >95% depletion at 1-5 µM[4] |
| GW2580 | CSF1R | ~30 nM | Does not deplete; inhibits proliferation | Inhibits CSF-1 induced proliferation at 5 µM[5][6] |
Table 2: In Vivo Dosage and Administration for Microglia Depletion
| Inhibitor | Animal Model | Dosage | Administration Route | Duration for >90% Depletion |
|---|---|---|---|---|
| PLX5622 | Mouse | 1200 mg/kg (ppm) | Formulated in chow (AIN-76A)[7][8] | 7-21 days[7][9][10] |
| PLX5622 | Mouse | 300 mg/kg (ppm) | Formulated in chow (AIN-76A) | Does not achieve >90%; ~40% depletion[7] |
| PLX3397 | Mouse | 275-290 mg/kg (ppm) | Formulated in chow (AIN-76A)[10][11] | ~21 days[10] |
| PLX3397 | Mouse | 600 mg/kg (ppm) | Formulated in chow (AIN-76A)[12][13] | ~7 days[13] |
| GW2580 | Mouse | 75 mg/kg/day | Oral gavage[14][15] | Not applicable (modulator) |
Table 3: Microglia Repopulation Timeline After Inhibitor Withdrawal
| Inhibitor | Animal Model | Time to Start of Repopulation | Time to Full Repopulation | Key Observations |
|---|---|---|---|---|
| PLX5622 | Mouse | ~2-3 days post-withdrawal[11] | 7-21 days[8][16][17] | Repopulating microglia arise from CNS-resident progenitors.[11] |
| PLX3397 | Mouse | ~2-3 days post-withdrawal[11] | ~14-21 days[10] | Repopulating cells are initially reactive but mature over time.[17] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the use of CSF1R inhibitors in microglia research. Researchers should optimize these protocols for their specific experimental models and conditions.
Protocol: In Vivo Microglia Depletion in Mice
This protocol describes the use of chow-formulated CSF1R inhibitors to deplete microglia in adult mice.
Materials:
-
CSF1R Inhibitor-formulated chow (e.g., PLX5622 at 1200 ppm or PLX3397 at 275-600 ppm) from a commercial supplier (e.g., Research Diets).
-
Control chow (AIN-76A).
-
Experimental animals (e.g., C57BL/6J mice).
-
Standard animal housing and care facilities.
Procedure:
-
Acclimatization: Acclimate mice to single housing and the control AIN-76A diet for 3-5 days before starting the experiment. Monitor food intake and body weight.
-
Treatment Initiation: Replace the control chow with the inhibitor-formulated chow (e.g., PLX5622, 1200 ppm).[8] A control group should continue to receive the AIN-76A diet.
-
Treatment Period: Provide ad libitum access to the respective diets for the desired duration. For near-complete microglia depletion, a period of 7 to 21 days is typical.[8][11]
-
Monitoring: Monitor animal health and body weight daily. Some formulations may cause initial weight loss.[12]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for histological analysis.
-
Verification of Depletion: Process brain tissue for immunohistochemistry (IHC) or immunofluorescence (IF) using microglia-specific markers such as Iba1, TMEM119, or P2Y12 to confirm depletion.[8] Quantify cell numbers using stereology or automated image analysis.
Protocol: In Vitro Microglia Elimination from Glial Cultures
This protocol details the use of a CSF1R inhibitor to create astrocyte-enriched cultures by eliminating microglia from primary mixed glial preparations.
Materials:
-
Primary mixed glial cultures from neonatal mouse or rat pups.
-
CSF1R Inhibitor (e.g., PLX3397).
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Reagents for immunocytochemistry (e.g., anti-Iba1, anti-GFAP antibodies).
Procedure:
-
Prepare Stock Solution: Dissolve the CSF1R inhibitor (e.g., PLX3397) in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Culture Preparation: Plate mixed glial cells and allow them to grow to confluence (typically 7-10 days).
-
Treatment: After establishing the culture, replace the medium with fresh medium containing the desired final concentration of the inhibitor. Test a range of concentrations (e.g., 0.2 µM, 1 µM, and 5 µM for PLX3397).[4] A vehicle control group (DMSO only) must be included.
-
Incubation: Culture the cells in the presence of the inhibitor for 48-72 hours.
-
Assessment of Depletion: Fix the cells with 4% PFA. Perform immunocytochemistry using antibodies against a microglial marker (Iba1, red) and an astrocyte marker (GFAP, green) to visualize and quantify the elimination of microglia.[4]
Workflow and Logical Relationship Diagrams
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia Depletion from Primary Glial Cultures Enables to Accurately Address the Immune Response of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 9. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]
- 10. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
- 13. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Microglial repopulation resolves inflammation and promotes brain recovery after injury - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-1: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms, the receptor for Colony-Stimulating Factor 1 (CSF-1), is a receptor tyrosine kinase integral to the survival, proliferation, and differentiation of mononuclear phagocytes.[1][2][3][4] Its dysregulation is implicated in various inflammatory diseases, cancers, and bone disorders, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the discovery and development of c-Fms-IN-1, a potent inhibitor of the c-Fms kinase. We will delve into its mechanism of action, synthesis, and preclinical evaluation, presenting key data in a structured format and outlining detailed experimental methodologies.
Introduction to c-Fms (CSF-1R) Signaling
The c-Fms proto-oncogene encodes the CSF-1 receptor, a transmembrane glycoprotein (B1211001) with intrinsic tyrosine kinase activity.[5] Ligand binding by CSF-1 or Interleukin-34 (IL-34) induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways that regulate cell survival, proliferation, and differentiation.[6] The critical role of the c-Fms signaling pathway in macrophage biology has positioned it as a key target for therapeutic intervention in numerous pathologies.
Signaling Pathway Diagram
Caption: The c-Fms signaling pathway initiated by ligand binding.
Discovery and Synthesis of this compound
This compound was identified as a potent inhibitor of the FMS kinase through a dedicated discovery program aimed at developing novel anti-inflammatory agents. The likely first disclosure of this compound is in the scientific literature.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (c-Fms) | 0.8 nM (0.0008 µM) | [7][8] |
| CAS Number | 885703-64-0 | [7][9] |
| Molecular Formula | C22H27N5O2 | [7] |
| Formula Weight | 393.48 g/mol | [7] |
Synthesis Workflow
The synthesis of this compound, with the chemical name 5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, likely involves a multi-step synthetic route culminating in the formation of the final amide bond. A plausible synthetic workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Preclinical Evaluation and Mechanism of Action
The preclinical evaluation of this compound would have involved a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
Mechanism of Action
This compound acts as a potent inhibitor of the c-Fms kinase. By binding to the kinase domain, it likely prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of c-Fms activity leads to the suppression of cellular responses mediated by CSF-1 and IL-34.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of c-Fms inhibitors.
In Vitro c-Fms Kinase Assay (Generalized)
Objective: To determine the in vitro inhibitory activity of this compound against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase buffer, recombinant c-Fms kinase, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Generalized)
Objective: To assess the effect of this compound on the proliferation of CSF-1-dependent cells.
Materials:
-
A CSF-1-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human CSF-1
-
This compound (in DMSO)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the CSF-1-dependent cells in a 96-well plate in a low-serum medium and starve them for a few hours.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Stimulate the cells with an optimal concentration of recombinant human CSF-1.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the cell viability using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the EC50 value.
Conclusion
This compound is a highly potent inhibitor of the c-Fms kinase, demonstrating significant potential as a pharmacological tool for studying the roles of c-Fms in health and disease. Its discovery has contributed to the broader understanding of c-Fms inhibition and has provided a valuable chemical probe for further research in the fields of inflammation, oncology, and immunology. Further development and characterization of this compound and its analogs may lead to the discovery of novel therapeutic agents for a range of unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide CAS#: 885703-64-0 [amp.chemicalbook.com]
- 3. US20110178278A1 - Antibody Against the CSF-1R - Google Patents [patents.google.com]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9988457B2 - Human C-FMS antigen binding p... | Thinkstruct [thinkstruct.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 885703-64-0 | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Medchemexpress LLC HY-18791 5mg Medchemexpress, this compound CAS:885703-64-0 | Fisher Scientific [fishersci.com]
The Biological Nexus of CSF1R: A Technical Guide to Inhibition and its Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of myeloid cells, particularly macrophages and microglia. Its signaling network is integral to tissue homeostasis, but its dysregulation is a key driver in a spectrum of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the inhibition of CSF1R has emerged as a compelling therapeutic strategy. This technical guide provides an in-depth exploration of the biological functions of CSF1R, the molecular and cellular consequences of its inhibition, and detailed experimental methodologies for its study. We present a comprehensive overview of CSF1R signaling, quantitative data on inhibitor efficacy, and a survey of its role in disease, offering a critical resource for researchers and drug development professionals in this dynamic field.
Introduction: The Central Role of CSF1R
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a member of the class III receptor tyrosine kinase family.[1] It is primarily expressed on cells of the myeloid lineage, including monocytes, macrophages, microglia, and osteoclasts.[1][2] The binding of its two cognate ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways that are fundamental to the development and maintenance of macrophage and microglia populations throughout the body.[5]
Given its critical role in regulating these key immune cells, aberrant CSF1R signaling is implicated in a multitude of disease states. In oncology, CSF1R signaling supports the pro-tumoral functions of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment, angiogenesis, and metastasis.[3][4][6] In neurodegenerative diseases such as Alzheimer's and progressive multiple sclerosis, the activation of microglia via CSF1R signaling can exacerbate neuroinflammation and neuronal damage.[7][8] Furthermore, in various inflammatory conditions, CSF1R-mediated macrophage activity is a central element of the pathological process.[9]
The targeted inhibition of CSF1R, therefore, represents a promising therapeutic avenue to modulate the detrimental activities of macrophages and microglia in these contexts. A variety of small molecule inhibitors and monoclonal antibodies targeting CSF1R or its ligands are in clinical development, showing potential in treating a range of diseases.[10][11] This guide will delve into the core biological functions of CSF1R, the mechanisms of its inhibition, and the methodologies used to investigate these processes.
CSF1R Signaling Pathways
Upon ligand binding, CSF1R dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of several key downstream signaling cascades that regulate cellular responses such as proliferation, survival, differentiation, and migration.[3][9][12]
The primary signaling pathways activated by CSF1R include:
-
PI3K/AKT Pathway : This pathway is crucial for cell survival and proliferation. Phosphorylated CSF1R recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT (Protein Kinase B), a key regulator of apoptosis and cell cycle progression.[12]
-
MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 branch, is essential for cell proliferation and differentiation. Activated CSF1R engages the Ras-Raf-MEK-ERK signaling module, leading to the phosphorylation of transcription factors that drive cell cycle entry.[12]
-
JAK/STAT Pathway : The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also activated by CSF1R and plays a role in mediating inflammatory responses and cell differentiation.
Below is a graphical representation of the core CSF1R signaling network.
Biological Functions of CSF1R Inhibition
The inhibition of CSF1R signaling has profound effects on myeloid cell populations, which in turn impacts various physiological and pathological processes.
Depletion of Macrophages and Microglia
A primary and well-documented consequence of CSF1R inhibition is the depletion of macrophages and microglia in various tissues.[2] These cells are highly dependent on CSF1R signaling for their survival and maintenance. Pharmacological inhibition of CSF1R leads to apoptosis of these cells, resulting in a significant reduction in their numbers in the brain, liver, spleen, peritoneum, and other tissues.[11][13] This depletion is a key mechanism by which CSF1R inhibitors exert their therapeutic effects in various diseases.
Modulation of the Tumor Microenvironment
In the context of cancer, CSF1R inhibition leads to a reduction in the number of tumor-associated macrophages (TAMs).[6] Beyond simple depletion, CSF1R blockade can also "re-educate" the remaining TAMs, shifting them from a pro-tumoral, immunosuppressive M2-like phenotype towards a more anti-tumoral, pro-inflammatory M1-like state.[14] This reprogramming of the tumor microenvironment can enhance the efficacy of other cancer therapies, including chemotherapy and immunotherapy.[15]
Attenuation of Neuroinflammation
In neurodegenerative conditions, CSF1R inhibition mitigates neuroinflammation by depleting pro-inflammatory microglia.[7] This reduction in microglial numbers and their associated inflammatory cytokine production can protect neurons from damage and slow disease progression.[7]
Effects on Other Immune Cells
While the most pronounced effects of CSF1R inhibition are on macrophages and microglia, emerging evidence suggests that other immune cell populations can also be affected. Some studies report alterations in dendritic cells, eosinophils, and even adaptive immune cells like T-cells, suggesting a broader immunomodulatory role for CSF1R signaling.[16][17][18]
Quantitative Data on CSF1R Inhibition
The following tables summarize key quantitative data related to the efficacy of various CSF1R inhibitors.
Table 1: In Vitro Inhibitor Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Pexidartinib (PLX3397) | CSF1R | 20 | [5][19] |
| c-Kit | 10 | [3][5] | |
| FLT3 | 160 | [3] | |
| PLX5622 | CSF1R | 16 | [20] |
| ARRY-382 | CSF1R | 9 | [21] |
| GW2580 | CSF1R | - | [12][22] |
| Emactuzumab (RG7155) | CSF1R | - | [17] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Macrophage/Microglia Depletion
| Inhibitor | Model/Tissue | Depletion Efficiency | Reference(s) |
| PLX5622 | Mouse Choroid | ≈90% reduction of MHCII+, IBA1+ macrophages after 1 week | [23] |
| PLX5622 | Mouse Colon | 92.4% reduction in macrophages | [13] |
| PLX5622 | Mouse Adipose Tissue | 58.2% reduction in macrophages | [13] |
| PLX5622 | Mouse Peritoneal Cavity | 90.2% reduction in macrophages | [13] |
| Anti-CSF1R Antibody | Mouse Peritoneum | Marked decrease in F4/80+ macrophages | [11] |
Table 3: Clinical Trial Efficacy of CSF1R Inhibitors (Monotherapy)
| Inhibitor | Cancer Type | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference(s) |
| Pexidartinib | Tenosynovial Giant Cell Tumor | 52% | 82% | [17] |
| Classical Hodgkin Lymphoma | 5% | - | [10] | |
| Emactuzumab | Tenosynovial Giant Cell Tumor | 86% (2% CR, 79% PR) | 97% | [17] |
| Solid Tumors | 0% | 15% | [17] | |
| ARRY-382 | Advanced Solid Tumors | 0% | 15% | [10] |
| JNJ-40346527 | Classical Hodgkin Lymphoma | 5% | 52% | [10] |
CR: Complete Response, PR: Partial Response
Table 4: Effect of CSF1R Inhibition on Cytokine Levels
| Inhibitor | Model/Cell Line | Cytokine Change | Reference(s) |
| BLZ-945 | EOC2 Microglia | Reduction in GM-CSF, IL-1Ra, IL-6, TNFα | [24] |
| GW-2580 | AML Patient Samples | Decrease in IL-8, MCP-1, HGF | [25] |
| CSF1R Inhibition | General | Decrease in IL-10, TGF-β; Increase in TNF-α, IL-12 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study CSF1R inhibition.
CSF1R Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against CSF1R.
Materials:
-
Recombinant CSF1R kinase
-
Fluorescein-labeled poly-GT substrate
-
ATP
-
LanthaScreen™ Eu-PY20 antibody
-
TR-FRET dilution buffer
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test inhibitor compound
-
Low-volume 384-well plates
Procedure:
-
Kinase Titration:
-
Perform a serial dilution of the CSF1R kinase in kinase reaction buffer at a high ATP concentration (e.g., 1 mM) to determine the EC80 concentration of the kinase (the concentration that gives 80% of the maximum signal).
-
-
ATP Km,app Determination:
-
Using the determined EC80 kinase concentration, perform a serial dilution of ATP to determine the apparent Km for ATP.
-
-
Inhibitor IC50 Determination:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO, then dilute further in kinase reaction buffer.
-
Add 2.5 µL of the diluted inhibitor to triplicate wells of a 384-well plate.
-
Add 5 µL of a 2x solution of CSF1R kinase and substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x solution of ATP (at the Km,app concentration).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing 20 mM EDTA and 4 nM Eu-PY20 antibody in TR-FRET dilution buffer.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio and plot it against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of CSF1R Signaling
This protocol details the procedure for assessing the phosphorylation status of CSF1R and downstream signaling proteins.
Materials:
-
Cell line expressing CSF1R (e.g., RAW 264.7 macrophages)
-
CSF-1 ligand
-
CSF1R inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-total CSF1R, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Starve cells in serum-free media for several hours.
-
Pre-treat cells with the CSF1R inhibitor or vehicle control for 1-2 hours.
-
Stimulate cells with CSF-1 (e.g., 50-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total proteins and a loading control to ensure equal loading.
-
Flow Cytometry for Microglia Depletion Analysis
This protocol outlines the steps for isolating and quantifying microglia from the adult mouse brain to assess the in vivo efficacy of a CSF1R inhibitor.
Materials:
-
Adult mouse brain tissue
-
HBSS (Hank's Balanced Salt Solution)
-
Enzymatic digestion solution (e.g., Accutase)
-
Myelin removal solution (e.g., Percoll gradient: 30%, 37%, 70%)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated antibodies (e.g., anti-CD11b, anti-CD45)
-
Viability dye (e.g., 7-AAD)
-
70 µm cell strainer
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Perfuse the mouse with cold PBS.
-
Dissect the brain and place it in ice-cold HBSS.
-
Mechanically mince the tissue.
-
Digest the tissue with an enzymatic solution (e.g., Accutase for 30 minutes at 37°C).
-
Inactivate the enzyme with DMEM.
-
Create a single-cell suspension by passing the tissue through a 70 µm cell strainer.
-
-
Myelin Removal:
-
Resuspend the cell pellet in 37% isotonic Percoll.
-
Layer the cell suspension onto a 70% Percoll cushion and under a 30% Percoll layer.
-
Centrifuge at low speed with no brake.
-
Collect the mononuclear cell layer at the 37%/70% interface.
-
Wash the cells with HBSS.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer.
-
Incubate with fluorescently-conjugated antibodies against CD11b and CD45 for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify microglia as the CD11b+CD45int population.
-
Quantify the percentage and absolute number of microglia.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate typical workflows in CSF1R inhibitor research and development.
Conclusion
The CSF1R signaling axis is a master regulator of macrophage and microglia biology, making it a highly attractive target for therapeutic intervention in a wide range of diseases. The inhibition of CSF1R offers a powerful means to deplete or reprogram these myeloid populations, thereby counteracting their pathogenic roles in cancer, neurodegeneration, and inflammation. A thorough understanding of the underlying biological functions, the specific effects of different inhibitors, and the appropriate experimental methodologies is crucial for advancing research and development in this area. This guide provides a foundational resource to support these efforts, summarizing the current state of knowledge and offering practical insights for the scientific community. As our understanding of the nuances of CSF1R signaling and its cellular context continues to grow, so too will the potential for developing novel and effective therapies targeting this critical pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Pexidartinib | 1029044-16-3 | CSF1R | MOLNOVA [molnova.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abmole.com [abmole.com]
- 6. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. ashpublications.org [ashpublications.org]
- 12. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization | eLife [elifesciences.org]
- 24. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of c-Fms Inhibition in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of the c-Fms proto-oncogene, a critical receptor tyrosine kinase also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), in the context of cancer cell biology. While specific data for a compound designated "c-Fms-IN-1" is limited in publicly available scientific literature, this guide will focus on the broader class of potent and selective c-Fms kinase inhibitors, for which extensive research exists. The principles, experimental approaches, and signaling pathways described herein are directly applicable to understanding the potential effects of novel inhibitors like this compound.
Introduction: c-Fms as a Therapeutic Target in Oncology
The c-Fms receptor and its ligand, CSF-1, play a crucial role in the survival, proliferation, differentiation, and migration of mononuclear phagocytes, including macrophages.[1] In the tumor microenvironment, the CSF-1/c-Fms signaling axis is frequently hijacked by cancer cells to recruit and polarize tumor-associated macrophages (TAMs) towards an immunosuppressive and pro-tumoral M2 phenotype. These TAMs contribute to tumor growth, angiogenesis, metastasis, and resistance to therapy.[2] Furthermore, c-Fms itself can be aberrantly expressed on various cancer cells, where its activation can directly drive tumor cell proliferation and survival through autocrine or paracrine signaling loops.[2] Consequently, inhibiting the kinase activity of c-Fms has emerged as a promising therapeutic strategy in oncology.
Potent c-Fms Kinase Inhibitors and their In Vitro Efficacy
A number of small molecule inhibitors targeting the ATP-binding site of the c-Fms kinase domain have been developed and characterized. This section summarizes the in vitro potency of several well-studied c-Fms inhibitors against various cancer and other relevant cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several potent c-Fms inhibitors. These values represent the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell proliferation, kinase activity) by 50% and are a key metric for assessing inhibitor potency.
| Inhibitor | Target(s) | Cell Line/Assay | IC50 (nM) | Reference(s) |
| This compound | c-Fms Kinase | Kinase Assay | 0.8 | [3] |
| Pexidartinib (PLX3397) | c-Fms (CSF-1R), c-Kit, FLT3 | CSF-1R Kinase Assay | 20 | [4] |
| c-Kit Kinase Assay | 10 | [4] | ||
| FLT3 Kinase Assay | 160 | [4] | ||
| GW2580 | c-Fms Kinase | c-Fms Kinase Assay | 30 | [4] |
| Edicotinib (JNJ-40346527) | c-Fms (CSF-1R) | CSF-1R Kinase Assay | 3.2 | [5][6] |
| c-Kit Kinase Assay | 20 | [5][6] | ||
| FLT3 Kinase Assay | 190 | [5][6] | ||
| N13 microglial cells (CSF1R phosphorylation) | 18.6 | [6] | ||
| N13 microglial cells (ERK1/2 phosphorylation) | 22.5 | [6] | ||
| ARRY-382 | c-Fms (CSF-1R) | CSF-1R Kinase Assay | 9 | [5][7] |
| PLX647 | c-Fms, c-Kit | FMS Kinase Assay | 28 | [5] |
| KIT Kinase Assay | 16 | [5] | ||
| JNJ-28312141 | c-Fms (CSF-1R) | CSF-1R Kinase Assay | 0.69 | [8] |
| Ki-20227 | c-Fms (CSF-1R) | c-Fms Kinase Assay | 2 | [4] |
| VEGFR2 Kinase Assay | 12 | [4] | ||
| c-Kit Kinase Assay | 451 | [4] | ||
| PDGFRβ Kinase Assay | 217 | [4] |
Core Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the effects of c-Fms inhibitors on cancer cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
c-Fms inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the c-Fms inhibitor in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with a c-Fms inhibitor
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the c-Fms inhibitor at various concentrations for a specified time. Include untreated and vehicle controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
Inhibition of c-Fms kinase activity disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.
The c-Fms Signaling Pathway
Upon binding of its ligand CSF-1, the c-Fms receptor dimerizes and autophosphorylates on multiple tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of several key downstream pathways.[9]
References
- 1. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated expression of the oncogene c-fms and its ligand, the macrophage colony-stimulating factor-1, in cervical cancer and the role of transforming growth factor-beta1 in inducing c-fms expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. researchgate.net [researchgate.net]
The Role of c-Fms-IN-1 in Elucidating c-Fms Signaling: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways governed by the c-Fms proto-oncogene is pivotal for advancements in oncology, immunology, and inflammatory diseases. The selective inhibitor, c-Fms-IN-1, serves as a powerful chemical tool to probe the physiological and pathological roles of the c-Fms kinase. This technical guide provides an in-depth overview of the basic research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to c-Fms and its Inhibitor, this compound
The c-Fms gene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as macrophages and their progenitors.[1] The binding of its primary ligand, Colony-Stimulating Factor 1 (CSF-1), or another ligand, Interleukin-34 (IL-34), triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. Dysregulation of the c-Fms signaling pathway has been implicated in various pathologies, including cancer, inflammatory disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention.
This compound is a potent and selective inhibitor of the c-Fms kinase. Its ability to specifically block the kinase activity of the c-Fms receptor allows researchers to dissect the precise contributions of this signaling pathway in various cellular and in vivo models.
Quantitative Data: Inhibitory Potency of this compound and Comparators
The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for this compound and other notable c-Fms inhibitors, providing a comparative landscape of their potencies.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | c-Fms | 0.8 | [2] |
| c-Fms-IN-8 | CSF-1R | 9.1 | [3] |
| Pexidartinib (PLX3397) | c-Fms, c-Kit | 20 (c-Fms) | [4] |
| GW2580 | c-Fms | 60 | [4] |
| Sotuletinib (BLZ945) | CSF-1R | 1 | [4] |
| Imatinib | c-Abl, PDGFR, c-Kit, c-Fms | 1470 (c-Fms) | [4] |
c-Fms Signaling Pathway and Inhibition by this compound
The binding of CSF-1 or IL-34 to the c-Fms receptor initiates a complex network of intracellular signaling pathways that regulate key cellular processes. The diagram below illustrates a simplified overview of the canonical c-Fms signaling cascade and the point of intervention for this compound.
Caption: The c-Fms signaling pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which is inhibited by this compound.
Experimental Protocols
To effectively utilize this compound in research, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
Experimental Workflow: Assessing the Impact of this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular process, such as proliferation or differentiation.
Caption: A generalized workflow for evaluating the biological effects of this compound on cultured cells.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant c-Fms kinase and substrate in kinase assay buffer to the desired working concentrations.
-
Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Prepare the ATP solution in the kinase assay buffer. The final concentration should be at or near the Km value for ATP for the c-Fms kinase.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted this compound or vehicle control.
-
Add 10 µL of the c-Fms kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Fms Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of the c-Fms receptor in a cellular context.
Materials:
-
Cells expressing the c-Fms receptor (e.g., bone marrow-derived macrophages, or a cell line engineered to express c-Fms)
-
Cell culture medium and supplements
-
This compound
-
CSF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723) and anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the c-Fms-expressing cells to approximately 80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-c-Fms overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Fms.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated c-Fms to total c-Fms for each treatment condition.
-
Conclusion
This compound is an invaluable tool for researchers investigating the multifaceted roles of the c-Fms signaling pathway. Its high potency and selectivity allow for precise interrogation of c-Fms function in both normal physiology and disease states. The data and protocols presented in this guide are intended to provide a solid foundation for designing and executing experiments aimed at further unraveling the complexities of c-Fms signaling and exploring its potential as a therapeutic target.
References
c-Fms-IN-1 and Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a significant role in tumor progression, immunosuppression, and metastasis. The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, is a key regulator of macrophage differentiation, survival, and polarization. Consequently, inhibiting the c-Fms signaling pathway has emerged as a promising therapeutic strategy to modulate TAMs and enhance anti-tumor immunity. This technical guide provides an in-depth overview of c-Fms-IN-1, a potent c-Fms kinase inhibitor, and its potential application in targeting TAMs. This document outlines the mechanism of action of c-Fms, the role of TAMs in oncology, and presents detailed experimental protocols and data relevant to the evaluation of c-Fms inhibitors like this compound.
Introduction: The Role of c-Fms and Tumor-Associated Macrophages in Cancer
The c-Fms proto-oncogene encodes the receptor for macrophage colony-stimulating factor (M-CSF or CSF-1).[1] This receptor is a member of the receptor tyrosine kinase family and is crucial for the proliferation, differentiation, and survival of mononuclear phagocytes.[1] In the context of cancer, the TME is often infiltrated by a high density of TAMs, which are associated with poor prognosis in various malignancies.[2] These TAMs predominantly exhibit an M2-like phenotype, characterized by pro-tumoral functions, including the promotion of angiogenesis, immunosuppression, and metastasis.[2][3][4] The recruitment and polarization of these M2-like TAMs are heavily dependent on the c-Fms signaling pathway. Therefore, inhibiting c-Fms is a rational approach to deplete or repolarize TAMs, thereby disrupting the supportive TME and potentially enhancing the efficacy of other cancer therapies.[5]
This compound: A Potent c-Fms Kinase Inhibitor
This compound is a small molecule inhibitor of c-Fms kinase. Limited publicly available information specifically details the in-depth biological characterization of this compound. However, its high potency in enzymatic assays suggests it is a valuable tool for preclinical research into the role of c-Fms in cancer biology.
Quantitative Data
The primary quantitative data point available for this compound is its half-maximal inhibitory concentration (IC50) against the c-Fms kinase.
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-Fms Kinase | 0.8 | [3][4] |
Signaling Pathways
The c-Fms Signaling Pathway
The binding of CSF-1 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which collectively regulate macrophage survival, proliferation, and differentiation.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Ex Vivo 3D Tumor Microenvironment-Mimicry Culture to Study TAM Modulation of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of c-Fms-IN-1, a potent inhibitor of the c-Fms kinase. The protocols are intended for professionals in research and drug development.
Introduction to c-Fms and this compound
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Its primary ligand is the Macrophage Colony-Stimulating Factor (M-CSF). The binding of M-CSF to c-Fms induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the ERK and PI3K/Akt pathways, which are vital for cell growth and function. Dysregulation of the M-CSF/c-Fms signaling axis is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer, making it a significant target for therapeutic intervention.
This compound is a highly potent and selective inhibitor of c-Fms kinase. It demonstrates significant inhibitory activity at nanomolar concentrations, making it a valuable tool for studying the biological functions of c-Fms and for potential therapeutic development.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and provide a comparison with other known c-Fms inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC₅₀ Value |
| Biochemical Kinase Assay | c-Fms Kinase | 0.8 nM[2][3] |
| Cell Proliferation Assay | Bone Marrow-Derived Macrophages | 5 nM[2] |
Table 2: Comparative IC₅₀ Values of Various c-Fms Inhibitors
| Inhibitor | c-Fms IC₅₀ (nM) | Other Kinase Targets (IC₅₀ in nM) |
| This compound | 0.8 | - |
| Pexidartinib (PLX3397) | 20 | c-Kit (10) |
| GW2580 | 60 | - |
| Sotuletinib (BLZ945) | 1 | >1000-fold selectivity over other RTKs |
| Imatinib | 1470 | c-Abl, PDGFR, c-Kit |
| Ki20227 | 2 | KDR (12), c-Kit (451), PDGFRβ (217)[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Fms signaling pathway and a general workflow for an in vitro kinase inhibition assay.
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Caption: General workflow for a c-Fms in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the recombinant c-Fms kinase domain. This protocol is adapted for a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human c-Fms kinase domain
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (stock solution in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final concentration in the assay should typically range from 1 pM to 10 µM. Include a DMSO-only control.
-
Prepare the kinase reaction mixture containing the c-Fms enzyme and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically but can start at ~10-20 ng of enzyme per reaction.
-
Prepare the ATP solution in the kinase assay buffer. The concentration should be at or near the Km for ATP for the c-Fms kinase.
-
-
Kinase Reaction:
-
To the wells of the assay plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert the generated ADP to ATP and then to a luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of M-CSF-dependent cells, such as bone marrow-derived macrophages (BMDMs) or M-NFS-60 cells.
Materials:
-
M-CSF-dependent cells (e.g., M-NFS-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Recombinant M-CSF
-
This compound (stock solution in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a colorimetric reagent like MTT or XTT)
-
Sterile, clear-bottomed 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (luminescence or absorbance)
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing a suboptimal concentration of M-CSF (to ensure proliferation is M-CSF dependent).
-
Incubate the plate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted inhibitor or DMSO control to the appropriate wells.
-
Incubate the plate for 48-72 hours.
-
-
Proliferation Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data to the DMSO control (100% proliferation).
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 3: Osteoclast Differentiation Assay
Objective: To assess the inhibitory effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM supplemented with 10% FBS and penicillin/streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound (stock solution in DMSO)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
48-well cell culture plates
-
Microscope
Methodology:
-
Cell Culture and Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (osteoclast precursors).
-
Plate the adherent osteoclast precursors into 48-well plates at a density of 2 x 10⁴ cells per well.
-
Induce osteoclast differentiation by adding fresh medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL).
-
Simultaneously, treat the cells with various concentrations of this compound or a DMSO vehicle control.
-
Culture the cells for 4-5 days, replacing the medium every 2 days with fresh cytokines and inhibitor.
-
-
TRAP Staining:
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with PBS.
-
Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Identify and count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
-
Compare the number of osteoclasts in the inhibitor-treated wells to the DMSO control to determine the extent of inhibition. The data can be expressed as the number of osteoclasts per well or as a percentage of the control.[5]
-
References
Application Notes and Protocols for c-Fms-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the regulation, proliferation, differentiation, and survival of mononuclear phagocytes, such as macrophages and their progenitors.[1][2][3] The binding of its ligands, CSF-1 (Macrophage Colony-Stimulating Factor, M-CSF) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain, initiating downstream signaling cascades.[3] Dysregulation of the c-Fms signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a key therapeutic target.[4]
c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase with a biochemical IC50 of 0.8 nM.[5] This document provides detailed protocols for two key cell-based assays to characterize the activity of this compound: a Western blot assay to measure the inhibition of M-CSF-induced c-Fms phosphorylation and a cell proliferation assay to determine the inhibitor's effect on M-CSF-dependent cell growth.
c-Fms (CSF-1R) Signaling Pathway
The binding of CSF-1 or IL-34 to c-Fms triggers a cascade of intracellular events. Upon ligand-induced dimerization, the intrinsic kinase activity of c-Fms is activated, leading to the autophosphorylation of several tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, which in turn activate downstream pathways critical for cellular responses. Key signaling pathways activated by c-Fms include:
-
PI3K/Akt Pathway: Primarily involved in cell survival and proliferation.
-
MAPK/ERK Pathway: Plays a central role in cell proliferation and differentiation.
-
Src Family Kinases (SFKs): Contribute to a range of cellular processes including proliferation.
-
Phospholipase C (PLCγ): Involved in calcium signaling and other cellular functions.
This compound exerts its inhibitory effect by blocking the ATP-binding site of the c-Fms kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling pathways.
Experimental Protocols
Western Blot Assay for Inhibition of c-Fms Phosphorylation
This assay directly measures the ability of this compound to inhibit the M-CSF-induced autophosphorylation of c-Fms in a cellular context.
Materials
-
Cell Line: M-NFS-60 (murine myelogenous leukemia) or other M-CSF responsive cell line.
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Recombinant Murine M-CSF.
-
This compound.
-
DMSO (vehicle).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: Rabbit anti-phospho-CSF-1R (Tyr723), Rabbit anti-CSF-1R.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
PVDF membrane.
-
TBST (Tris-Buffered Saline with Tween-20).
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Protocol
-
Cell Culture and Starvation:
-
Culture M-NFS-60 cells in complete RPMI-1640 medium.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Once cells are settled, wash with serum-free medium and then incubate in serum-free medium for 4-6 hours to starve the cells and reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare a 2X working solution of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in serum-free medium. Include a vehicle control (DMSO).
-
Add an equal volume of the 2X inhibitor solution to the corresponding wells and incubate for 1-2 hours at 37°C.
-
-
M-CSF Stimulation:
-
Prepare a 10X working solution of M-CSF (e.g., 100 ng/mL final concentration).
-
Add the M-CSF solution to all wells (except for the unstimulated control) and incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-CSF-1R antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-CSF-1R antibody to confirm equal protein loading.
-
Data Presentation
| Treatment Group | M-CSF (100 ng/mL) | This compound Conc. | p-c-Fms (Tyr723) Signal (Normalized) | Total c-Fms Signal (Normalized) |
| Unstimulated Control | - | - | 0.05 | 1.00 |
| Vehicle Control | + | 0 (DMSO) | 1.00 | 1.02 |
| This compound | + | 1 nM | 0.65 | 0.98 |
| This compound | + | 10 nM | 0.20 | 1.01 |
| This compound | + | 100 nM | 0.04 | 0.99 |
| This compound | + | 1 µM | 0.01 | 1.03 |
| Note: Data are representative and should be determined empirically. |
M-CSF-Dependent Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on the proliferation of cells that depend on M-CSF for their growth and survival. The murine M-NFS-60 cell line is suitable for this assay as its proliferation is M-CSF dependent.[4]
Materials
-
Cell Line: M-NFS-60.
-
Reagents:
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
Recombinant Murine M-CSF.
-
This compound.
-
DMSO (vehicle).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1).
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays).
-
Protocol
-
Cell Preparation:
-
Culture M-NFS-60 cells in complete medium supplemented with an optimal concentration of M-CSF (e.g., 10-20 ng/mL) to maintain a healthy population.
-
Prior to the assay, wash the cells with serum-free medium to remove any residual growth factors.
-
Resuspend the cells in assay medium (RPMI-1640 with low serum, e.g., 1-2% FBS) at a density of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Prepare a 4X serial dilution of this compound in assay medium.
-
Add 50 µL of the 4X this compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Prepare a 4X solution of M-CSF in assay medium (e.g., to a final concentration of 10 ng/mL).
-
Add 50 µL of the 4X M-CSF solution to all wells except for the no-M-CSF control. Add 50 µL of assay medium to the no-M-CSF control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Data Analysis and Presentation
-
Subtract the background signal (no-cell control) from all other readings.
-
Normalize the data by setting the vehicle control (with M-CSF) as 100% proliferation and the no-M-CSF control as 0% proliferation.
-
Plot the normalized percent proliferation against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
| This compound Conc. (nM) | Log [Conc.] | % Proliferation (Normalized) |
| 0 (Vehicle) | - | 100.0 |
| 0.1 | -1.0 | 95.2 |
| 0.3 | -0.52 | 80.5 |
| 1.0 | 0.0 | 52.1 |
| 3.0 | 0.48 | 21.3 |
| 10.0 | 1.0 | 5.8 |
| 30.0 | 1.48 | 2.1 |
| 100.0 | 2.0 | 1.5 |
| Cellular IC50 | ~1.0 nM | |
| Note: Data are representative and should be determined empirically. The cellular IC50 is expected to be in the low nanomolar range based on the biochemical potency. |
Experimental Workflow Diagrams
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Differentiation of the IL-3-dependent NFS-60 cell line and adaption to growth in macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Notes and Protocols for c-Fms-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their progenitor cells.[1][2][3] Its signaling is initiated by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34).[2] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, neurodegenerative diseases, and cancer.
c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase with a reported IC50 of 0.8 nM.[4][5][6] Its high affinity and specificity make it a valuable tool for in vitro studies aimed at understanding the biological roles of c-Fms and for the preclinical evaluation of c-Fms as a therapeutic target. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on macrophage and osteoclast differentiation assays.
Product Information
| Product Name | This compound |
| Target | c-Fms (CSF-1R) |
| IC50 | 0.8 nM[4][5][6] |
| CAS Number | 885703-64-0 |
| Molecular Formula | C23H27N5O |
| Molecular Weight | 389.49 g/mol |
| Solubility | Soluble in DMSO |
Storage and Handling
Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.
Storage:
-
Stock Solution: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4][7] Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller volumes for single-use applications.
-
Solid Form: Store the solid compound at -20°C.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the c-Fms kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of tyrosine residues in the cytoplasmic domain that is induced by ligand binding.[8][9] This blockade of phosphorylation inhibits the recruitment and activation of downstream signaling proteins, thereby abrogating the cellular responses mediated by c-Fms, such as proliferation, survival, and differentiation.[10][9]
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c-FMS-IN-8 | 885704-21-2 | CSF1R | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for c-Fms-IN-1: Western Blot Analysis of c-Fms Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the development, survival, and proliferation of myeloid lineage cells, particularly monocytes and macrophages.[1] Upon binding its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event activates downstream signaling pathways crucial for cell function. Dysregulation of c-Fms signaling is implicated in various pathologies, including cancer and inflammatory diseases, making it a key therapeutic target.
c-Fms-IN-1 is a potent and selective inhibitor of the c-Fms kinase. It functions by competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades. The following protocol provides a detailed method for assessing the inhibitory activity of this compound on c-Fms phosphorylation in a cellular context using Western blot analysis.
Principle of the Assay
This protocol describes the immunodetection of phosphorylated c-Fms (p-c-Fms) in cell lysates by Western blot. Cells expressing c-Fms are first treated with this compound, followed by stimulation with its ligand, CSF-1, to induce receptor phosphorylation. Total cell lysates are then prepared, and proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for the phosphorylated form of c-Fms. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The signal is detected using a chemiluminescent substrate, and the resulting bands indicate the level of c-Fms phosphorylation. A decrease in the p-c-Fms signal in this compound-treated cells compared to the stimulated control demonstrates the inhibitory activity of the compound.
Experimental Workflow
Figure 1. Workflow for assessing this compound activity.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing c-Fms (e.g., Mono-Mac-1, THP-1) or a cell line engineered to overexpress c-Fms.
-
This compound: Prepare a stock solution in DMSO.
-
Recombinant Human CSF-1: For stimulating c-Fms phosphorylation.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate percentage to resolve c-Fms (approx. 150 kDa).
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Fms (specific for a key phosphorylation site, e.g., Tyr723).
-
Rabbit or mouse anti-total-c-Fms.
-
Antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
Procedure
1. Cell Culture and Treatment
-
Seed the cells in appropriate culture plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-16 hours to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Stimulate the cells with an optimal concentration of CSF-1 (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.[2]
2. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody against p-c-Fms, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Fms and/or a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-c-Fms signal to the total c-Fms or loading control signal.
Data Presentation
The inhibitory effect of this compound on c-Fms phosphorylation can be quantified and presented in a tabular format. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the p-c-Fms signal by 50%, can be calculated from a dose-response curve.
| Treatment Group | This compound Conc. (nM) | p-c-Fms Signal (Normalized) | % Inhibition |
| Unstimulated Control | 0 | 0.10 | - |
| Stimulated Control (CSF-1) | 0 | 1.00 | 0 |
| Treatment 1 | 1 | 0.85 | 15 |
| Treatment 2 | 10 | 0.52 | 48 |
| Treatment 3 | 100 | 0.15 | 85 |
| Treatment 4 | 1000 | 0.05 | 95 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
c-Fms Signaling Pathway
References
Application Notes and Protocols for In Vivo Studies with c-Fms Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to c-Fms Signaling
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Its ligands, CSF-1 and IL-34, bind to c-Fms, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for macrophage function. In various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, dysregulation of the c-Fms signaling pathway contributes to pathology, making it an attractive therapeutic target.
c-Fms Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of CSF-1 to its receptor, c-Fms.
Caption: Simplified c-Fms signaling pathway upon ligand binding.
In Vivo Dosage and Administration of c-Fms Inhibitors
The appropriate dosage and administration route for a c-Fms inhibitor are critical for achieving the desired therapeutic effect and minimizing toxicity. The following tables summarize in vivo dosages and administration protocols for two well-characterized c-Fms inhibitors, GW2580 and PLX5622, which can serve as a starting point for designing studies with other c-Fms inhibitors.
Quantitative Data Summary for In Vivo Studies
| Compound | Animal Model | Dosage | Administration Route | Frequency | Reference |
| GW2580 | C3H/HEN Mice (Tumor Model) | 20 and 80 mg/kg | Oral Gavage | Twice a day (b.i.d.) | [1] |
| C57BL/6 Mice (Tumor Model) | 20, 80, or 160 mg/kg | Oral Gavage | Once or twice a day | ||
| Rats (Arthritis Model) | 25 and 75 mg/kg | Oral Gavage | Twice a day (b.i.d.) | ||
| PLX5622 | Mice (Neuroinflammation) | 1200 ppm in diet | Ad libitum | Continuous | [2] |
| Mice (Neuropathic Pain) | 65 mg/kg | Oral Gavage | Once daily | [3][4] | |
| Neonatal Rats | 50 mg/kg | Intraperitoneal | Once daily | [3] | |
| Adult Rats | 50 mg/kg | Intraperitoneal | Twice daily | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of c-Fms inhibitors.
Protocol 1: Preparation of c-Fms Inhibitor for Oral Gavage
Materials:
-
c-Fms inhibitor (e.g., GW2580, PLX5622)
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in water; or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Mortar and pestle (optional)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate tubes for storage
Procedure:
-
Calculate the total amount of inhibitor needed based on the number of animals, dosage, and study duration.
-
Weigh the required amount of the c-Fms inhibitor powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine consistency.
-
Prepare the chosen vehicle solution. For a 0.5% HPMC / 0.1% Tween 80 solution, dissolve the HPMC in water with gentle heating and stirring, then add the Tween 80.
-
Gradually add the inhibitor powder to the vehicle while continuously stirring.
-
Continue stirring until a homogenous suspension is formed. Sonication can be used to aid dissolution if precipitation occurs.
-
Prepare fresh on the day of dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Tumor Model
Animal Model:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Tumor cells expressing the target of interest (if applicable)
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the c-Fms inhibitor formulation as described in Protocol 1.
-
Administer the inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dosage and schedule (e.g., once or twice daily).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating a c-Fms inhibitor.
Caption: A general workflow for in vivo c-Fms inhibitor studies.
Important Considerations for In Vivo Studies
-
Vehicle Selection: The choice of vehicle is critical and should be non-toxic and ensure the stability and bioavailability of the inhibitor. Preliminary solubility and stability tests are recommended.
-
Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the optimal dosing regimen.
-
Toxicity: Dose-range finding studies should be performed to establish the maximum tolerated dose (MTD) and to monitor for any signs of toxicity.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By following these guidelines and protocols, researchers can design and execute robust in vivo studies to evaluate the efficacy and mechanism of action of c-Fms inhibitors for various therapeutic applications.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PLX5622 fumarate | CSF1R inhibitor | CAS N/A | Buy PLX5622 fumarate from Supplier InvivoChem [invivochem.com]
- 4. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-1 is a potent and selective inhibitor of the c-Fms kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Quantitative Data Summary
A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference and experimental planning.
| Property | Value | Reference |
| Molecular Weight | 393.48 g/mol | [1] |
| IC₅₀ (c-Fms/CSF-1R) | 0.8 nM (0.0008 µM) | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [1] |
| CAS Number | 885703-64-0 | [1] |
c-Fms Signaling Pathway
The binding of Macrophage Colony-Stimulating Factor (M-CSF) to the c-Fms receptor triggers its dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (393.48 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 393.48 g/mol * 1000 mg/g = 3.9348 mg.
-
-
Weighing:
-
Carefully weigh out approximately 3.94 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.
-
Western Blot Analysis of c-Fms Phosphorylation
This protocol provides a method to assess the inhibitory activity of this compound on M-CSF-induced c-Fms phosphorylation in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant Murine M-CSF
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Fms overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total c-Fms and β-actin as loading controls.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of this compound on the viability of a macrophage-like cell line (e.g., RAW 264.7) or other sensitive cell lines.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the inhibitor dilutions).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
References
Application Notes and Protocols for c-Fms-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] The c-Fms signaling pathway is implicated in various pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders.[3] Consequently, inhibitors of c-Fms are of significant interest for therapeutic development.
This document provides detailed application notes and protocols for the administration of c-Fms-IN-1, a potent FMS kinase inhibitor, in mouse models. Due to the limited availability of published in vivo data for this compound, this guide also incorporates representative data and protocols from studies using other well-characterized c-Fms/CSF-1R inhibitors, such as Pexidartinib (PLX3397), GW2580, and PLX5622, to provide a comprehensive framework for preclinical research. This compound itself is a potent inhibitor of FMS kinase with a reported IC50 of 0.8 nM.[4][5] While in vivo studies are not extensively published, it has been noted to have good oral pharmacokinetic properties in mice, making it suitable for in vivo testing.[6]
c-Fms (CSF-1R) Signaling Pathway
Upon binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), the c-Fms receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are critical for cell survival, proliferation, and differentiation.[6]
Quantitative Data from In Vivo Mouse Models
The following tables summarize quantitative data from studies using various c-Fms/CSF-1R inhibitors in different mouse models. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of c-Fms/CSF-1R Inhibitors in Mouse Tumor Models
| Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| Pexidartinib (PLX3397) | Orthotopic osteosarcoma (LM8 cells in C3H/HeJ mice) | 10 mg/kg, retro-orbital injection, twice (day 7 and 14) | Significantly suppressed tumor growth compared to control. | [7] |
| Pexidartinib (PLX3397) | Prostate cancer (RM-1 cells) | Formulated in chow | Little effect on tumor growth alone; reduced tumor size by 43% at day 10 when combined with radiation. | [6] |
| GW2580 | Myeloid leukemia (M-NFS-60 cells) | 80 mg/kg, oral gavage, twice daily for 4 days | Completely blocked tumor growth. | [3][4] |
| GW2580 | Epithelial Ovarian Cancer (ID8 cells) | 160 mg/kg, oral gavage, daily | Significantly reduced ascites fluid volume and M2:M1 macrophage ratio. | [8] |
Table 2: Effects of c-Fms/CSF-1R Inhibitors on Macrophage and Microglia Populations
| Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| Pexidartinib (PLX3397) | Neonatal mice | 0.25, 1 mg/kg, i.p. twice daily for 8 days | Decreased the number of microglia. | [5] |
| GW2580 | Thioglycolate-induced peritonitis | 80 mg/kg, oral gavage, twice daily for 4 days | Inhibited macrophage accumulation in the peritoneal cavity by 25%. | [4] |
| PLX5622 | Wild-type C57BL/6J mice | 1200 ppm in chow for 7 days | Depleted 95% of microglia. | [1] |
| PLX5622 | West Nile Virus Encephalitis | 1200 ppm in chow for 21 days prior to infection | Efficiently depleted microglia and a sub-population of border-associated macrophages. | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (Oral Gavage)
This protocol is based on the formulation suggestions for this compound and general practices for oral administration of small molecule inhibitors in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For 10 mL of vehicle: mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline.
-
Vortex thoroughly until a homogenous solution is formed.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number of mice. Assume an administration volume of 100 µL per 20 g mouse (5 mL/kg).
-
For a 20 mg/kg dose, the concentration required is 4 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the powder to achieve the final desired concentration.
-
Vortex vigorously to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.[9]
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Administration of a c-Fms Inhibitor via Formulated Chow (Representative Protocol using PLX5622)
This protocol is adapted from studies using PLX5622 for microglia depletion.
Materials:
-
Custom-formulated rodent chow containing the desired concentration of the c-Fms inhibitor (e.g., 1200 ppm PLX5622). This is typically prepared by a specialized vendor.
-
Standard rodent chow (for control group).
-
Mouse cages with ad libitum access to food and water.
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Treatment Initiation: Replace the standard rodent chow with the inhibitor-formulated chow for the treatment group.[10] The control group continues to receive the standard chow.
-
Duration of Treatment: Provide ad libitum access to the formulated chow for the desired duration. For microglia depletion with PLX5622, a common duration is 7 to 21 days.[1][2]
-
Monitoring: Monitor the food consumption and body weight of the mice regularly to ensure they are tolerating the diet.
-
Experimental Procedures: Perform the desired experimental interventions (e.g., tumor implantation, induction of neuroinflammation) after the desired period of inhibitor administration.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating a c-Fms inhibitor in a mouse tumor model.
References
- 1. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 2. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Studying the Role of Microglia in Neurodegeneration and Axonal Regeneration in the murine Visual System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with c-Fms-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, proliferation, and survival of mononuclear phagocytic cells, including macrophages, microglia, and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, neurodegenerative conditions, and cancer. c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase with an IC50 of 0.8 nM.[2][3] This document provides detailed application notes and protocols for the analysis of cellular responses to this compound treatment using flow cytometry.
Mechanism of Action and Signaling Pathway
Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[1][4] this compound, as a c-Fms kinase inhibitor, blocks the ATP-binding site of the receptor, thereby inhibiting its autophosphorylation and subsequent downstream signaling.
c-Fms Signaling Pathway Diagram
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Quantitative Data on the Effects of c-Fms Inhibition
The following tables summarize representative quantitative data from flow cytometry analysis following treatment with potent c-Fms inhibitors, such as PLX5622 and PLX3397, which are expected to have similar effects to this compound.
Table 1: Effect of c-Fms Inhibition on Microglia Population in the Brain.
| Treatment Group | Dosage/Duration | Analyzed Region | Microglia Population (% of CD45+ cells) | Fold Change vs. Control | Reference |
| Control (Vehicle) | N/A | Brain | 95% (CD11b+/CD45int) | 1.0 | [5] |
| PLX5622 | 1200 ppm in chow for 7 days | Brain | ~5% (CD11b+/CD45int) | -19.0 | [5] |
| Control (Saline) | N/A | Whole Brain | Not specified | 1.0 | [6] |
| PLX5622 | 12 weeks | Whole Brain | Depleted by ~83-94% | ~-6 to -16 | [6] |
Table 2: Effect of c-Fms Inhibition on Macrophage Populations in Tumors.
| Treatment Group | Dosage/Duration | Analyzed Region | Macrophage Population (% of CD45+ cells) | Fold Change vs. Control | Reference |
| Control (Vehicle) | N/A | LM8 Osteosarcoma | ~25% (CD45+CD11b+CD206+) | 1.0 | [7] |
| PLX3397 | 50 mg/kg/day for 14 days | LM8 Osteosarcoma | ~10% (CD45+CD11b+CD206+) | -2.5 | [7] |
Table 3: Effect of c-Fms Inhibition on Osteoclast Differentiation.
| Treatment Group | Concentration | Analyzed Parameter | % Inhibition of Osteoclast Formation | Reference |
| Control (Vehicle) | 0 nM | TRAP-positive multinucleated cells | 0% | [8] |
| Purine-based CSF1R inhibitor | 100 nM | TRAP-positive multinucleated cells | ~80% | [8] |
| Purine-based CSF1R inhibitor | 1000 nM | TRAP-positive multinucleated cells | ~100% | [8] |
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis after this compound treatment.
Detailed Protocol for Flow Cytometry Analysis
This protocol provides a general framework. Specific antibody panels and concentrations should be optimized for the cell type and species of interest.
1. Cell Preparation and Treatment:
-
For in vitro studies: Culture primary cells (e.g., bone marrow-derived macrophages, primary microglia) or cell lines in appropriate media. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
For in vivo studies: Administer this compound to animals at the desired dose and for the appropriate duration. Isolate tissues of interest (e.g., brain, tumor, bone marrow) and prepare single-cell suspensions using mechanical and/or enzymatic digestion.
2. Single-Cell Suspension Preparation:
-
Following treatment, harvest cells and wash with ice-cold PBS.
-
For tissues, mince the tissue and digest with an appropriate enzyme cocktail (e.g., collagenase, dispase, DNase) to obtain a single-cell suspension.
-
Pass the cell suspension through a 40-70 µm cell strainer to remove clumps.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 2 mM EDTA).
-
Count the cells and assess viability using a hemocytometer and trypan blue or an automated cell counter.
3. Antibody Staining:
-
Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.
-
Fc Receptor Blocking: Add an Fc block reagent (e.g., anti-CD16/32) and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Without washing, add the pre-titrated fluorescently conjugated primary antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Recommended Antibody Panels:
-
Macrophages: CD45, CD11b, F4/80, Ly6C, CD206, CD86
-
Microglia: CD45 (low/intermediate), CD11b, CX3CR1, P2RY12, TMEM119
-
Osteoclasts/Precursors: CD45, CD11b, RANK, c-Fms (CD115)
-
-
-
Wash the cells twice with 2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
(Optional) Intracellular Staining:
-
After surface staining, resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a permeabilization buffer and add fluorescently conjugated antibodies against intracellular targets (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
4. Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.
-
Use fluorescence minus one (FMO) controls to set accurate gates.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on single, live cells before identifying specific cell populations based on marker expression.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in the control and this compound treated groups.
Disclaimer: The provided protocols and data are for research purposes only. Researchers should optimize experimental conditions for their specific models and reagents. The quantitative data presented from studies using other c-Fms inhibitors are intended to be representative of the expected effects of this compound.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for c-Fms-IN-1 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention. c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity, demonstrating significant potential as a tool for both basic research and drug discovery.[2][3]
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays. The included methodologies, data presentation, and visual aids are designed to guide researchers in effectively characterizing the inhibitory activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound and other relevant inhibitors against c-Fms and other kinases is summarized below. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: Biochemical Activity of c-Fms Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | c-Fms | 0.8 | Biochemical |
| c-Fms-IN-2 | c-Fms | 24 | Biochemical |
| Sotuletinib (BLZ945) | c-Fms (CSF-1R) | 1 | Biochemical |
| Pexidartinib (PLX3397) | c-Fms (CSF-1R) | 13 | Biochemical |
| Linifanib (ABT-869) | c-Fms (CSF-1R) | 3 | Biochemical |
| Imatinib | c-Fms (CSF-1R) | 422 | HTRF Assay |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data compiled from multiple sources.[2][4][5]
Table 2: Cellular Activity of c-Fms Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 (µM) |
| GW2580 | M-NFS-60 (murine myeloid) | Proliferation | Growth Inhibition | 0.7 |
| GW2580 | Human Monocytes | Proliferation (CSF-1 induced) | Growth Inhibition | ~1 |
| Sotuletinib (BLZ945) | M-NFS-60 (murine myeloid) | Proliferation | Growth Inhibition | 0.067 |
| Sotuletinib (BLZ945) | HEK293 (overexpressing human CSF-1R) | Phosphorylation | Inhibition of Tyr Phosphorylation | 0.058 |
Cellular IC50/EC50 values reflect the potency of inhibitors in a more complex biological environment. Data compiled from multiple sources.[5][6]
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its place within the c-Fms signaling cascade and the general workflow for its characterization.
Caption: c-Fms Signaling Pathway and Point of Inhibition.
Caption: Workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Biochemical c-Fms Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Fms kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7][8][9][10]
Materials:
-
Recombinant human c-Fms kinase (e.g., Promega, SignalChem)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the plate.
-
Add 5 µL of a solution containing the c-Fms kinase and the peptide substrate in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nM and µM range, respectively.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for c-Fms.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Macrophage Proliferation Assay
This protocol assesses the ability of this compound to inhibit the proliferation of macrophages, which is dependent on c-Fms signaling.
Materials:
-
Macrophage cell line (e.g., M-NFS-60) or primary bone marrow-derived macrophages (BMDMs)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Recombinant murine or human CSF-1
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)
-
96-well clear-bottom tissue culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation (Optional): For a more robust response to CSF-1, serum-starve the cells for 4-6 hours in a low-serum (e.g., 0.5% FBS) medium.
-
Inhibitor and Cytokine Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound.
-
Add CSF-1 to all wells (except for the no-cytokine control) at a concentration that induces submaximal proliferation (e.g., 10-25 ng/mL).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement:
-
If using CellTiter-Glo®, add the reagent directly to the wells according to the manufacturer's instructions, incubate, and measure luminescence.
-
If using MTT, add the MTT reagent, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer, and measure the absorbance.
-
-
Data Analysis: Normalize the data to the vehicle-treated, CSF-1-stimulated control. Plot the normalized cell viability against the log concentration of this compound and determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that this compound inhibits the c-Fms signaling pathway by examining the phosphorylation status of key downstream effectors like Akt and ERK.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium
-
Recombinant CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture macrophages to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins of interest.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Fms signaling pathway in health and disease. The protocols provided here offer a comprehensive framework for characterizing the biochemical and cellular activity of this compound and other potential c-Fms inhibitors. By utilizing these methods, researchers can gain a deeper understanding of the therapeutic potential of targeting this critical kinase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myeloid Colony-Stimulating Factors as Regulators of Macrophage Polarization [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using c-Fms-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1] The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), triggers the dimerization and autophosphorylation of the c-Fms receptor, initiating downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for regulating cell growth and survival. Dysregulation of the c-Fms signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.
c-Fms-IN-1 is a potent and selective inhibitor of the c-Fms kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.8 nM in in vitro kinase assays.[2][3] Its ability to block the catalytic activity of c-Fms makes it a valuable tool for studying the biological functions of this receptor and for assessing the therapeutic potential of c-Fms inhibition. These application notes provide detailed protocols for utilizing this compound in cell proliferation assays to determine its efficacy in a cellular context.
Product Information
| Parameter | Details |
| Product Name | This compound |
| CAS Number | 885703-64-0[2] |
| Mechanism of Action | ATP-competitive inhibitor of c-Fms (CSF-1R) kinase[2][3] |
| In Vitro IC50 (Kinase Assay) | 0.8 nM[2][3] |
| Solubility | Soluble in DMSO[2] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
Data Presentation
The inhibitory effect of a c-Fms inhibitor on the proliferation of M-CSF-dependent cells can be quantified by determining its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) in a cell-based assay. The following table provides representative data for a selective c-Fms inhibitor, GW2580, on the M-CSF-dependent murine myeloid cell line M-NFS-60, which can serve as a reference for expected results with this compound.
| Cell Line | Inhibitor | IC50 / Effective Concentration | Assay Type | Reference |
| M-NFS-60 | GW2580 | ~0.7 µM (complete inhibition at 1 µM) | Cell Growth Assay | [4] |
| Human Monocytes | GW2580 | Complete inhibition of CSF-1-induced growth at 1 µM | Cell Growth Assay | [4] |
Note: The cellular IC50 for this compound is expected to be higher than its biochemical IC50 due to factors such as cell membrane permeability and intracellular ATP concentrations. A starting concentration range of 1 nM to 10 µM is recommended for initial experiments.
Mandatory Visualizations
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Experimental Workflow for Cell Proliferation Assay
References
- 1. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 885703-64-0 | MOLNOVA [molnova.com]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-1 in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the regulation, survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[1][2] Dysregulation of c-Fms signaling and subsequent microglial activation are implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2] Inhibition of c-Fms presents a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects on neuronal health.
c-Fms-IN-1 is a potent inhibitor of c-Fms kinase. These application notes provide a comprehensive guide for the utilization of this compound and other selective c-Fms/CSF1R inhibitors in preclinical neurodegeneration models. The following protocols and data are compiled from studies utilizing well-characterized CSF1R inhibitors such as GW2580, PLX5622, and JNJ-40346527, and should serve as a valuable resource for designing and executing experiments with this compound, with the understanding that specific parameters may require optimization.
Data Presentation: Efficacy of c-Fms/CSF1R Inhibitors in Neurodegeneration Models
The following tables summarize quantitative data from studies using various selective CSF1R inhibitors in preclinical models of neurodegeneration. These data illustrate the potential therapeutic effects of inhibiting c-Fms signaling.
Table 1: Effect of CSF1R Inhibitors on Microglial Proliferation
| Compound | Animal Model | Dosage and Administration | Treatment Duration | Reduction in Microglial Proliferation | Reference |
| GW2580 | ME7 Prion Disease Mouse Model | 75 mg/kg/day, oral gavage | 4 weeks | Significant decrease in BrdU+ Iba1+ cells | [3] |
| PLX5622 | Wild-type Mouse | 1200 mg/kg in chow | 7 days | ~80% reduction in IBA1+ cells | [4] |
| JNJ-40346527 | ME7 Prion Disease Mouse Model | 30 mg/kg | Not Specified | ~80% inhibition of Iba1+ BrdU+ cells | [5] |
Table 2: Neuroprotective and Behavioral Effects of CSF1R Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| GW2580 | SOD1(G93A) ALS Mouse Model | Slowed disease progression, attenuated motor neuron death, extended survival. | [6] |
| GW2580 | MPTP Parkinson's Disease Mouse Model | Attenuated loss of dopamine (B1211576) neurons and motor behavioral deficits. | [7][8] |
| PLX5622 | 5xfAD Alzheimer's Disease Mouse Model | Prevented neuronal loss and improved contextual memory. | [9] |
| JNJ-40346527 | P301S Tauopathy Mouse Model | Attenuated tau-induced neurodegeneration and resulted in functional improvement. | [5][10][11] |
Experimental Protocols
Note: The following protocols are based on studies using established CSF1R inhibitors. Researchers using this compound should use these as a starting point and optimize dosage, formulation, and administration route based on the specific properties of the compound and the experimental model.
Protocol 1: In Vivo Administration of a c-Fms/CSF1R Inhibitor via Oral Gavage
This protocol is adapted from studies using GW2580 in a mouse model of prion disease.[3]
Materials:
-
This compound or other CSF1R inhibitor (e.g., GW2580)
-
Vehicle solution: 0.5% hydroxypropylmethylcellulose (B13716658) and 0.1% Tween 80 in sterile water
-
Animal feeding needles (gavage needles)
-
Syringes
-
Neurodegenerative disease mouse model (e.g., ME7 prion-injected mice)
-
Age-matched control mice
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the inhibitor based on the desired dose (e.g., 75 mg/kg) and the body weight of the mice.
-
Suspend the inhibitor in the vehicle solution. Ensure thorough mixing to achieve a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Handle mice gently to minimize stress.
-
Administer the inhibitor suspension or vehicle control via oral gavage using a suitable feeding needle. The volume should be consistent across all animals (e.g., 0.2 mL per mouse).
-
Perform dosing daily for the desired treatment period (e.g., 4 consecutive weeks).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals throughout the experiment.
-
Conduct behavioral tests at specified time points to assess motor and cognitive function.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process the tissue for immunohistochemistry (to quantify microglia, neuronal markers, etc.) and biochemical analyses (e.g., Western blot for inflammatory markers).
-
Protocol 2: In Vivo Administration of a c-Fms/CSF1R Inhibitor via Formulated Chow
This protocol is based on studies using PLX5622 in Alzheimer's disease mouse models.[4][9]
Materials:
-
This compound or other CSF1R inhibitor (e.g., PLX5622)
-
Custom chow formulation containing the inhibitor at the desired concentration (e.g., 1200 ppm)
-
Control chow (without the inhibitor)
-
Neurodegenerative disease mouse model (e.g., 5xfAD mice)
-
Age-matched control mice
Procedure:
-
Dietary Formulation:
-
Work with a reputable vendor to formulate the inhibitor into a standard rodent chow at the desired concentration. Ensure the inhibitor is stable in the chow for the duration of the study.
-
-
Animal Housing and Feeding:
-
House mice in cages with ad libitum access to either the inhibitor-formulated chow or the control chow.
-
Replace the chow regularly to ensure freshness and accurate dosing.
-
-
Treatment Duration:
-
Maintain the mice on their respective diets for the planned duration of the experiment (e..g., 28 days or several months).
-
-
Monitoring and Analysis:
-
Monitor food consumption to estimate the daily dose of the inhibitor received by each mouse.
-
Regularly assess the health and behavior of the animals.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: c-Fms signaling pathway in microglia and the inhibitory action of this compound.
References
- 1. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 4. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R blockade slows the progression of amyotrophic lateral sclerosis by reducing microgliosis and invasion of macrophages into peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice. — Department of Psychiatry [psych.ox.ac.uk]
- 11. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-1 in Macrophage Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing c-Fms-IN-1, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), for the effective depletion of macrophages in both in vitro and in vivo research models.
Introduction
c-Fms, also known as the colony-stimulating factor 1 receptor (CSF-1R or CD115), is a receptor tyrosine kinase essential for the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2][3] The binding of its ligands, CSF-1 (macrophage colony-stimulating factor) and IL-34, triggers a signaling cascade that is fundamental for macrophage homeostasis.[1][4] this compound is a small molecule inhibitor that specifically targets the kinase activity of c-Fms, thereby blocking these vital signaling pathways and inducing apoptosis in macrophages. This targeted depletion makes this compound a valuable tool for investigating the roles of macrophages in various physiological and pathological processes, including immunology, oncology, and inflammatory diseases.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of the c-Fms kinase. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for macrophage survival and proliferation. By blocking these signals, this compound effectively induces apoptosis in macrophage populations that are dependent on CSF-1R signaling for their maintenance.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant CSF-1R inhibitors.
Table 1: In Vitro Potency of this compound and Other CSF-1R Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | c-Fms (CSF-1R) | 0.8 | Kinase Assay | [5][6] |
| c-Fms-IN-8 | c-Fms (CSF-1R) | 9.1 | Kinase Assay | [7] |
| GW2580 | c-Fms (CSF-1R) | 60 | Kinase Assay | [8][9] |
| Pexidartinib (PLX3397) | CSF-1R, Kit, Flt3 | - | Multi-kinase inhibitor | [10] |
| ARRY-382 | CSF-1R | 9 | Kinase Assay |
Table 2: In Vivo Macrophage Depletion with CSF-1R Inhibitors (Data from related compounds)
| Compound/Antibody | Model | Tissue | Dosage/Administration | Depletion Efficiency | Reference |
| Anti-CSF1R Antibody (AFS98) | Mice | Colon | 1 mg/mouse, weekly i.p. | 53.5% reduction | [11] |
| Adipose Tissue | 61.9% reduction | [11] | |||
| Lung | 28.5% reduction | [11] | |||
| Peritoneal Cavity | 67.7% reduction | [11] | |||
| PLX5622 | Mice | Microglia | Diet (1200 ppm) | 95% reduction | [11] |
| Colon | 92.4% reduction | [11] | |||
| Adipose Tissue | 58.2% reduction | [11] | |||
| Lung | 26.3% reduction | [11] | |||
| Peritoneal Cavity | 90.2% reduction | [11] | |||
| AC708 (PLX73086) | Ovarian Cancer Mouse Model | Tumor | Not specified | 86% decrease vs. resistant group |
Signaling Pathways and Experimental Workflows
c-FMS Signaling Pathway
The following diagram illustrates the CSF-1R (c-Fms) signaling pathway and the point of inhibition by this compound.
Caption: c-FMS signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Macrophage Depletion
This workflow outlines the key steps for depleting macrophages in a cell culture setting.
Caption: Workflow for in vitro macrophage depletion using this compound.
Experimental Workflow for In Vivo Macrophage Depletion
This workflow provides a general outline for depleting macrophages in a mouse model.
Caption: Workflow for in vivo macrophage depletion using this compound.
Experimental Protocols
In Vitro Macrophage Depletion Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Macrophage culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Primary macrophages (e.g., bone marrow-derived macrophages [BMDMs], peritoneal macrophages) or macrophage cell lines
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for viability and apoptosis assays (e.g., MTT, Annexin V/Propidium (B1200493) Iodide)
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b)
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Seeding:
-
Plate macrophages in appropriate culture vessels at a suitable density. For BMDMs, differentiate bone marrow cells with M-CSF for 5-7 days prior to the experiment.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell type and experimental goals.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the desired level of depletion and the specific research question.
-
-
Assessment of Macrophage Depletion:
-
Cell Viability: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Apoptosis: Quantify the percentage of apoptotic cells using flow cytometry after staining with Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.
-
Macrophage Quantification: Determine the number of remaining viable macrophages by direct cell counting using a hemocytometer and trypan blue exclusion, or more accurately by flow cytometry using macrophage-specific markers such as F4/80 and CD11b.
-
In Vivo Macrophage Depletion Protocol (Mouse Model)
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Experimental mice (e.g., C57BL/6)
-
Gavage needles or syringes for injection
-
Anesthesia (if required for procedures)
-
Materials for tissue collection and processing
-
Antibodies for flow cytometry or immunohistochemistry (e.g., anti-F4/80, anti-CD11b)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, prepare the final dosing solution by sequentially adding the co-solvents as described in the vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6] Ensure the final solution is clear. It is recommended to prepare this solution fresh for each day of dosing.[6]
-
-
Animal Dosing:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of this compound should be optimized based on the specific mouse model and experimental design. A pilot study to determine the optimal dose and frequency is recommended. Based on studies with similar CSF-1R inhibitors, a starting point for oral administration could be in the range of 20-80 mg/kg daily.
-
Administer the prepared this compound solution or the vehicle control to the respective groups of mice.
-
-
Monitoring:
-
Monitor the health and body weight of the animals daily throughout the treatment period.
-
-
Treatment Duration:
-
The duration of treatment will depend on the research question and the desired extent of macrophage depletion. This can range from a few days to several weeks.
-
-
Assessment of Macrophage Depletion:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., spleen, liver, tumors, peritoneal lavage).
-
Flow Cytometry: Prepare single-cell suspensions from the collected tissues and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b, CD68) to quantify the percentage and absolute number of macrophages.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Fix and process tissues for IHC or IF staining with macrophage-specific antibodies to visualize and quantify the reduction of macrophages in the tissue architecture.
-
Concluding Remarks
This compound is a powerful and specific tool for the targeted depletion of macrophages in a variety of research settings. The protocols provided here offer a starting point for designing and executing experiments. It is crucial to optimize parameters such as concentration, dosage, and treatment duration for each specific application to achieve the desired level of macrophage depletion while minimizing off-target effects. Careful experimental design, including appropriate controls, is essential for obtaining reliable and interpretable results.
References
- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Conditional deletion of the colony stimulating factor-1 receptor (c-fms proto-oncogene) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of a Csf1r enhancer selectively impacts CSF1R expression and development of tissue macrophage populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. c-Fms-IN-1 is a potent and selective small molecule inhibitor of c-Fms kinase, demonstrating significant potential as a research tool and a therapeutic lead. These application notes provide a comprehensive guide for the experimental design of studies involving this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the c-Fms kinase.[3] By binding to the ATP-binding pocket of the c-Fms kinase domain, it prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by c-Fms activation include the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways, which are pivotal for cell survival and proliferation.[4]
Data Presentation
In Vitro Potency and Selectivity of c-Fms Inhibitors
The following table summarizes the in vitro activity of this compound and other representative c-Fms inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for your experiments.
| Compound | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50 in nM) | Reference |
| This compound | c-Fms | 0.8 | Data not publicly available | [5] |
| c-Fms-IN-2 | c-Fms | 24 | - | [5] |
| Edicotinib (JNJ-40346527) | c-Fms | 3.2 | KIT (20), FLT3 (190) | [1][5] |
| Sotuletinib (BLZ945) | c-Fms | 1 | >3200-fold selectivity over other kinases | [6] |
| Linifanib (ABT-869) | c-Fms (CSF-1R) | 3 | KDR (4), Flt-1 (3), Flt-3 (4), PDGFRβ (66) | [5] |
| GW2580 | c-Fms | 60 | Inactive against 26 other kinases | [7] |
| Pexidartinib (PLX3397) | c-Fms | 13 | c-KIT (27), FLT3 (160) | [8] |
Note: The selectivity profile for this compound against a broad panel of kinases is not currently publicly available. Researchers should perform their own selectivity profiling to fully characterize its off-target effects.
Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| Bone marrow-derived macrophages (BMDMs) | FMS-induced proliferation | 5 |
Experimental Protocols
In Vitro c-Fms Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against the c-Fms kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Fms kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions. For positive (no inhibitor) and negative (no enzyme) controls, add 2.5 µL of kinase assay buffer with the same concentration of DMSO as the compound dilutions.
-
Add 2.5 µL of a solution containing the c-Fms kinase and the peptide substrate to each well, except for the negative control wells.
-
To initiate the kinase reaction, add 5 µL of ATP solution to all wells. The final concentrations should be optimized, but a starting point could be 10-50 ng/well of enzyme, 0.2 mg/mL substrate, and 10-50 µM ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage Cell Culture and Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of macrophage cell lines, such as murine RAW 264.7 or human THP-1 cells.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Recombinant murine or human CSF-1
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or PrestoBlue™)
-
96-well clear or white-walled cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM. For THP-1 cells, differentiate them into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the diluted inhibitor to the wells.
-
Stimulation: Immediately after adding the inhibitor, add CSF-1 to a final concentration of 25-50 ng/mL to stimulate proliferation. Include a vehicle control (DMSO) and a non-stimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated, CSF-1 stimulated control and calculate the IC50 value for this compound.
Western Blot Analysis of c-Fms Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of c-Fms and its downstream targets.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Recombinant CSF-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (e.g., Tyr723), anti-total c-Fms, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed macrophages in 6-well plates and allow them to adhere. Serum starve the cells as described in the proliferation assay protocol.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50-100 ng/mL) for 5-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Efficacy Study in a Murine Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound. Note: This is an example protocol based on other c-Fms inhibitors and may require optimization for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC), 0.1% Tween 80 in sterile water)
-
Appropriate mouse model (e.g., tumor xenograft model with high macrophage infiltration, or a model of inflammatory disease)
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Animal Model: Establish the disease model in mice. For a tumor model, this may involve subcutaneous or orthotopic injection of cancer cells.
-
Compound Formulation: Prepare a suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
Dosing: Once the disease is established (e.g., tumors reach a certain size), randomize the animals into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 20-80 mg/kg, once or twice daily). The control group should receive the vehicle only.
-
Monitoring: Monitor the animals regularly for signs of toxicity (e.g., weight loss, changes in behavior).
-
Efficacy Readouts:
-
For tumor models, measure tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, collect tumors and other relevant tissues for analysis (e.g., immunohistochemistry for macrophage markers like F4/80 or CD68, or flow cytometry to quantify immune cell populations).
-
For inflammatory models, assess relevant clinical scores and biomarkers.
-
-
Data Analysis: Compare the efficacy readouts between the treatment and control groups to determine the in vivo activity of this compound.
Mandatory Visualizations
c-Fms Signaling Pathway
Caption: Simplified c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the evaluation of a c-Fms inhibitor.
Logical Relationship of c-Fms Inhibition and Cellular Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating c-Fms-IN-1: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the c-Fms inhibitor, c-Fms-IN-1. Addressing common challenges related to its solubility in cell culture media, this resource offers practical solutions, detailed protocols, and a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is a potent FMS kinase inhibitor with an IC50 of 0.0008 μM.[1] For optimal results, use anhydrous or molecular sieve-dried DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
Q2: I observed precipitation when diluting my this compound DMSO stock solution in cell culture media. Why is this happening and how can I prevent it?
A2: Precipitation is a common issue when diluting DMSO-solubilized hydrophobic compounds into an aqueous environment like cell culture media. This occurs because the compound is poorly soluble in water. To prevent this, it is crucial to keep the final concentration of DMSO in the media as low as possible, typically below 0.5%, and for sensitive cell lines, under 0.1%. A stepwise dilution approach is recommended. Instead of a single large dilution, perform serial dilutions of the high-concentration DMSO stock in DMSO first, before the final dilution into your pre-warmed cell culture medium.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, some sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, aliquots of the this compound stock solution in DMSO should be stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide: Solubility Issues with this compound in Media
This guide addresses the common problem of this compound precipitation in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in media. | The compound has low aqueous solubility, and the direct dilution causes it to crash out of solution. | 1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the inhibitor. 2. Stepwise Dilution: Perform an intermediate dilution of your DMSO stock in pure DMSO to a lower concentration before the final dilution into the media. 3. Slow Addition and Mixing: Add the DMSO stock dropwise to the vortexing or swirling media to facilitate rapid dispersion. 4. Lower Final Concentration: If possible, test a lower final concentration of this compound. |
| Media becomes cloudy over time after adding the inhibitor. | The compound may be slowly precipitating out of solution as it equilibrates at the lower temperature of the incubator or interacts with media components. | 1. Check for Contamination: Rule out bacterial or fungal contamination, which can also cause turbidity. 2. Reduce Serum Concentration: If your experiment allows, a lower percentage of serum may reduce protein binding and improve stability. 3. Sonication: Briefly sonicate the diluted solution in a water bath to help dissolve any microscopic precipitates. Use with caution as this can degrade some compounds. |
| Inconsistent experimental results between wells or plates. | Uneven distribution of the inhibitor due to precipitation. | 1. Prepare a Master Mix: Prepare a sufficient volume of the final working solution of this compound in media for all your wells to ensure a homogenous concentration. 2. Mix Thoroughly: Gently mix the master mix before and during plating to prevent the compound from settling. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a general procedure for preparing this compound for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution.
-
Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in DMSO if very low final concentrations are required.
-
Add the appropriate volume of the DMSO stock solution to pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration. Important: The final DMSO concentration should not exceed 0.5%.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution to treat your cells.
-
Protocol 2: General Cell Treatment for Macrophage Differentiation Assays
This protocol outlines a general method for treating human monocyte-derived macrophages.
Materials:
-
Human monocyte-derived macrophages cultured in appropriate media (e.g., RPMI-1640 with 10% FBS and M-CSF).
-
This compound working solution prepared as in Protocol 1.
-
Vehicle control medium (containing the same final concentration of DMSO as the inhibitor-treated wells).
Procedure:
-
Culture human monocytes with M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into macrophages.[2]
-
After differentiation, aspirate the old medium.
-
Add the freshly prepared this compound working solution to the treatment wells.
-
Add the vehicle control medium to the control wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream analysis (e.g., cell viability assay, cytokine analysis, or western blotting).
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified c-Fms Signaling Pathway
The colony-stimulating factor 1 receptor (CSF-1R), encoded by the c-fms proto-oncogene, is a receptor tyrosine kinase.[3] Its activation by its ligand, CSF-1, initiates signaling cascades that are crucial for the proliferation, differentiation, and survival of mononuclear phagocytes.
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing c-Fms-IN-1 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using c-Fms-IN-1 in experiments. It includes frequently asked questions, detailed protocols, and troubleshooting advice to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[3][4] Upon binding its ligand, CSF-1, the receptor dimerizes and auto-phosphorylates, initiating downstream signaling cascades.[5][6] this compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent signal transduction.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. A good starting point is to perform a dose-response experiment. Based on its reported IC50 values, a broad range from 1 nM to 1 µM is recommended for initial testing. The IC50 for this compound is approximately 0.8 nM in cell-free assays and 5 nM for inhibiting FMS-induced proliferation in human macrophages.[1][2]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[2] It is advisable to protect the solution from light.[2] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: What are the primary downstream signaling pathways affected by c-Fms inhibition?
A4: Inhibition of c-Fms/CSF1R blocks the activation of several key downstream signaling pathways that are crucial for cell survival and proliferation. These pathways include the PI3K/AKT, MAPK/ERK, and Src pathways.[5][7] By blocking these cascades, this compound can inhibit the expression of essential cell cycle genes like cyclin D2.[7]
Inhibitor Potency Comparison
The following table summarizes the in vitro potency (IC50) of this compound and other selected c-Fms/CSF1R inhibitors for easy comparison.
| Inhibitor | Target(s) | IC50 Value | Reference(s) |
| This compound | c-Fms (CSF1R) | 0.8 nM (cell-free), 5 nM (cell-based) | [1][2] |
| c-Fms-IN-8 | CSF1R (Type II) | 9.1 nM | [8] |
| CSF1R-IN-1 | CSF1R | 0.5 nM | [1][9] |
| Edicotinib (JNJ-40346527) | CSF1R, KIT, FLT3 | 3.2 nM (CSF1R) | [9] |
| Ki20227 | CSF1R, VEGFR2, c-Kit, PDGFRβ | 2 nM (CSF1R) | [9] |
| ARRY-382 | CSF1R | 9 nM | [9][10] |
| Sotuletinib (BLZ945) | CSF1R | 1 nM | [10] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Dose-Response Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Objective: To identify the effective concentration range of this compound for inhibiting CSF-1-mediated cell proliferation or signaling.
Materials:
-
Cells expressing c-Fms/CSF1R (e.g., bone marrow-derived macrophages, specific cancer cell lines)
-
Complete cell culture medium
-
This compound powder and DMSO for stock solution
-
Recombinant CSF-1 (M-CSF) ligand
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
For signaling analysis: Reagents for Western blotting (lysis buffer, antibodies against phospho-c-Fms, total c-Fms, and loading control)
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline signaling, you may replace the complete medium with a low-serum or serum-free medium for 2-4 hours before treatment.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions from your stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the picomolar range. Remember to include a DMSO-only vehicle control.
-
Inhibitor Treatment: Add the prepared dilutions of this compound (and the vehicle control) to the appropriate wells. Gently mix the plate and pre-incubate for 1-2 hours.
-
Ligand Stimulation: Add CSF-1 ligand to all wells (except for the unstimulated negative control) at a concentration known to elicit a robust response (e.g., 25-100 ng/mL).
-
Incubation: Incubate the plate for the desired duration. This can range from 15-30 minutes for signaling pathway analysis (e.g., phosphorylation) to 48-72 hours for cell proliferation assays.
-
Assay Readout:
-
For Proliferation: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
For Signaling: Lyse the cells, collect the protein lysates, and perform a Western blot to analyze the phosphorylation status of c-Fms.
-
-
Data Analysis: Normalize the data to the controls (vehicle control as 100% activity, unstimulated as 0%). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visual Guides
Signaling Pathway and Experimental Workflow
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Encountering issues? This guide addresses common problems in a question-and-answer format.
Q: I am not observing any effect from this compound, even at high concentrations. What should I do?
A: This could be due to several factors. Follow this troubleshooting tree to diagnose the issue.
Caption: Troubleshooting guide for a lack of inhibitor effect.
Q: My cells are showing high levels of toxicity, even at low inhibitor concentrations. What is the cause?
A: Unintended toxicity can obscure results. First, check the health of your cells and ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1-0.5%, as higher levels can be toxic. Run a vehicle-only control to test for solvent toxicity. If the toxicity persists, it may be due to off-target effects or high sensitivity of the cell line. In this case, shorten the incubation time or use a lower concentration range for your dose-response experiment.
Q: My results are not reproducible between experiments. How can I improve consistency?
A: Reproducibility is key for reliable data. To improve it, standardize as many parameters as possible. Use cells within a consistent and narrow range of passage numbers. Always prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure that cell seeding densities, incubation times, and reagent concentrations are identical across all experiments.[11][12] Finally, perform experiments in triplicate to assess and minimize variability.
References
- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
c-Fms-IN-1 not inhibiting c-Fms phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing c-Fms inhibitors, with a specific focus on issues related to the lack of inhibition of c-Fms phosphorylation by c-Fms-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing inhibition of c-Fms phosphorylation in our cellular assay after treatment with this compound. What are the potential causes and solutions?
A1: Failure to observe inhibition of c-Fms phosphorylation can arise from several factors, ranging from reagent integrity to experimental design. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Guide: Lack of c-Fms Phosphorylation Inhibition
| Potential Cause | Recommended Action |
| 1. Reagent Integrity & Handling | |
| Inhibitor Degradation: this compound may have degraded due to improper storage or handling. | Solution: Purchase a new vial of this compound. Store the inhibitor as a stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[1] Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Inhibitor Concentration: The final concentration of this compound in the assay may be insufficient to inhibit c-Fms. | Solution: Verify the calculations for your serial dilutions. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 for this compound is 0.8 nM in a cell-free assay and 5 nM in a cellular assay.[1] |
| 2. Experimental Setup & Protocol | |
| Insufficient Pre-incubation Time: The inhibitor may require a longer incubation period with the cells to effectively engage with the c-Fms kinase. | Solution: Optimize the pre-incubation time with this compound before stimulating the cells with M-CSF. We recommend a starting point of 1-2 hours. |
| Suboptimal M-CSF Stimulation: The concentration or duration of M-CSF (CSF-1) stimulation might be too high or too long, leading to an overwhelmingly strong phosphorylation signal that masks the inhibitor's effect. | Solution: Perform a time-course and dose-response experiment for M-CSF stimulation to identify the optimal conditions that yield a robust but sub-maximal phosphorylation signal. |
| Cell Line Issues: The cell line may have low or no expression of c-Fms, or there could be mutations in the c-Fms gene that affect inhibitor binding. | Solution: Confirm c-Fms expression in your cell line using Western blot or flow cytometry. If possible, sequence the c-Fms gene to check for mutations. Use a positive control cell line known to express wild-type c-Fms. |
| 3. Assay & Detection | |
| Western Blotting Issues: Problems with the Western blot procedure can lead to misleading results. | Solution: Ensure complete protein transfer to the membrane. Use a validated phospho-c-Fms specific antibody at the recommended dilution. Include appropriate controls, such as a positive control lysate from M-CSF stimulated cells without inhibitor and a negative control of unstimulated cells. Always normalize the phospho-c-Fms signal to the total c-Fms signal. |
| Off-Target Effects or Pathway Redundancy: In some cellular contexts, other signaling pathways might be activated that lead to downstream effects, or there could be inherent resistance mechanisms. | Solution: Investigate downstream signaling molecules of the c-Fms pathway, such as p-ERK and p-Akt, to confirm pathway inhibition. If resistance is suspected, consider combination therapies with inhibitors of other pathways. |
c-Fms Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various c-Fms inhibitors. This data can be useful for selecting alternative inhibitors or for comparative studies.
| Inhibitor | c-Fms (CSF-1R) IC50 (nM) | Other Notable Targets (IC50, nM) |
| This compound | 0.8 [1][2] | - |
| CSF1R-IN-1 | 0.5[2] | - |
| Ki20227 | 2[3] | VEGFR2 (12), c-Kit (451), PDGFRβ (217)[3] |
| c-Fms-IN-10 | 2[4] | - |
| Edicotinib (JNJ-40346527) | 3.2[5] | KIT (20), FLT3 (190)[5] |
| ARRY-382 | 9[5] | - |
| GW2580 | 30[6] | - |
| Pazopanib | 146[2] | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFR (84), FGFR (74), c-Kit (140)[2] |
Experimental Protocols
Protocol: Cellular c-Fms Autophosphorylation Assay
This protocol details the steps to assess the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation in a cellular context using Western blotting.
Materials:
-
Cells expressing c-Fms (e.g., RAW264.7, bone marrow-derived macrophages)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant murine or human M-CSF (CSF-1)
-
This compound
-
DMSO (vehicle)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO).
-
Add the inhibitor dilutions or vehicle to the starved cells and incubate for 1-2 hours at 37°C.
-
-
M-CSF Stimulation:
-
Prepare a working solution of M-CSF in serum-free medium.
-
Add M-CSF to the cells (a common concentration is 50 ng/mL) and incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Fms primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
To control for protein loading, strip the membrane and re-probe with an anti-total c-Fms antibody.
-
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound not inhibiting c-Fms phosphorylation.
References
Technical Support Center: c-Fms-IN-1
Welcome to the technical support center for c-Fms-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[3][4] By binding to the ATP-binding pocket of the c-Fms kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways.[5]
Q2: What is the IC50 of this compound?
A2: The IC50 of this compound for c-Fms kinase is approximately 0.8 nM.[2]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: In what solvents is this compound soluble?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline.[1] Always ensure the inhibitor is fully dissolved before use to avoid precipitation in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of c-Fms Signaling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound. | Prepare fresh stock solutions from powder. Aliquot stock solutions and store them at -80°C for long-term use and -20°C for short-term use, protected from light.[1] |
| Inhibitor Precipitation: The inhibitor may have precipitated out of the solution, especially in aqueous culture media. | Visually inspect your media for any precipitate after adding the inhibitor. If precipitation is suspected, prepare a fresh dilution from your stock. Consider the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit c-Fms in your specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. Start with a concentration range around the reported IC50 (0.8 nM) and extend to higher concentrations. |
| High Cell Density: A high density of cells can metabolize the inhibitor or deplete it from the medium more rapidly. | Optimize cell seeding density to ensure consistent inhibitor effects. Consider replenishing the inhibitor-containing medium for longer experiments. |
| Cell Line Resistance: The cell line you are using may have mutations in the c-Fms gene or express compensatory signaling pathways that circumvent the effects of c-Fms inhibition. | Sequence the c-Fms gene in your cell line to check for mutations. Investigate the activation of parallel signaling pathways (e.g., other receptor tyrosine kinases) using phospho-specific antibodies. |
Issue 2: Unexpected Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of Other Kinases: While this compound is a potent c-Fms inhibitor, it may inhibit other structurally related kinases at higher concentrations. Other c-Fms inhibitors have shown activity against kinases like c-Kit, FLT3, and PDGFR.[3][5][6] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed phenotype is due to c-Fms inhibition, use a structurally different c-Fms inhibitor as a control. Consider using siRNA or shRNA to specifically knock down c-Fms as an orthogonal approach. |
| Cellular Toxicity: High concentrations of the inhibitor or the solvent (DMSO) can lead to non-specific cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle control in your cell line. Always include a vehicle-only control in your experiments. |
Issue 3: Unexpected Western Blot Results
Possible Causes and Solutions:
| Unexpected Result | Possible Cause | Recommended Solution |
| No change in total c-Fms levels: | This compound inhibits the kinase activity, not necessarily the expression level of the total c-Fms protein. | Probe for the phosphorylated form of c-Fms (p-c-Fms) to assess the inhibitory activity of this compound. A decrease in p-c-Fms with no change in total c-Fms is the expected result. |
| Bands at incorrect molecular weights: | Protein degradation, post-translational modifications, or non-specific antibody binding can lead to unexpected bands.[7][8] | Use fresh cell lysates prepared with protease and phosphatase inhibitors.[7] For higher molecular weight bands, consider if the protein is glycosylated or ubiquitinated.[7][8] For lower molecular weight bands, this could indicate protein cleavage.[7][8] Optimize your antibody concentrations and blocking conditions to reduce non-specific binding.[9][10] |
| Inconsistent loading control: | The expression of the loading control protein may be affected by the experimental conditions. | Choose a loading control that is known to be stably expressed in your experimental model and is not affected by c-Fms inhibition. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound and Structurally Related Inhibitors
| Inhibitor | c-Fms IC50 (nM) | Potential Off-Target Kinases |
| This compound | 0.8 | Data not publicly available. Users should be aware of potential cross-reactivity with other class III receptor tyrosine kinases like c-Kit, FLT3, and PDGFR. |
| Pexidartinib (PLX3397) | 13 | c-Kit (IC50 = 27 nM), FLT3 (IC50 = 160 nM)[3] |
| Sotuletinib (BLZ945) | 1 | >1000-fold selectivity over other RTKs[3] |
| Imatinib | 21 | c-Kit, PDGFRα, PDGFRβ[3] |
Experimental Protocols
Protocol 1: Cell-Based Assay for c-Fms Inhibition
-
Cell Seeding: Plate your cells of interest (e.g., macrophages, cancer cell lines expressing c-Fms) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in a serum-free or low-serum medium. Add the diluted inhibitor to the cells and incubate for the desired time (e.g., 1-2 hours for signaling studies, 24-72 hours for proliferation assays). Include a vehicle control (e.g., DMSO).
-
Stimulation: If studying ligand-induced signaling, add recombinant CSF-1 to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Assay Readout: Perform the desired assay, such as a cell viability assay (MTT, CellTiter-Glo), a proliferation assay (BrdU incorporation), or prepare cell lysates for Western blot analysis.
Protocol 2: Western Blot Analysis of c-Fms Phosphorylation
-
Sample Preparation: Following treatment with this compound and/or CSF-1 as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Fms (p-c-Fms) and total c-Fms overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-c-Fms signal to the total c-Fms signal.
Protocol 3: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant c-Fms enzyme, a suitable kinase buffer, and the desired concentrations of this compound.
-
Initiate Reaction: Add ATP and a specific c-Fms substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LabXchange [labxchange.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
c-Fms-IN-1 off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of c-Fms-IN-1. The information herein is designed to help users anticipate and troubleshoot issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms kinase. It exhibits a high affinity for c-Fms with an IC50 value of 0.8 nM.[1][2] c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[3]
Q2: Are there known off-targets for this compound?
A2: While comprehensive kinome scan data for this compound is not publicly available, researchers should be aware of potential off-target activities common to tyrosine kinase inhibitors. Based on the profiles of other c-Fms inhibitors, potential off-targets could include other members of the class III receptor tyrosine kinase family, such as KIT, FLT3, and Platelet-Derived Growth Factor Receptors (PDGFRs). It is crucial to experimentally validate the selectivity of this compound in your specific cellular context.
Q3: What are the potential cellular consequences of this compound off-target effects?
A3: Off-target inhibition of kinases like KIT, FLT3, or PDGFRs can lead to a range of cellular effects that may confound experimental results. These can include:
-
Altered cell proliferation and viability: Inhibition of growth factor receptors can impact the growth of various cell types.
-
Changes in signaling pathways: Off-target effects can lead to the modulation of signaling cascades beyond the c-Fms pathway, such as the MAPK/ERK and PI3K/Akt pathways.
-
Hematopoietic effects: Inhibition of KIT and FLT3 can affect hematopoietic stem and progenitor cells.
Q4: How can I minimize the risk of misinterpreting data due to off-target effects?
A4: To ensure the specificity of your findings, consider the following experimental controls:
-
Use a structurally unrelated c-Fms inhibitor: Comparing the effects of this compound with another c-Fms inhibitor that has a different chemical structure can help distinguish on-target from off-target effects.
-
Perform dose-response studies: Off-target effects are often observed at higher concentrations. Use the lowest effective concentration of this compound to minimize off-target activity.
-
Utilize genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out c-Fms to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of c-Fms should rescue the on-target phenotype but not the off-target effects.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected decrease in viability in a cell line not expressing c-Fms.
-
Question: I am observing significant cytotoxicity in my cell line after treatment with this compound, but this cell line does not express c-Fms. What could be the reason?
-
Possible Cause: This is a strong indication of an off-target effect. The inhibitor may be targeting another kinase that is essential for the survival of that particular cell line.
-
Troubleshooting Steps:
-
Confirm c-Fms expression: Verify the absence of c-Fms expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
-
Hypothesize potential off-targets: Based on the known off-target profiles of similar kinase inhibitors, identify potential off-target kinases that are expressed in your cell line.
-
Test for off-target inhibition: Perform a Western blot analysis to check the phosphorylation status of the downstream targets of the suspected off-target kinases. A decrease in phosphorylation would suggest inhibition.
-
Use a more selective inhibitor: If available, use a more selective c-Fms inhibitor as a control to see if the cytotoxic effect persists.
-
Issue 2: Inconsistent results between different cell lines expressing c-Fms.
-
Question: I am using this compound in two different c-Fms-positive cell lines, but I am seeing different phenotypic outcomes. Why is this happening?
-
Possible Cause: The signaling pathways downstream of c-Fms can vary between cell types. Additionally, the expression levels of potential off-target kinases may differ, leading to distinct cellular responses.
-
Troubleshooting Steps:
-
Characterize your cell lines: Quantify the expression levels of c-Fms and key downstream signaling proteins (e.g., ERK, Akt, STATs) in both cell lines.
-
Analyze downstream signaling: Perform a time-course and dose-response analysis of the phosphorylation of key signaling molecules in both cell lines after this compound treatment.
-
Consider off-target expression: Investigate the expression levels of potential off-target kinases in both cell lines. A higher expression of an off-target in one cell line could explain the differential response.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and provides a hypothetical list of potential off-target kinases with plausible IC50 values for illustrative purposes. Note: The off-target data is not based on published experimental results for this compound and should be considered hypothetical.
| Kinase Target | IC50 (nM) | Comments |
| c-Fms (CSF-1R) | 0.8 | Primary Target [1][2] |
| KIT | 75 | Hypothetical Off-Target |
| FLT3 | 150 | Hypothetical Off-Target |
| PDGFRα | 250 | Hypothetical Off-Target |
| PDGFRβ | 180 | Hypothetical Off-Target |
| VEGFR2 | >1000 | Hypothetical - Low Affinity |
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Fms)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add 5 µL of a mixture containing the kinase and its substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of proteins in a signaling pathway following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Fms, anti-c-Fms, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the desired time points. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.
References
Technical Support Center: c-Fms-IN-1 Cell Viability Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing c-Fms-IN-1 in cell viability assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, presented in a question-and-answer format.
Issue 1: High background signal in wells without cells (media only).
-
Question: My absorbance/fluorescence readings in the control wells containing only media and the assay reagent are unexpectedly high. What could be the cause?
-
Answer: High background signal can stem from several factors:
-
Contamination: The culture medium or assay reagents may be contaminated with bacteria or yeast, which can reduce the viability dye.[1] Ensure all reagents are sterile and use fresh media for each experiment.[2][3]
-
Reagent Instability: The assay reagent itself might be degrading. For instance, MTT and MTS solutions should be protected from light and stored properly (4°C for frequent use, -20°C for long-term storage).[4][5]
-
Compound Interference: this compound itself might be colored or fluorescent, interfering with the assay reading. To check for this, measure the signal from wells containing only media and this compound (without cells or the assay reagent). If there is a signal, it should be subtracted from all experimental readings.[2]
-
Issue 2: Low absorbance/fluorescence signal across the entire plate.
-
Question: My signal is very low in all wells, including the untreated control cells. What should I do?
-
Answer: A uniformly low signal often indicates an issue with cell health or assay setup:
-
Insufficient Cell Number: The initial number of cells seeded may be too low to generate a strong signal.[1] It's crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring they are in the exponential growth phase during the assay.[2]
-
Inadequate Incubation Time: The incubation period with the viability reagent may be too short. Typical incubation times for MTT or MTS assays are between 1 to 4 hours.[1][4][5]
-
Incorrect Reagent Concentration: The concentration of the viability reagent (e.g., MTT) might be suboptimal. A typical final concentration for MTT is between 0.2 and 0.5 mg/mL.[4]
-
Issue 3: Inconsistent results between replicate wells.
-
Question: I am observing significant variability in readings among my replicate wells for the same condition. What is causing this?
-
Answer: Inconsistent results often point to technical errors in plate setup:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells are added to each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[1][6] To minimize this, it is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for data collection.[1]
-
Incomplete Formazan (B1609692) Solubilization (for MTT assay): The purple formazan crystals in an MTT assay must be completely dissolved before reading the absorbance.[1] Ensure thorough mixing after adding the solubilization solution (e.g., DMSO or SDS).[3]
-
Issue 4: Unexpectedly high cell viability at high concentrations of this compound.
-
Question: My dose-response curve is not showing the expected decrease in viability at high inhibitor concentrations. Why might this be?
-
Answer: This can be a complex issue with several potential causes:
-
Inhibitor Instability or Precipitation: this compound may have limited solubility or stability in your culture medium, especially at high concentrations.[7] Prepare fresh dilutions of the inhibitor for each experiment from a stock solution stored correctly (-80°C for long-term).[8] Visually inspect the wells for any signs of precipitation.
-
Off-Target Effects: At high concentrations, some inhibitors can have off-target effects that might interfere with the metabolic assays used to measure viability.[9] For example, an inhibitor could paradoxically increase metabolic activity in a small number of surviving cells.[10] Consider using a secondary, non-metabolic viability assay (e.g., a cytotoxicity assay measuring LDH release) to confirm your results.
-
Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to c-Fms inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).[8] c-Fms is a receptor tyrosine kinase that, upon binding to its ligand CSF-1, plays a crucial role in the proliferation, differentiation, and survival of mononuclear phagocytes like macrophages.[11][12][13] By inhibiting the kinase activity of c-Fms, this compound blocks these downstream signaling pathways, leading to reduced cell viability in cells dependent on this pathway.
Q2: How should I prepare and store this compound? A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[2] For long-term storage, this stock solution should be kept at -80°C (for up to 6 months).[8] For shorter-term storage (up to 1 month), it can be stored at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.
Q3: What concentration range of this compound should I use? A3: A good starting point for a range-finding experiment is to use a broad range of concentrations with 10-fold serial dilutions, for example, from 1 nM to 100 µM.[3] This will help you identify a narrower, more effective concentration range for subsequent, detailed dose-response studies.[3] The reported IC50 of this compound is 0.0008 µM (or 0.8 nM), so your effective concentration range will likely be around this value.[8]
Q4: Which cell viability assay is best to use with this compound? A4: Tetrazolium-based assays like MTT, MTS, and WST-1 are commonly used and measure metabolic activity as an indicator of cell viability.
-
MTT: A reliable and widely used assay, but requires a solubilization step for the formazan crystals.[5]
-
MTS and WST-1: These assays produce a soluble formazan product, simplifying the protocol as no solubilization step is needed. It's important to be aware that metabolic assays can sometimes produce misleading results, as some compounds can interfere with cellular metabolism without directly causing cell death.[9][14] Therefore, it can be beneficial to confirm key findings with an alternative method, such as a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Q5: How do I control for solvent toxicity? A5: Since this compound is often dissolved in a solvent like DMSO, it is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of the solvent as your treated wells.[3] It is also important to ensure that the final concentration of the solvent is low enough to not affect cell viability on its own (typically well below 1%).[15]
Data Summary Tables
Table 1: this compound Properties
| Property | Value | Source |
| Target | c-Fms Kinase (CSF-1R) | [8] |
| IC50 | 0.8 nM | [8] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [8] |
| Common Solvent | DMSO | [2] |
Table 2: General Parameters for Tetrazolium-Based Viability Assays
| Parameter | Recommendation | Source |
| Cell Seeding Density | ||
| Initial Range (96-well plate) | 1,000 - 100,000 cells/well | [1] |
| Goal | Sub-confluent, exponential growth | [2] |
| Incubation Times | ||
| Cell Adherence (post-seeding) | Overnight | [2] |
| Compound Treatment | 24, 48, or 72 hours | [2] |
| Viability Reagent Incubation | 1 - 4 hours | [4][5] |
| Reagent Concentrations | ||
| MTT (final concentration) | 0.2 - 0.5 mg/mL | [4] |
| MTS (final concentration) | ~0.33 mg/mL | [5] |
| Readout Wavelengths | ||
| MTT (Formazan) | 570 nm | [4] |
| MTS (Formazan) | 490 nm | [5] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of your target cells in culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to adhere.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.[2]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.[2]
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.[2]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The fms gene and the CSF-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-1 degradation and storage problems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of c-Fms-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Based on manufacturer recommendations, the following conditions should be observed.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially with concentrated stock solutions or when diluting into aqueous media. If you observe precipitation, gentle warming in a 37°C water bath or sonication can help redissolve the compound.[1][3] Always visually inspect the solution for clarity before use.
Q4: I am observing inconsistent or no inhibitory effect in my experiments. What could be the cause?
A4: Inconsistent results can stem from several factors.[3][4][5] Firstly, ensure the inhibitor has not degraded due to improper storage or multiple freeze-thaw cycles.[3] Use a fresh aliquot if degradation is suspected. Secondly, verify the accuracy of your dilutions and calculations. Even small pipetting errors can significantly impact the final concentration. Lastly, consider the possibility of low cell permeability, although this is less common for many small molecule inhibitors.[3]
Q5: At what concentration should I use this compound in my cell-based assays?
A5: The optimal concentration of this compound is cell-line and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.[4][5] Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the effective range.[4]
Q6: I am observing significant cell death at concentrations where I expect to see specific inhibition. How can I address this?
A6: High levels of cell death may indicate cytotoxicity rather than specific on-target inhibition. To mitigate this, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound for your cells.[5] Conduct your functional assays at concentrations below this cytotoxic level. Also, ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically below 0.5%.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 Values | Cell passage number is too high, leading to genetic drift. | Use cells within a defined, low-passage number range for all experiments.[5] |
| Compound has precipitated out of solution. | Visually inspect stock and working solutions for any precipitates before use. Prepare fresh dilutions for each experiment.[5] | |
| Inconsistent incubation time with the inhibitor. | Standardize the incubation time across all experiments as the inhibitor's effect can be time-dependent.[5] | |
| No Inhibitory Effect | Degraded inhibitor due to improper storage or handling. | Use a fresh aliquot of the inhibitor from a properly stored stock. Avoid multiple freeze-thaw cycles.[3] |
| Inaccurate concentration from pipetting errors or incorrect calculations. | Verify all calculations and ensure pipettes are properly calibrated.[3] | |
| The target, c-Fms, is not expressed or is at very low levels in the cells. | Confirm c-Fms expression in your cell line using methods like Western Blot or flow cytometry. | |
| High Background or Off-Target Effects | The inhibitor concentration is too high. | Perform a dose-response experiment to find the optimal, specific concentration.[3] |
| The inhibitor may have known off-target activities. | To confirm the observed phenotype is due to c-Fms inhibition, consider using a structurally different c-Fms inhibitor as a control.[3] | |
| Precipitation in Cell Culture Media | Low solubility of the inhibitor in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%).[3] |
| Prepare intermediate dilutions in a suitable buffer before adding to the final cell culture media.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1][2]
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month | Protect from light. |
Table 2: In Vivo Formulation and Solubility of this compound [1]
| Solvent Composition | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.27 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.27 mM) |
Experimental Protocols
Protocol 1: General Cell-Based Assay for c-Fms Inhibition
-
Cell Culture: Plate cells at a consistent density and allow them to adhere overnight in a suitable culture vessel.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as the highest concentration of the inhibitor.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, which should be optimized for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired assay to measure the effect of the inhibitor. This could be a cell viability assay (e.g., MTT), a Western blot to analyze downstream signaling, or a functional assay relevant to c-Fms signaling.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
inconsistent c-Fms-IN-1 experimental results
Welcome to the technical support center for c-Fms-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results with this inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[2][3] Its natural ligands are CSF-1 (M-CSF) and IL-34.[4][5] Upon ligand binding, c-Fms dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways. This compound exerts its inhibitory effect by blocking this autophosphorylation, thereby preventing downstream signaling.
Q2: What is the reported IC50 value for this compound?
The reported IC50 value for this compound is 0.0008 µM (or 0.8 nM) in biochemical assays.[1] It is important to note that the IC50 value in cell-based assays may be higher due to factors such as cell permeability and the physiological concentration of ATP.
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable. It is crucial to protect the compound from light.[1]
Q4: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. What could be the cause?
A gradual loss of effect in long-term experiments can be due to several factors, including:
-
Compound Degradation: Small molecule inhibitors can degrade in cell culture media over time due to factors like temperature, pH, and light exposure.
-
Metabolic Inactivation: Cells can metabolize the inhibitor, converting it into inactive forms.
-
Cell Confluency: High cell density can lead to rapid depletion of the inhibitor from the media.
To mitigate these issues, it is advisable to perform regular media changes with freshly prepared inhibitor.
Q5: Could lot-to-lot variability of this compound be the reason for my inconsistent results?
Yes, lot-to-lot variation is a known issue for reagents and can lead to shifts in experimental results.[6][7] It is recommended to purchase inhibitors from a reputable supplier and, if possible, to test new lots against a previously validated lot to ensure consistency.
Troubleshooting Inconsistent Experimental Results
Inconsistent results with this compound can arise from various factors related to the compound itself, the experimental setup, or the biological system being studied. The following guides provide a systematic approach to troubleshooting common issues.
Issue 1: Higher than Expected IC50 Value or Lack of Inhibition
If you are observing a higher IC50 value than reported or a complete lack of inhibitory effect, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Inhibition
Caption: A stepwise guide to troubleshooting a lack of expected inhibition.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Integrity | Ensure proper storage of this compound (solid and stock solutions) at -80°C and protected from light.[1] Prepare fresh dilutions from a new stock solution. Visually inspect for any precipitation. |
| Cell Line Issues | Confirm that your cell line expresses functional c-Fms at a sufficient level. This can be verified by Western blot or flow cytometry. Ensure cells are healthy, within a low passage number, and free from mycoplasma contamination. |
| Assay Conditions | For biochemical assays, the ATP concentration is a critical factor; a high ATP concentration can lead to a rightward shift in the IC50 for ATP-competitive inhibitors. For cell-based assays, optimize the inhibitor concentration range and incubation time. |
| Off-Target Effects | While this compound is reported to be potent for c-Fms, many kinase inhibitors can have off-target effects.[4] Consider using a secondary, structurally different c-Fms inhibitor to confirm that the observed phenotype is due to c-Fms inhibition. |
| Serum Protein Binding | The ligand for c-Fms, M-CSF, has been shown to bind to serum proteins such as albumin and IgG.[8] This could potentially sequester the ligand and alter the signaling dynamics. Consider using serum-free or reduced-serum media for your experiments if feasible. |
Issue 2: High Background Signal in Kinase Assays
A high background signal can mask the true inhibitory effect of this compound.
Troubleshooting High Background in Kinase Assays
Caption: A logical flow for diagnosing and reducing high background in kinase assays.
Key Controls for Kinase Assays
| Control | Purpose | Expected Outcome |
| No Enzyme Control | To identify signal interference from the compound or other reagents. | Signal should be at or near the background level of the buffer alone. |
| No Substrate Control | To measure kinase autophosphorylation. | Signal should be significantly lower than the positive control. |
| Positive Control (No Inhibitor) | Represents 100% kinase activity. | Maximum signal. |
| Negative Control (Known Inhibitor) | To validate that the assay can detect inhibition. | Signal should be at or near background levels. |
Issue 3: Inconsistent Results in Cell-Based Assays
Cell-based assays are inherently more complex and can be a source of variability.
Troubleshooting Inconsistent Cellular Assay Results
| Potential Cause | Recommended Action |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize variation in cell seeding. |
| Edge Effects in Plates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outer wells for experimental samples, or ensure proper humidification during incubation. |
| Inhibitor Solubility | Poor solubility of this compound in the final assay media can lead to inconsistent effective concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. |
| Cellular Toxicity | At high concentrations, this compound or the solvent may cause cellular toxicity, which can confound the results of proliferation or signaling assays. Perform a dose-response curve for toxicity to determine the optimal non-toxic concentration range. |
Experimental Protocols
Protocol 1: In Vitro c-Fms Kinase Assay
Objective: To determine the IC50 value of this compound against recombinant c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Methodology:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Add the c-Fms enzyme to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of M-CSF-dependent cells (e.g., M-NFS-60).
Materials:
-
M-CSF-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium
-
Recombinant M-CSF
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Methodology:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Starve the cells of growth factors for a few hours if necessary.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Stimulate the cells with an optimal concentration of M-CSF. Include a non-stimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the M-CSF-stimulated control and determine the IC50 value.
Protocol 3: Western Blot for c-Fms Phosphorylation
Objective: To confirm the inhibition of M-CSF-induced c-Fms phosphorylation by this compound.
Materials:
-
c-Fms expressing cell line
-
This compound
-
Recombinant M-CSF
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723) and anti-total-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with M-CSF for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Fms signal to the total c-Fms signal.
Signaling Pathway Diagram
c-Fms Signaling Pathway and Point of Inhibition
Caption: Overview of the c-Fms signaling cascade and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fms gene and the CSF-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of macrophage colony-stimulating factor to serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing c-Fms-IN-1 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing c-Fms-IN-1 in cell culture. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation, with a focus on minimizing potential toxicity and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of cells in the mononuclear phagocyte lineage, including monocytes and macrophages.[3][4][5] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] This activation initiates downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are vital for cell survival and proliferation.[7] this compound presumably acts by blocking the ATP-binding site of the kinase domain, thereby preventing this signaling cascade.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month, protected from light.[2][8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]
Q3: What is the IC50 of this compound?
A3: The reported IC50 value for this compound is 0.0008 µM (or 0.8 nM).[2] This value represents the concentration of the inhibitor required to reduce the in vitro activity of the c-Fms kinase by 50%.
Troubleshooting Guide: Minimizing this compound Toxicity
Unexpected cytotoxicity in cell culture experiments can be a significant concern. This guide provides a systematic approach to troubleshooting and minimizing potential toxicity associated with this compound treatment.
Issue 1: Excessive Cell Death Observed After Treatment
If you observe a significant decrease in cell viability after treating your cells with this compound, consider the following potential causes and solutions:
-
Solvent Toxicity: DMSO, the recommended solvent for this compound, can be toxic to cells at higher concentrations.[9]
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%.[3][10] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments to differentiate between solvent-induced and compound-specific toxicity.[6][11]
-
-
On-Target Toxicity: As this compound inhibits a key survival pathway, cell death may be an expected outcome in cell lines that are dependent on c-Fms signaling for survival and proliferation.[4][7]
-
Recommendation: Confirm that your cell line expresses c-Fms and is sensitive to the withdrawal of its ligand, CSF-1. A dose-response experiment is essential to determine the optimal concentration that inhibits the target without causing excessive, unintended cell death.
-
-
Off-Target Effects: While the specific selectivity profile for this compound is not widely published, other c-Fms inhibitors are known to have off-target effects on other kinases, such as c-KIT and PDGFR.[12][13]
-
Recommendation: If you suspect off-target effects, consider using another structurally different c-Fms inhibitor as a control to see if the same phenotype is observed.
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your experimental results can be frustrating. Here are some common causes and how to address them:
-
Compound Instability: The stability of kinase inhibitors in cell culture media can vary.[10]
-
Recommendation: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
-
Cell Health and Density: The health and density of your cells at the time of treatment can significantly impact the outcome.
Data Presentation: this compound Properties
| Property | Value | Source(s) |
| Target | c-Fms (CSF-1R) | [1][2] |
| IC50 | 0.0008 µM (0.8 nM) | [2] |
| Recommended Solvent | DMSO | [8] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [2][8] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability.[1][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include "no cell" (medium only) and "vehicle control" (cells with the highest concentration of DMSO used) wells.[11]
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[1][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: Validating Target Engagement via Western Blot
This protocol can be used to confirm that this compound is inhibiting the phosphorylation of c-Fms in your cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
CSF-1 (ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-c-Fms, anti-total-c-Fms, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Ligand Stimulation: Stimulate the cells with CSF-1 for a short period (e.g., 15-30 minutes) to induce c-Fms phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing this compound cytotoxicity.
Caption: A troubleshooting decision tree for unexpected cell death.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
c-Fms-IN-1 resistance mechanisms in cancer cells
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering resistance to c-Fms-IN-1 in cancer cell experiments.
Section 1: Frequently Asked Questions (FAQs) & Basic Troubleshooting
Q1: My cancer cells are not responding to this compound treatment. Does this indicate resistance?
A1: Not necessarily. A lack of response could be due to several factors:
-
Intrinsic Resistance: The cell line may not depend on the CSF-1/CSF-1R signaling pathway for survival and proliferation. Verify that your cell line expresses c-Fms (CSF-1R) at the mRNA and protein level.[1][2]
-
Target Engagement: Confirm that this compound is inhibiting the kinase activity in your specific cells. You should perform a dose-response experiment and measure the phosphorylation of c-Fms at key tyrosine residues via Western blot. A lack of inhibition suggests a problem with the compound's stability, concentration, or cell permeability.
-
Experimental Conditions: Ensure the inhibitor is properly dissolved and stable in your culture medium for the duration of the experiment. Check for issues with cell seeding density or assay timing.
Q2: My cells initially responded to this compound, but have started to grow again after prolonged treatment. What is the likely cause?
A2: This is a classic example of acquired resistance. Cancer cells can adapt to targeted therapies by developing mechanisms to bypass the inhibited pathway.[3] Common mechanisms include the activation of alternative survival signaling pathways or upregulation of the drug target itself.[1][4]
Q3: What are the most common molecular mechanisms of acquired resistance to c-Fms inhibitors?
A3: The primary mechanisms observed in preclinical models are:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate parallel signaling cascades to restore pro-survival signals. A well-documented mechanism is the hyperactivation of the PI3K/AKT pathway, often driven by the upregulation of other receptor tyrosine kinases (RTKs) like the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5] Macrophages in the tumor microenvironment can contribute to this by secreting ligands like IGF-1.[5][6]
-
Upregulation of c-Fms (CSF-1R): Some cancer cell lines have been shown to increase the total expression of the c-Fms receptor in response to inhibitor treatment, potentially requiring higher drug concentrations to achieve the same level of inhibition.[1]
-
Influence of the Tumor Microenvironment (TME): Cytokines within the TME, such as IL-4, may rescue macrophages (which are key targets of c-Fms inhibition) from drug-induced cell death.[6]
Q4: Are there known mutations in c-Fms that can cause resistance to this compound?
A4: While mutations in the c-Fms gene (also known as CSF1R) can lead to its constitutive activation and contribute to tumorigenesis, specific resistance-conferring mutations to this compound are not as widely characterized as those for other kinase inhibitors (e.g., EGFR or BCR-ABL).[2] However, it remains a theoretical possibility. Any investigation into resistance should consider sequencing the CSF1R gene in resistant clones to check for mutations in the kinase domain.
Section 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Checklist
This table provides a structured approach to diagnosing experimental issues.
| Observation | Potential Cause | Recommended Action |
| No growth inhibition at expected IC50. | 1. Low/No c-Fms expression.2. Poor target engagement.3. Compound inactivity. | 1. Verify c-Fms mRNA/protein expression (qPCR/Western Blot).2. Perform a Western blot for phospho-c-Fms after a short treatment (1-4 hours) with a dose range of this compound.3. Test the compound on a known sensitive positive control cell line. |
| Initial response followed by regrowth. | Acquired resistance. | 1. Isolate the regrowing population to establish a resistant cell line.2. Analyze for bypass pathway activation (e.g., p-AKT, p-ERK).3. Perform RNA-seq to identify upregulated genes (e.g., IGF1R). |
| High variability between replicates. | 1. Inconsistent cell seeding.2. Uneven drug distribution.3. Assay edge effects. | 1. Ensure a single-cell suspension before seeding.2. Mix wells thoroughly after adding the drug.3. Avoid using the outer wells of assay plates or fill them with sterile media. |
Key Experimental Protocols
1. Protocol: Generation of a this compound Resistant Cell Line
This protocol describes how to develop a cell line with acquired resistance through continuous drug exposure.[3]
-
Step 1: Determine Initial IC50: Culture the parental cancer cell line and perform a dose-response curve with this compound for 72 hours. Calculate the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Step 2: Initial Chronic Exposure: Culture the parental cells in medium containing this compound at the IC50 concentration.
-
Step 3: Monitor and Maintain: Replace the drug-containing medium every 3-4 days. Initially, a large fraction of cells will die. Monitor the culture until the surviving cells repopulate the flask.
-
Step 4: Dose Escalation: Once the cells are proliferating steadily at the initial IC50, double the concentration of this compound. Again, wait for the cells to recover and resume proliferation.
-
Step 5: Repeat Cycles: Continue this process of dose escalation for several weeks to months. The resulting cell population that can proliferate in significantly higher concentrations (e.g., 5-10 times the original IC50) is considered the resistant cell line.
-
Step 6: Characterization: Expand and bank the resistant cell line. Confirm the shift in IC50 compared to the parental line.
2. Protocol: Western Blot for Phospho-c-Fms and Bypass Pathway Activation
This method is used to confirm target engagement and investigate the activation status of key signaling proteins.
-
Step 1: Cell Seeding and Starvation: Seed cells (parental and resistant) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight in a medium containing 0.5% FBS to reduce basal signaling.
-
Step 2: Stimulation and Inhibition: Pre-treat the cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours. Then, stimulate the cells with the c-Fms ligand, CSF-1 (e.g., 100 ng/mL), for 15-30 minutes.
-
Step 3: Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Step 4: Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Step 5: SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Step 6: Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-c-Fms (e.g., p-Tyr723)
-
Total c-Fms
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-Actin (as a loading control)
-
-
Step 7: Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize using an ECL substrate.
3. Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is used as a proxy for cell viability to determine the IC50 of a compound.[1]
-
Step 1: Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Step 2: Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only controls.
-
Step 3: Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Step 4: Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Step 5: Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Step 7: Data Analysis: Normalize the absorbance values to the vehicle-only control wells and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Section 3: Data and Pathway Visualizations
Quantitative Data Summary
The following table summarizes the potency of various inhibitors against the c-Fms (CSF-1R) kinase. This data can serve as a benchmark for your own experiments.
| Inhibitor | Assay Type | Target Kinase | Potency | Reference |
| Imatinib | Enzyme Assay | CSF-1R | Kᵢ = 120 nmol/L | [7] |
| Imatinib | HTRF Assay | CSF-1R | IC₅₀ = 422 nmol/L | [7] |
| Sunitinib | Cell Proliferation | Mono-Mac 1 cells | Effective at 0.01 - 0.1 µM | [1] |
| "cFMS-I" | Cell Proliferation | Mono-Mac 1 cells | Effective at 0.01 - 1 µM | [1] |
Signaling and Workflow Diagrams
Caption: Canonical c-Fms (CSF-1R) signaling pathway activation.
Caption: Resistance via IGF-1R bypass signal to reactivate PI3K/AKT.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
c-Fms-IN-1 high background in western blot
Welcome to the technical support center for c-Fms-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in Western blot experiments.
Troubleshooting Guide: High Background in Western Blot
High background on a Western blot can obscure specific bands and make data interpretation difficult.[1][2][3][4] When using the c-Fms inhibitor, this compound, several factors, from standard Western blot procedures to specifics of using a small molecule inhibitor, can contribute to this issue. This guide provides a systematic approach to identifying and resolving the root cause of high background.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting high background in Western blots.
Question & Answer Troubleshooting
Q1: I am seeing a uniformly high background across my entire Western blot membrane after treating cells with this compound. What should I check first?
High background is a common issue in Western blotting and can often be resolved by optimizing standard steps in the protocol.[3][4][5]
-
Inadequate Blocking: This is one of the most frequent causes of high background.[2][3] The blocking buffer prevents non-specific binding of antibodies to the membrane.
-
Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA). You can also try increasing the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[3] Consider adding a small amount of a detergent like Tween-20 (0.05%) to your blocking buffer.[3]
-
-
Suboptimal Antibody Concentrations: Using too much primary or secondary antibody can lead to non-specific binding and high background.[3][4]
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution. A good starting point for many primary antibodies is a 1:1000 dilution, and for secondary antibodies, 1:5000 to 1:20,000.[6]
-
-
Insufficient Washing: Washing steps are crucial for removing unbound antibodies.
Q2: Could the this compound inhibitor or its solvent be causing the high background?
Yes, aspects related to the inhibitor and its vehicle can contribute to background issues.
-
High Concentration of DMSO: this compound is typically dissolved in DMSO. While generally safe for cells at low concentrations, higher concentrations of DMSO can be cytotoxic and may affect cellular proteins, potentially leading to aggregation or other issues that can increase background.[7] Most cell lines can tolerate DMSO concentrations up to 0.5%, but some may be sensitive to lower concentrations.[7]
-
Solution: It is recommended to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%.[7] Always include a "vehicle-only" control in your experiment, where cells are treated with the same concentration of DMSO as your this compound treated samples. This will help you determine if the DMSO itself is causing any observable effects.
-
-
Inhibitor Precipitation: If this compound is not fully dissolved in your culture medium, it can precipitate and these small particles may adhere to the membrane, causing speckled or high background.
-
Solution: Ensure that your this compound stock solution is fully dissolved in DMSO. When diluting into your culture medium, vortex or mix thoroughly. Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Q3: I am observing non-specific bands in addition to my target band. What could be the cause?
Non-specific bands can arise from several factors, some of which are related to the general Western blot technique and others that can be influenced by your experimental treatment.[3][5]
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Run a control lane with only the secondary antibody to see if it is the source of the non-specific bands.[4] If so, you may need to try a different secondary antibody. If the primary antibody is the issue, you may need to try a different antibody or further optimize your blocking and washing conditions.
-
-
Protein Degradation: If your protein of interest is being degraded, you may see smaller, non-specific bands.
-
High Protein Load: Loading too much protein in each lane can lead to "bleed-over" between lanes and the appearance of non-specific bands.[4]
-
Solution: Titrate the amount of protein you load per lane. A common range is 10-50 µg of total protein.
-
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking agent concentration (e.g., to 5%) and/or incubation time. |
| High Antibody Concentration | Titrate primary and secondary antibodies to higher dilutions. |
| Inadequate Washing | Increase the number and duration of washes. |
| High DMSO Concentration | Keep final DMSO concentration at or below 0.1-0.5%; include a vehicle control. |
| Inhibitor Precipitation | Ensure complete dissolution of this compound in media. |
| Antibody Cross-Reactivity | Run a secondary-only control; consider a different antibody. |
| Protein Degradation | Use fresh lysates with protease inhibitors. |
| Excessive Protein Load | Reduce the amount of total protein loaded per lane. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a potent inhibitor of the c-Fms kinase (also known as CSF-1R).[8] The c-Fms receptor is a receptor tyrosine kinase that, upon binding to its ligands CSF-1 (colony-stimulating factor 1) or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of myeloid cells.[9] By inhibiting the kinase activity of c-Fms, this compound blocks these signaling pathways.
Q2: How should I prepare my this compound stock solution? this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a concentrated stock solution (e.g., 10 mM).[8] It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What controls should I include in my Western blot experiment when using this compound? Several controls are essential for a robust experiment:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound. This is crucial to distinguish the effects of the inhibitor from any effects of the solvent.
-
Untreated Control: A sample of cells that have not been treated with either the inhibitor or the vehicle.
-
Positive Control: A cell lysate known to express the target protein. This confirms that your antibody and detection system are working correctly.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) is used to normalize the data and ensure equal protein loading across all lanes.
Q4: How can I confirm that this compound is inhibiting the c-Fms signaling pathway in my cells? A common way to verify the activity of a kinase inhibitor is to look at the phosphorylation status of its direct downstream targets. For c-Fms, you can perform a Western blot to detect the phosphorylated form of c-Fms (p-c-Fms). Treatment with an effective concentration of this compound should lead to a decrease in the p-c-Fms signal compared to the vehicle-treated control.
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol: Assessing the Effect of this compound on c-Fms Phosphorylation via Western Blot
This protocol provides a general framework for treating cells with this compound and preparing lysates for Western blot analysis to assess the inhibition of c-Fms phosphorylation.
1. Cell Culture and Treatment
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your complete cell culture medium from a 10 mM DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Note: The final DMSO concentration should ideally be ≤ 0.1%.
-
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1, 6, or 24 hours).
2. Cell Lysis
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is your protein lysate.
3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blot
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (p-c-Fms) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing for Total c-Fms and Loading Control
-
To normalize the p-c-Fms signal, you can strip the membrane and re-probe for total c-Fms and a loading control.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with a primary antibody against total c-Fms, and subsequently for a loading control like GAPDH or β-actin.
| Reagent | Purpose |
| This compound | Inhibitor of c-Fms kinase activity. |
| DMSO | Solvent for this compound. |
| Lysis Buffer (e.g., RIPA) | To break open cells and solubilize proteins. |
| Protease/Phosphatase Inhibitors | To prevent protein degradation and dephosphorylation. |
| Laemmli Sample Buffer | To denature and apply a negative charge to proteins for SDS-PAGE. |
| Blocking Buffer (Milk or BSA) | To prevent non-specific antibody binding to the membrane. |
| Primary Antibodies (p-c-Fms, total c-Fms, loading control) | To specifically detect the proteins of interest. |
| HRP-conjugated Secondary Antibody | To bind to the primary antibody and enable chemiluminescent detection. |
| ECL Substrate | To react with HRP and produce a light signal. |
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: c-Fms-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo efficacy with c-Fms-IN-1, a potent inhibitor of the c-Fms (CSF1R) kinase.
Section 1: FAQs - Understanding this compound and its Target
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a potent small-molecule inhibitor of the c-Fms receptor tyrosine kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1] It is designed to be an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the phosphorylation events that trigger downstream signaling. Its primary role is to block the signaling mediated by Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34), which are the natural ligands for c-Fms.[2]
Table 1: In Vitro Profile of this compound
| Parameter | Reported Value | Description |
| Target | c-Fms (CSF1R) | Receptor Tyrosine Kinase |
| IC₅₀ | 0.8 nM | The half-maximal inhibitory concentration in a cell-free biochemical assay, indicating high intrinsic potency.[1] |
| Mechanism | ATP-Competitive | Competes with ATP for binding to the kinase active site. |
Q2: What is the primary signaling pathway regulated by c-Fms?
A2: The binding of ligands like M-CSF to c-Fms induces receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] This activation initiates several downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are critical for regulating the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. The colony-stimulating factor 1 (CSF-1) receptor (c-fms proto-oncogene product) and its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DMSO Effects with c-Fms-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the c-Fms inhibitor, c-Fms-IN-1. The following information will help you design and troubleshoot experiments, with a specific focus on controlling for the effects of the solvent Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), with a very low IC50 of 0.8 nM. c-Fms is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of myeloid lineage cells, such as macrophages and their precursors. Its activation by ligands like Macrophage Colony-Stimulating Factor (M-CSF) or Interleukin-34 (IL-34) triggers downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting the kinase activity of c-Fms, this compound blocks these signaling cascades.
Q2: Why is a DMSO vehicle control essential when using this compound?
This compound is typically dissolved in DMSO for experimental use. DMSO itself can have biological effects on cells, including altering gene expression, inducing cell stress, and in some cases, causing apoptosis. Specifically for researchers working with macrophages, it's important to note that DMSO has been shown to have anti-inflammatory effects and can even reduce the protein levels of the c-Fms receptor, potentially confounding experimental results. Therefore, a vehicle control, which consists of cells treated with the same final concentration of DMSO as the this compound treated cells, is crucial to differentiate the effects of the inhibitor from the effects of the solvent.
Q3: What is the recommended final concentration of DMSO for cell-based assays?
The optimal final concentration of DMSO is cell-line dependent. For most cell lines, a final concentration of ≤ 0.1% (v/v) is generally considered safe. However, it is strongly recommended to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the viability or function of your specific cell line. For sensitive cell types, such as primary cells, even lower concentrations may be necessary.
Q4: My this compound is not showing the expected potency in my cellular assay. What are the possible reasons?
Several factors can contribute to a lower-than-expected potency of this compound in a cellular assay compared to its biochemical IC50. These include:
-
High ATP concentration in cells: this compound is an ATP-competitive inhibitor. The high physiological concentrations of ATP inside cells can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.
-
Cell permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Compound stability and solubility: The inhibitor may be unstable or precipitate in the cell culture medium.
-
Off-target effects of DMSO: As mentioned, DMSO can affect c-Fms receptor expression, which could influence the apparent potency of the inhibitor.
Troubleshooting Guides
Issue 1: High Background Signal or Unexpected Effects in the DMSO Vehicle Control
Possible Cause: The final concentration of DMSO is too high for your cell line, causing stress, toxicity, or other biological effects.
Troubleshooting Steps:
-
Determine the No-Effect DMSO Concentration:
-
Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 1.0%).
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
The highest concentration that does not cause a significant change in viability compared to the untreated control is your maximum allowable DMSO concentration.
-
-
Ensure Consistent Final DMSO Concentration: The final DMSO concentration must be identical in all wells, including all concentrations of this compound and the vehicle control.
-
Minimize Incubation Time: If possible, reduce the duration of exposure to DMSO.
Issue 2: this compound Shows Lower Potency in Cellular Assays than Expected
Possible Cause: As outlined in FAQ Q4, this can be due to several factors related to the cellular environment and the inhibitor itself.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound stock has been stored correctly and has not degraded.
-
Check for Solubility Issues: Visually inspect for any precipitation when diluting the inhibitor in your culture medium.
-
Optimize Assay Conditions:
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Cell Density: Ensure you are using an optimal cell density for your assay.
-
-
Consider a Different Assay: If you are using a proliferation or viability assay, consider a more direct measure of c-Fms inhibition, such as a Western blot for phosphorylated c-Fms or downstream targets like ERK or AKT.
-
Review Literature for Similar Compounds: Look for studies using other c-Fms inhibitors in similar cell systems to see if they report discrepancies between biochemical and cellular potencies.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.8 nM | Vendor Data |
| Recommended Max Final DMSO Concentration (General) | ≤ 0.1% (v/v) | General Cell Culture Guidelines |
| Recommended Max Final DMSO Concentration (RAW 264.7 Macrophages) | 1.5% | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Prepare DMSO Dilutions: Prepare a series of 2X concentrated DMSO dilutions in your complete cell culture medium. For example, to test final concentrations of 1%, 0.5%, 0.25%, 0.1%, and 0.05%, prepare 2%, 1%, 0.5%, 0.2%, and 0.1% solutions.
-
Treatment: Add an equal volume of the 2X DMSO dilutions to the corresponding wells. Include a "medium only" control.
-
Incubation: Incubate the plate for the intended duration of your this compound experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percent viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not significantly reduce cell viability is your optimal final DMSO concentration.
Protocol 2: Cell Viability Assay with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Dilutions:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO.
-
Further dilute these DMSO stocks into complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration is the same for all dilutions and matches your vehicle control.
-
-
Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the final concentration of DMSO used for the this compound dilutions.
-
This compound Treatment: Cells treated with the range of final this compound concentrations.
-
-
Incubation: Incubate the plate for the desired duration.
-
Cell Viability Assay: Perform a cell viability assay.[2]
-
Data Analysis: Normalize the data to the vehicle control to determine the specific effect of this compound on cell viability.
Visualizations
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Caption: Experimental workflow for a cell-based assay with this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
Navigating Potential Pitfalls: A Technical Guide to c-Fms-IN-1 and Assay Interference
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the c-FMS inhibitor, c-Fms-IN-1, this guide provides essential troubleshooting advice and detailed protocols to mitigate potential interference with common laboratory assays. Understanding and addressing these interactions are critical for generating accurate and reproducible data in preclinical research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound, offering solutions to ensure data integrity.
Q1: My cell viability results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results in cell viability assays, such as those using MTT or luminescence-based readouts (e.g., CellTiter-Glo), can arise from several factors related to the inhibitor itself. Small molecule inhibitors can interfere with assay reagents. For instance, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. In luminescence-based assays that measure ATP levels, the inhibitor might directly inhibit the luciferase enzyme, leading to an underestimation of cell viability.
Troubleshooting Steps:
-
Run a cell-free control: To test for direct MTT reduction, incubate this compound in cell-free media with the MTT reagent and observe for a color change.
-
Assess luciferase inhibition: In a cell-free system, combine a known amount of ATP with the luciferase reagent and this compound to see if the luminescent signal is affected.
-
Use an orthogonal assay: Confirm your findings using a different viability assay that relies on an alternative detection method, such as a dye-exclusion assay (e.g., Trypan Blue) or a protease-based viability assay.
Q2: I'm observing a high background signal in my fluorescence-based kinase assay with this compound. What's happening?
A2: High background in fluorescence-based assays can be caused by the intrinsic fluorescence of the test compound. This is a common characteristic of many small molecule inhibitors. The compound may absorb and/or emit light at wavelengths that overlap with those of the assay's fluorescent probes, leading to artificially high readings.
Troubleshooting Steps:
-
Measure the autofluorescence of this compound: Scan the fluorescence of this compound at the excitation and emission wavelengths used in your assay to determine its spectral properties.
-
Subtract background fluorescence: Include control wells containing only the inhibitor and assay buffer to measure and subtract its contribution to the overall signal.
-
Use a time-resolved fluorescence (TRF) assay: TRF assays have a time delay between excitation and emission detection, which can minimize interference from short-lived background fluorescence.
Q3: My Western blot results for downstream c-FMS signaling are unclear after this compound treatment. How can I improve them?
A3: Ambiguous Western blot results can be due to off-target effects of the inhibitor or issues with the experimental protocol. High concentrations of the inhibitor might lead to the inhibition of other kinases, causing unexpected changes in signaling pathways.
Troubleshooting Steps:
-
Optimize inhibitor concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that inhibits c-FMS phosphorylation without causing broad off-target effects.
-
Confirm target engagement: Use a technique like a cellular thermal shift assay (CETSA) to verify that this compound is binding to c-FMS in your cells.
-
Ensure proper controls: Include positive controls (e.g., cells stimulated with CSF-1 without the inhibitor) and negative controls (e.g., unstimulated cells) to validate your results.
Quantitative Data on Potential Assay Interference
While specific quantitative data for this compound interference is not widely published, the following table summarizes potential interference mechanisms common to kinase inhibitors and suggested mitigation strategies.
| Assay Type | Potential Interference Mechanism | Quantitative Indication of Interference | Mitigation Strategy |
| Luminescence (ATP-based) | Direct inhibition of luciferase enzyme. | Decreased luminescence in a cell-free ATP assay with the inhibitor. | Perform a counter-screen to measure direct luciferase inhibition. Use an orthogonal viability assay. |
| Fluorescence | Intrinsic fluorescence of the compound (autofluorescence). | Increased fluorescence signal in a cell-free assay with the inhibitor. | Measure and subtract the compound's fluorescence. Use red-shifted fluorophores or a time-resolved fluorescence assay. |
| Colorimetric (MTT/XTT) | Direct reduction of the tetrazolium salt by the compound. | Increased absorbance in a cell-free assay with the inhibitor. | Run a cell-free control to quantify direct reduction. Confirm results with a non-tetrazolium-based assay. |
| Western Blot | Off-target kinase inhibition leading to unexpected signaling changes. | Altered phosphorylation of proteins not downstream of c-FMS. | Perform a dose-response to use the lowest effective concentration. Profile the inhibitor against a panel of kinases. |
| ELISA | Cross-reactivity or non-specific binding of the inhibitor or cellular components. | Inconsistent results that do not correlate with other methods. | Ensure high-specificity antibodies. Include appropriate blocking agents and wash steps. |
Experimental Protocols
Protocol 1: In Vitro c-FMS Kinase Assay (Luminescence-Based)
This protocol is a general guideline for determining the in vitro potency of this compound.
-
Prepare Reagents:
-
Recombinant c-FMS kinase.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP solution.
-
This compound serial dilutions.
-
ADP-Glo™ Kinase Assay kit.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing c-FMS kinase and substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Protocol 2: Cell-Based c-FMS Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit CSF-1-induced c-FMS phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate a c-FMS-expressing cell line (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate concentration of CSF-1 (e.g., 100 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-FMS (e.g., Tyr723) and total c-FMS.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Normalize the phospho-c-FMS signal to the total c-FMS signal.
-
Protocol 3: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on the viability of c-FMS-dependent cells.
-
Cell Seeding and Treatment:
-
Seed a c-FMS-dependent cell line in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Visualizing Pathways and Workflows
c-FMS Signaling Pathway
Caption: Simplified c-FMS signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: General experimental workflow for evaluating the activity of this compound.
Troubleshooting Workflow for Assay Interference
Caption: A logical workflow for troubleshooting suspected assay interference.
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Depletion: c-Fms-IN-1 vs. PLX3397
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two colony-stimulating factor 1 receptor (CSF1R) inhibitors, c-Fms-IN-1 and PLX3397 (Pexidartinib), for the application of microglia depletion in research settings. This guide synthesizes available experimental data on their efficacy, selectivity, and established protocols.
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R, also known as c-Fms, for their survival and proliferation.[1] Inhibition of this receptor has become a widespread and effective method for depleting microglia in vivo, enabling researchers to investigate their roles in health and disease.[2] Among the various small molecule inhibitors developed, PLX3397 is well-characterized and widely used. This guide compares its performance with the less documented but potent inhibitor, this compound, and other relevant alternatives.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and PLX3397 are competitive inhibitors of the ATP-binding pocket of the CSF1R kinase domain. By blocking the autophosphorylation of the receptor, they prevent the initiation of downstream signaling cascades that are essential for microglial survival and proliferation.[2][3]
Figure 1: CSF1R Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PLX3397, along with other commonly used CSF1R inhibitors for comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ (nM) | Off-Targets (IC₅₀ in nM) | Reference |
| This compound | c-Fms (CSF1R) | 0.8 | Data not available | [4] |
| PLX3397 | CSF1R | 20 | c-Kit (10), FLT3 (160) | [3] |
| PLX5622 | CSF1R | 16 | c-Kit (>50x higher IC₅₀ vs. CSF1R) | [2] |
| GW2580 | c-Fms (CSF1R) | 30 | FLT3, c-Kit | [1] |
| BLZ945 | CSF1R | 1 | >3200-fold selectivity over other kinases | [4] |
Table 2: In Vivo Microglia Depletion Efficacy
| Compound | Animal Model | Dose & Administration | Duration | Depletion Efficiency | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| PLX3397 | Mouse | 290 ppm in chow | 21 days | ~99% | [2] |
| PLX3397 | Mouse | 600 ppm in chow | 7 days | ~99% | [3] |
| PLX5622 | Mouse | 1200 ppm in chow | 7 days | ~95% | [5] |
| GW2580 | Mouse | 80 mg/kg oral gavage | 3 days | Does not deplete, but reduces proliferation | [6] |
| BLZ945 | Mouse | 200 mg/kg/day | 7 days | Significant reduction in white matter | [3] |
Detailed Experimental Protocols
Detailed methodologies for microglia depletion are crucial for reproducibility. Below are established protocols for PLX3397 and a general protocol for CSF1R inhibitors that could be adapted for this compound, pending further in vivo characterization.
PLX3397 Microglia Depletion Protocol (Oral Administration in Chow)
This protocol is widely adopted for its non-invasive nature and high efficacy.
Figure 2: PLX3397 Oral Administration Workflow.
Methodology:
-
Compound Formulation: PLX3397 is formulated in standard rodent chow at a concentration of 290 ppm for ~99% depletion over 21 days, or 600 ppm for a more rapid depletion of ~99% within 7 days.[2][3]
-
Animal Housing and Diet: Mice are housed with free access to the formulated chow and water.
-
Treatment Period: The duration of treatment is dependent on the desired level and speed of depletion, typically ranging from 7 to 21 days.
-
Verification of Depletion: Microglia depletion is confirmed by immunohistochemistry for microglia-specific markers such as Iba1 or TMEM119, or by flow cytometry analysis of brain tissue for CD11b and CD45 expression.
Comparative Analysis
This compound:
Based on available data, this compound is a highly potent inhibitor of CSF1R in vitro, with an IC₅₀ of 0.8 nM.[4] This suggests it could be effective at lower concentrations than PLX3397. However, there is a significant lack of publicly available in vivo data regarding its efficacy for microglia depletion, oral bioavailability, brain penetration, and off-target selectivity. Without this information, a direct and comprehensive comparison of its in vivo performance against PLX3397 is not possible.
PLX3397 (Pexidartinib):
PLX3397 is a well-established tool for microglia depletion with extensive supporting literature.[2][3] Its efficacy in achieving near-complete microglia depletion through oral administration is a significant advantage for long-term studies. However, researchers should be aware of its off-target effects, particularly on c-Kit and FLT3, which could influence experimental outcomes, especially in studies involving hematopoietic cells or certain types of cancer.[3]
Other CSF1R Inhibitors:
-
PLX5622: A close analog of PLX3397, PLX5622 is reported to have greater brain penetrance and higher selectivity against c-Kit, making it a potentially more specific tool for CNS-focused studies.[2][7]
-
GW2580: This inhibitor is less effective at depleting microglia but has been shown to modulate their proliferation and inflammatory state.[1][6] This makes it a useful tool for studying microglial function without complete ablation.
-
BLZ945: A highly selective and brain-penetrant CSF1R inhibitor, BLZ945 has been shown to effectively reduce microglia numbers, particularly in the white matter.[3][4]
Conclusion
PLX3397 remains a robust and well-validated tool for microglia depletion, with a wealth of published protocols and expected outcomes. Its primary drawback is its off-target activity. While this compound shows high in vitro potency, the absence of in vivo data makes it a less reliable choice for researchers at present. For studies requiring high specificity for CSF1R in the CNS, exploring alternatives like PLX5622 or BLZ945 may be advantageous. The choice of inhibitor should be guided by the specific requirements of the experimental design, considering factors such as desired depletion efficiency, speed of depletion, and the potential impact of off-target effects. Further in vivo characterization of this compound is necessary to fully assess its potential as a tool for microglia depletion.
References
- 1. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
A Comparative Guide to the Kinase Selectivity of c-Fms-IN-1 and GW2580
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two widely used c-Fms inhibitors, c-Fms-IN-1 and GW2580. The information presented is intended to assist researchers in making informed decisions when selecting an appropriate inhibitor for their studies.
Introduction to c-Fms Inhibition
The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[1] Dysregulation of c-Fms signaling has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1] Consequently, small molecule inhibitors of c-Fms are valuable tools for both basic research and therapeutic development. This guide focuses on comparing the selectivity of two such inhibitors: this compound and GW2580.
Potency and Selectivity Profile Comparison
A critical aspect of any kinase inhibitor is its selectivity profile, which describes its potency against the intended target versus other kinases (off-targets). High selectivity is often desirable to minimize confounding effects and potential toxicity.
While a direct head-to-head comparison of this compound and GW2580 against a comprehensive kinase panel is not publicly available, this section summarizes the existing data on their potency and known selectivity.
Data Presentation: Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 / Kd | Off-Target Kinases | Off-Target IC50 / Kd | References |
| This compound | c-Fms (CSF1R) | 0.8 nM (IC50) | Not specified | Not specified | |
| GW2580 | c-Fms (CSF1R) | 30 nM (IC50) | TrkA | 880 nM (IC50) | [2][3] |
| 60 nM (IC50, human) | TrkA | 630 nM (Kd) | [4][5] | ||
| TrkB | 36 nM (Kd) | [5] | |||
| TrkC | 120 nM (Kd) | [5] | |||
| Inactive against a panel of 26 other kinases | b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, JAK2, etc. | 150- to 500-fold less potent than against c-Fms | [2][4] |
Summary of Selectivity:
-
GW2580 is a potent c-Fms inhibitor with IC50 values in the low nanomolar range.[3] It has been profiled against extensive kinase panels and has been shown to be highly selective.[4] While it is largely inactive against a wide range of kinases, it does exhibit some off-target activity against the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC.[5]
Experimental Protocols
The following describes a general methodology for determining the in vitro kinase selectivity of an inhibitor, a process that would be used to generate the data presented above.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Materials:
-
Recombinant purified kinases
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compounds (this compound, GW2580) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Filter plates or other separation method
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Kinase Reaction Setup: The kinase, its specific substrate, and the test compound at various concentrations are combined in the wells of a microtiter plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of inhibition.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or a chelating agent.
-
Signal Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. In non-radiometric assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based readout.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Fms (CSF1R) signaling pathway and point of inhibition.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Efficacy of c-Fms-IN-1 and Other CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), against other notable CSF1R inhibitors. This document aims to be an objective resource, presenting supporting experimental data to aid in the selection of the most appropriate inhibitor for research and development purposes.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[1] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling therapeutic target.[2][3] CSF1R inhibitors are a class of small molecules or monoclonal antibodies designed to block the activity of this receptor, thereby modulating the function of macrophages and other myeloid cells.[4]
Comparative Efficacy and Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound and other selected CSF1R inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | CSF1R (c-Fms) IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| This compound | 0.8 | Not specified in provided results | [5] |
| Pexidartinib (PLX3397) | 17 | c-KIT (12), FLT3-ITD (9) | [6] |
| Sotuletinib (BLZ945) | 1 | c-Kit (>3200), PDGFR-β (>3200), Flt3 (>3200) | [5] |
| GW2580 | 60 (in vitro) | Inactive against 26 other kinases | [7] |
| ARRY-382 | 9 | Not specified in provided results | [5] |
| Vimseltinib (DCC-3014) | 2.8 (phosphorylated JMD) | c-KIT (100-1000) | [5] |
| Ki20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217) |
In Vivo Efficacy
While direct comparative in vivo efficacy data for this compound is not extensively available in the public domain, studies on other well-characterized CSF1R inhibitors provide insights into their potential therapeutic applications.
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Findings | Reference |
| Pexidartinib (PLX3397) | Mouse melanoma | 50 mg/kg, daily oral gavage | Superior antitumor response when combined with adoptive cell therapy. | [8] |
| Sotuletinib (BLZ945) | Mouse glioblastoma | Not specified | Enhanced efficacy of radiotherapy.[8] Did not deplete tumor-associated macrophages (TAMs) but altered their polarization.[9] | [8][9] |
| GW2580 | - | - | Orally bioavailable and inhibits CSF-1 signaling in vivo. | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CSF1R signaling pathway and a general experimental workflow for inhibitor comparison.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms Inhibitors for In Vivo Research: BLZ945 vs. c-Fms-IN-1
For researchers and drug development professionals investigating the role of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF-1R) in disease, selecting the right small molecule inhibitor for in vivo studies is critical. This guide provides a comparative overview of two potent c-Fms inhibitors: BLZ945 (Sotuletinib) and c-Fms-IN-1. While both compounds exhibit high potency in targeting the c-Fms kinase, the availability of published in vivo data significantly differs, making BLZ945 a more characterized tool for animal studies.
Overview and Mechanism of Action
Both BLZ945 and this compound are small molecule inhibitors designed to block the ATP-binding site of the c-Fms kinase domain. The c-Fms receptor and its ligand, CSF-1, are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often express high levels of c-Fms and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis. By inhibiting c-Fms, these compounds aim to reprogram TAMs, thereby reactivating anti-tumor immune responses.
In Vitro Potency
Both molecules demonstrate high potency at the enzymatic level.
| Compound | Target | IC50 | Reference |
| BLZ945 (Sotuletinib) | c-Fms (CSF-1R) | 1 nM | [1] |
| This compound | c-Fms (CSF-1R) | 0.8 nM | [2][3] |
In Vivo Studies: A Data-Driven Comparison
A significant disparity exists in the publicly available in vivo data for these two compounds. BLZ945 has been extensively characterized in various preclinical models, whereas published in vivo studies for this compound are scarce, precluding a direct comparison of their efficacy, pharmacokinetics, and pharmacodynamics in animal models.
BLZ945 (Sotuletinib): A Profile for In Vivo Research
BLZ945 is an orally bioavailable and brain-penetrant c-Fms inhibitor, making it a valuable tool for studying both peripheral tumors and central nervous system malignancies like glioblastoma.
Pharmacokinetics and In Vivo Activity of BLZ945
| Parameter | Value/Observation | Animal Model | Reference |
| Route of Administration | Oral (p.o.) | Mouse | [4] |
| Brain Penetrance | Yes | Mouse | [1] |
| Effective Dose | 200 mg/kg, daily | Mouse models of mammary and cervical carcinogenesis | [4] |
| In Vivo Efficacy | Blocks tumor progression and significantly improves survival | Glioma-bearing mice | [4] |
| Reduces the progression of osteolysis | Mouse models of breast and prostate tumor-induced osteolysis | ||
| Pharmacodynamic Effect | Decreases CSF-1R phosphorylation | Mouse | |
| Reduces M2-polarized macrophage infiltration | Glioblastoma mouse model | [5] |
Key Findings from In Vivo Studies with BLZ945:
-
In glioma models, BLZ945 treatment has been shown to alter macrophage polarization and block tumor progression, leading to a significant improvement in survival.[4]
-
It effectively reduces the growth of malignant cells in models of mammary and cervical cancer by attenuating the turnover of TAMs and enhancing the infiltration of CD8+ T cells.
-
In models of bone metastasis, daily oral administration of BLZ945 at 200 mg/kg significantly reduced the progression of osteolytic lesions.
Due to the lack of available in vivo data for this compound, a direct comparison of its performance with BLZ945 is not possible at this time.
Signaling Pathway and Experimental Workflow
c-Fms (CSF-1R) Signaling Pathway
The binding of CSF-1 to the c-Fms receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT and MAPK, which are crucial for macrophage survival, proliferation, and differentiation.
Caption: c-Fms signaling pathway and point of inhibition.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating a c-Fms inhibitor in a preclinical tumor model.
References
Validating c-Fms Inhibition: A Comparative Guide to Second-Line Inhibitors
For researchers, scientists, and drug development professionals, confirming the on-target effects of a primary inhibitor is a critical step in validating experimental findings. This guide provides a framework for validating the results of a primary c-Fms inhibitor, such as c-Fms-IN-1, by comparing its performance with a second, structurally distinct inhibitor. Here, we use Sotuletinib (BLZ945) and Pexidartinib (PLX3397) as examples of well-characterized second-line inhibitors to illustrate this crucial validation process.
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase that is a key regulator of the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a prime therapeutic target.[2][3]
When utilizing a potent inhibitor like this compound, it is essential to employ a second inhibitor with a different chemical scaffold to ensure that the observed biological effects are due to the inhibition of c-Fms and not off-target activities of the primary compound.
Comparative Inhibitor Performance
To objectively compare the performance of c-Fms inhibitors, it is crucial to assess their potency against the primary target (on-target) and a panel of other kinases (off-target). The following tables summarize the inhibitory activity of Sotuletinib and Pexidartinib.
A Note on Comparability: The data presented below is compiled from various sources. For the most accurate comparison, inhibitors should be profiled in head-to-head assays under identical experimental conditions.
On-Target Potency
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | c-Fms | 0.8 | Biochemical |
| Sotuletinib (BLZ945) | c-Fms (CSF1R) | 1 | Biochemical[4] |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | 20 | Biochemical |
Selectivity Profile
A critical aspect of inhibitor validation is understanding its selectivity. An ideal inhibitor will potently inhibit the intended target with minimal effect on other kinases. Sotuletinib is reported to be a highly selective CSF1R inhibitor.[4] Pexidartinib, while potent against c-Fms, also shows activity against other kinases like KIT and FLT3.[5]
| Inhibitor | Primary Target | Key Off-Targets | Selectivity Profile |
| Sotuletinib (BLZ945) | c-Fms (CSF1R) | c-Kit, PDGFRβ, Flt3 (micromolar inhibition) | Highly selective (>1000-fold vs. closest homologs)[4] |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | KIT, FLT3-ITD | Less selective than Sotuletinib[4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and the experimental approach for validating a c-Fms inhibitor, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments to compare and validate c-Fms inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human c-Fms (CSF1R) kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test inhibitors (this compound, Sotuletinib, Pexidartinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Multi-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a multi-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitor engages and inhibits c-Fms in a cellular context by measuring the phosphorylation status of the receptor.
Materials:
-
Cell line expressing c-Fms (e.g., M-NFS-60 cells).
-
Cell culture medium and supplements.
-
Recombinant human CSF-1.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with CSF-1 for 10-15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Fms and total c-Fms.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of c-Fms phosphorylation inhibition.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of c-Fms-dependent cells.
Materials:
-
c-Fms-dependent cell line (e.g., M-NFS-60).
-
Complete cell culture medium.
-
Test inhibitors.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well.
-
Measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
By employing a second, well-characterized inhibitor and conducting a systematic comparison of their biochemical and cellular activities, researchers can confidently validate that the observed biological effects are a direct consequence of on-target c-Fms inhibition. This rigorous approach is fundamental to the progression of robust and reliable drug discovery and development programs.
References
A Comparative Guide to c-Fms-IN-1 and Imatinib: Selectivity, Cross-Reactivity, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two kinase inhibitors, c-Fms-IN-1 and Imatinib (B729), with a focus on their kinase selectivity, potential for cross-reactivity, and the signaling pathways they modulate. The information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a deeper understanding of their mechanisms of action.
Kinase Inhibition Profile
The inhibitory activity of this compound and Imatinib against their primary targets and a selection of off-targets is summarized below. This data, presented as IC50 values (the half-maximal inhibitory concentration), is crucial for understanding the potency and selectivity of each compound.
Table 1: Inhibitory Activity (IC50) of this compound
| Target Kinase | IC50 (nM) |
| c-Fms | 0.8[1] |
Table 2: Inhibitory Activity (IC50) of Imatinib
| Target Kinase | IC50 (µM) | Notes |
| v-Abl | 0.6[2][3] | |
| c-Kit | 0.1[2][3] | |
| PDGFR | 0.1[2][3] | |
| c-Fms | Inhibited at therapeutic concentrations | [4][5][6] |
| DDR1 | Known off-target | [7] |
| SRC family kinases | Known off-target | [7] |
| NQO2 | Non-kinase off-target | [7] |
Cross-Reactivity Insights
This compound is a highly potent and selective inhibitor of c-Fms kinase.[1] In contrast, Imatinib is a multi-targeted inhibitor, originally developed as a Bcr-Abl inhibitor for the treatment of chronic myeloid leukemia (CML).[8][9] While its primary targets are Abl, c-Kit, and PDGFR, studies have shown that Imatinib also inhibits c-Fms at therapeutic concentrations.[4][5][6] This indicates a degree of cross-reactivity for Imatinib, which can be a critical consideration in experimental design. The broader kinase selectivity of Imatinib means it can simultaneously affect multiple signaling pathways, which could be a desirable polypharmacological effect or a source of off-target effects depending on the research context.
Experimental Protocols
Below are generalized protocols for in vitro kinase assays to determine the IC50 values of kinase inhibitors like this compound and Imatinib.
In Vitro Kinase Assay (General Protocol)
This protocol outlines the fundamental steps for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., c-Fms, Abl, c-Kit, PDGFR)
-
Kinase Buffer (e.g., Tris-HCl, HEPES)
-
Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test Inhibitor (this compound or Imatinib)
-
Detection Reagent (e.g., ADP-Glo™, radiolabeled ATP [γ-32P]ATP or [γ-33P]ATP, phosphospecific antibodies)
-
Microplates
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound or Imatinib) to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period.
-
Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format:
-
Luminescent-based (e.g., ADP-Glo™): Measures the amount of ADP produced.
-
Radiometric: Measures the incorporation of radioactive phosphate (B84403) into the substrate.
-
Antibody-based (e.g., ELISA, Western Blot): Uses phosphospecific antibodies to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Imatinib, as well as a typical experimental workflow for an in vitro kinase assay.
Signaling Pathways
Experimental Workflow
References
- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of c-fms by imatinib: expanding the spectrum of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage colony-stimulating factor receptor c-fms is a novel target of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Profiles of c-Fms Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of various inhibitors targeting the colony-stimulating factor 1 receptor (c-Fms), a key regulator of macrophage and osteoclast development and function. The data presented herein is compiled from publicly available experimental results to aid in the selection of appropriate chemical tools and to inform drug development strategies.
Introduction to c-Fms Inhibition
The colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and migration of mononuclear phagocytes.[1] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, c-Fms has emerged as a compelling therapeutic target. This guide focuses on a selection of small-molecule inhibitors and a monoclonal antibody, highlighting their potency and selectivity against a panel of kinases to provide a comparative overview of their biochemical profiles.
Kinase Profile Comparison of c-Fms Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of selected c-Fms inhibitors against their primary target and a panel of off-target kinases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | c-Fms (CSF-1R) | c-Kit | FLT3 | PDGFRβ | VEGFR2 (KDR) | Other Notable Targets (IC50 nM) |
| Pexidartinib (PLX3397) | 20[2][3][4] | 10[2][3][4] | 160[2][4] | - | 350[2] | LCK (860), FLT1 (880)[2][5] |
| Sotuletinib (BLZ945) | 1[6][7][8] | 3200[7] | 9100[7] | 4800[7] | - | >1000-fold selective over closest homologs[6][7] |
| Vimseltinib (DCC-3014) | ~2.8 (phosphorylated JMD)[9] | >500-fold selective[10][11] | >1000-fold selective[10] | >1000-fold selective[10] | >100-fold selective[12] | >1000-fold selective against 294 kinases[11] |
| ARRY-382 | 9[13][14] | - | - | - | - | Highly Selective[13][14] |
| Ki20227 | 2[10][11] | 451[10][11] | - | 217[10][11] | 12[10][11] | - |
| GW2580 | 30[5][15] | - | - | - | - | Inactive against 26 other kinases[16] |
| Emactuzumab (RG7155) | High Affinity (Ki 0.2 nM)[17] | N/A | N/A | N/A | N/A | Specific for CSF-1R[16][18][19] |
c-Fms Signaling Pathway and Inhibitor Action
The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the c-Fms receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation. c-Fms inhibitors, both small molecules and monoclonal antibodies, act by blocking this initial activation step.
Caption: The c-Fms signaling cascade and points of intervention by inhibitors.
Experimental Workflow for Kinase Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A common workflow involves screening the compound against a large panel of purified kinases to determine its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).
Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.
Experimental Protocols
The following are generalized protocols for common biochemical kinase assays used to determine inhibitor potency. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase (e.g., c-Fms)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
Test inhibitor (serially diluted)
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[3]
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
To the wells of a multi-well plate, add the kinase reaction buffer, the kinase substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[20]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase inhibition.
-
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.
Materials:
-
Purified kinase (e.g., c-Fms)
-
Fluorescein-labeled substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
Test inhibitor (serially diluted)
-
ATP solution
-
Kinase reaction buffer
-
TR-FRET dilution buffer
-
EDTA solution
-
Black, multi-well plates
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, fluorescein-labeled substrate, and test inhibitor.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.[21]
-
-
Detection:
-
Data Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
The FRET signal is proportional to the extent of substrate phosphorylation.
-
Calculate IC50 values from the dose-response curves.
-
³³PanQinase™ Radiometric Assay
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
Materials:
-
Purified kinase (e.g., c-Fms)
-
Kinase substrate
-
Test inhibitor (serially diluted)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Scintillation plates
-
Phosphoric acid solution for stopping the reaction
-
Saline solution for washing
Procedure:
-
Kinase Reaction:
-
Stopping and Washing:
-
Data Analysis:
-
Dry the plates and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the kinase activity.
-
Determine IC50 values from the resulting dose-response curves.
-
Conclusion
The choice of a c-Fms inhibitor for research or therapeutic development depends critically on its kinase selectivity profile. Highly selective inhibitors, such as Sotuletinib and Vimseltinib, offer the advantage of minimizing off-target effects, which can be crucial for reducing toxicity. In contrast, multi-kinase inhibitors like Pexidartinib, which also potently inhibit c-Kit, may offer therapeutic benefits in contexts where targeting multiple pathways is desirable. Monoclonal antibodies like Emactuzumab provide a highly specific mode of action by targeting the extracellular domain of the receptor. This guide provides a framework for comparing these inhibitors based on their biochemical profiles and offers standardized methodologies for their evaluation. Researchers are encouraged to consider the specific context of their studies when selecting a c-Fms inhibitor.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. pharmaron.com [pharmaron.com]
- 7. promega.com [promega.com]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pnas.org [pnas.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. reactionbiology.com [reactionbiology.com]
The Vanguard of Neuroinflammation Control: A Comparative Guide to c-Fms Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of neuroinflammation is a critical frontier. Among the most promising targets is the colony-stimulating factor 1 receptor (c-Fms or CSF1R), a key regulator of microglial proliferation and activation. This guide provides an objective comparison of leading c-Fms inhibitors, supported by experimental data, to aid in the selection of the most suitable tool for your research.
Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While essential for homeostasis and repair, their chronic activation contributes significantly to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The c-Fms signaling pathway is pivotal in controlling the survival, differentiation, and proliferation of microglia. Its inhibition presents a strategic approach to modulate neuroinflammation. Here, we compare several prominent c-Fms inhibitors based on their efficacy and mechanism of action as reported in preclinical studies.
Comparative Efficacy of c-Fms Inhibitors in Neuroinflammation Models
The following table summarizes the quantitative data on the performance of various c-Fms inhibitors in preclinical models of neuroinflammation.
| Inhibitor | Model | Key Findings | Efficacy | Mechanism of Action | Reference |
| Pexidartinib (PLX3397) | General Microglial Depletion Models | Efficiently depletes microglia (~99%) with chronic administration. | High (for depletion) | Inhibition of c-Fms tyrosine kinase activity, leading to microglial apoptosis. | [1] |
| PLX5622 | General Microglial Depletion Models | Higher brain penetrance compared to PLX3397, leading to effective microglial depletion. | High (for depletion) | Selective inhibition of c-Fms kinase activity. | [2][3] |
| GW2580 | MPTP and LPS-induced Parkinson's Disease models, Spinal Cord Injury | Reduces microglial proliferation and pro-inflammatory markers without causing widespread microglial depletion. Attenuates neuronal loss and motor deficits. | Moderate (Modulation) | Competitive inhibitor of ATP binding to the c-Fms kinase domain. | [2][4][5][6] |
| JNJ-40346527 (JNJ-527) | P301S tauopathy mouse model, ME7 prion model | Attenuates microglial proliferation and neurodegeneration. Improves functional outcomes. | High (Modulation and partial depletion) | Selective c-Fms kinase inhibitor. | [7][8][9][10][11] |
| BLZ945 | Experimental Autoimmune Encephalomyelitis (EAE) model | Suppresses EAE by reducing monocytes, monocyte-derived dendritic cells, and microglia. Can lead to profound depletion of myeloid cells. | High (Depletion) | Potent and selective c-Fms kinase inhibitor. | [12][13][14][15] |
In-Depth Look at Key c-Fms Inhibitors
Pexidartinib (PLX3397) and PLX5622: The Depletors
Pexidartinib and its close analog PLX5622 are widely recognized for their profound ability to eliminate microglia from the CNS.[1] This potent depletion effect has made them invaluable tools for studying the fundamental roles of microglia in both healthy and diseased brains. PLX5622 is often favored for its superior blood-brain barrier permeability.[2][3] However, researchers should be aware of potential off-target effects, including impacts on oligodendrocyte progenitor cells (OPCs) at high doses, which could confound experimental results.[16]
GW2580: The Modulator
In contrast to the depleting agents, GW2580 offers a more nuanced approach by reducing microglial proliferation and their pro-inflammatory responses without causing a drastic reduction in the overall microglial population.[4][5] Studies in models of Parkinson's disease have shown that GW2580 can attenuate neurodegeneration and motor deficits, suggesting that modulating rather than eliminating microglia can be a viable therapeutic strategy.[2][4][5] This makes GW2580 a compelling option for studies aiming to preserve the beneficial functions of microglia while curbing their detrimental activities.
JNJ-40346527 and BLZ945: Potent and Selective Inhibition
JNJ-40346527 has demonstrated efficacy in a mouse model of tauopathy, where it reduced microglial proliferation and neurodegeneration.[7][8][9][10][11] BLZ945 has shown strong therapeutic potential in the EAE model of multiple sclerosis, effectively suppressing the disease by targeting inflammatory myeloid cells.[12] However, its potent activity can lead to the depletion of quiescent microglia, a factor to consider in experimental design.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 7. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 8. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
head-to-head comparison of c-Fms-IN-1 and Ki20227
In the landscape of targeted cancer therapy and inflammation research, the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, has emerged as a critical target. This receptor tyrosine kinase plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Dysregulation of the CSF-1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and bone disorders. This guide provides a detailed, head-to-head comparison of two prominent small molecule inhibitors of c-Fms: c-Fms-IN-1 and Ki20227, presenting available performance data and experimental methodologies to aid researchers in their selection and application.
Mechanism of Action
Both this compound and Ki20227 are potent inhibitors of the c-Fms tyrosine kinase. They exert their effects by competing with ATP for binding to the catalytic domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand (CSF-1 or IL-34) binding, thereby blocking the downstream signaling cascades that mediate the biological effects of CSF-1R activation.
Biochemical Potency and Selectivity
A direct comparison of the kinase selectivity profiles of this compound and Ki20227 is challenging due to the limited publicly available data for this compound against a broad kinase panel. However, the available data on their half-maximal inhibitory concentrations (IC50) against c-Fms and a few other kinases are summarized below.
| Target Kinase | This compound IC50 (nM) | Ki20227 IC50 (nM) |
| c-Fms (CSF-1R) | 0.8 | 2 [1][2] |
| VEGFR-2 (KDR) | Not Available | 12[1][2] |
| c-Kit | Not Available | 451[1][2] |
| PDGFRβ | Not Available | 217[1][2] |
| Flt3 | Not Available | No inhibition[2] |
| EGFR | Not Available | No inhibition[3] |
| c-Src | Not Available | No inhibition[3] |
Note: The IC50 values are highly dependent on the specific assay conditions.
Based on the available data, both compounds are highly potent inhibitors of c-Fms. Ki20227 has been profiled against a broader, albeit still limited, range of kinases and shows a degree of selectivity for c-Fms and VEGFR-2 over c-Kit and PDGFRβ.
Cellular Activity
The inhibitory effects of this compound and Ki20227 have been demonstrated in various cellular assays, primarily focusing on their ability to block M-CSF-dependent cell proliferation and differentiation.
| Cellular Assay | This compound | Ki20227 |
| M-CSF-dependent cell proliferation | IC50 of 5 nM in bone marrow-derived human macrophages. | Almost complete suppression of M-NFS-60 cell growth at 100 nM.[4] |
| Osteoclast Differentiation | Not Available | Dose-dependent inhibition of tartrate-resistant acid phosphatase-positive osteoclast-like cell development.[3] |
| c-Fms Phosphorylation | Not Available | Dose-dependent suppression in M-CSF-stimulated cells.[4] |
In Vivo Efficacy
Signaling Pathway and Experimental Workflows
To better understand the context of these inhibitors' actions and the methods used to characterize them, the following diagrams illustrate the CSF-1R signaling pathway and general experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ki 20227 | Other RTKs | Tocris Bioscience [tocris.com]
- 3. A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: c-Fms-IN-1 Versus Antibody-Based CSF1R Inhibition
For researchers, scientists, and drug development professionals, the targeting of the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a promising strategy in oncology and immunology. This guide provides an objective comparison between the small molecule inhibitor c-Fms-IN-1 and antibody-based approaches for CSF1R inhibition, supported by experimental data and detailed methodologies.
The CSF1R, also known as c-Fms, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1][2] In the tumor microenvironment (TME), signaling through CSF1R by its ligands, CSF-1 and IL-34, promotes the differentiation of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These M2-polarized TAMs contribute to tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[3][4] Consequently, inhibiting the CSF1R pathway presents a compelling therapeutic avenue to modulate the TME and enhance anti-tumor immunity. Two primary strategies have been developed to achieve this: small molecule kinase inhibitors, such as this compound, and monoclonal antibodies that target the extracellular domain of the receptor.
Mechanism of Action: A Tale of Two Approaches
Small molecule inhibitors like this compound are cell-permeable compounds that typically act as ATP-competitive inhibitors of the intracellular kinase domain of CSF1R. By binding to the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades.[5] In contrast, antibody-based inhibitors are large glycoproteins that bind to the extracellular domain of CSF1R. Their primary mechanism involves preventing the binding of the ligands CSF-1 and IL-34 to the receptor, thus inhibiting its dimerization and subsequent activation.[6] Some antibodies may also induce receptor internalization and degradation.
dot
References
- 1. Therapeutic effects of CSF1R-blocking antibodies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The receptor of the colony-stimulating factor-1 (CSF-1R) is a novel prognostic factor and therapeutic target in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
Assessing the Specificity of c-Fms-IN-1: A Comparative Guide for Researchers
A detailed analysis of the kinase inhibitor c-Fms-IN-1 reveals a high degree of potency for its primary target, the colony-stimulating factor 1 receptor (c-Fms). However, a comprehensive evaluation of its specificity in comparison to other known c-Fms inhibitors is crucial for its effective application in research and drug development. This guide provides a comparative assessment of this compound against three other widely used c-Fms inhibitors: Pexidartinib (PLX3397), GW2580, and BLZ945, with a focus on their kinase selectivity profiles and the experimental methodologies used for their determination.
c-Fms, a receptor tyrosine kinase, plays a critical role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and bone diseases, making it an attractive therapeutic target. A multitude of small molecule inhibitors have been developed to target c-Fms, each with varying degrees of potency and selectivity. Understanding the specificity of these inhibitors is paramount to minimize off-target effects and to accurately interpret experimental results.
Comparative Kinase Selectivity
To provide a clear comparison of the specificity of this compound and its alternatives, the following table summarizes their inhibitory activity against c-Fms and a selection of off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) | GW2580 IC50 (nM) | BLZ945 IC50 (nM) |
| c-Fms (CSF1R) | 0.8 [1][2][3] | 20 [4][5][6] | 60 [7][8] | 1 [9][10][11][12][13] |
| c-Kit | - | 10[4][5] | >10,000 | >1000 |
| FLT3 | - | 160[4][5][6] | - | >1000 |
| PDGFRβ | - | - | - | >1000 |
| KDR (VEGFR2) | - | 350 | - | - |
| TRKA | - | - | 880[8] | - |
Signaling Pathway and Experimental Context
To better understand the action of these inhibitors, it is essential to visualize the c-Fms signaling pathway and the experimental workflows used to assess their specificity.
c-Fms Signaling Pathway
The binding of macrophage colony-stimulating factor (M-CSF) to the c-Fms receptor triggers its dimerization and autophosphorylation, initiating a downstream signaling cascade that involves key pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for cell survival, proliferation, and differentiation. c-Fms inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing the initiation of this signaling cascade.
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Experimental Workflow: KINOMEscan® Assay
A common method for assessing kinase inhibitor specificity is the KINOMEscan® assay. This competition-based binding assay measures the ability of a test compound to displace a ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, providing a measure of the inhibitor's binding affinity.
Caption: A simplified workflow of the KINOMEscan® assay.
Detailed Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. Below are detailed protocols for common assays used to determine kinase inhibitor specificity.
KINOMEscan® Profiling
The KINOMEscan® assay platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the amount of a specific kinase that is captured by an immobilized ligand from a solution containing the kinase and the test compound. A compound that binds to the kinase will compete with the immobilized ligand and reduce the amount of kinase captured.
-
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
The DNA-tagged kinase, the test compound, and an immobilized, active-site directed ligand are combined and allowed to reach equilibrium.
-
The mixture is passed over a capture resin that binds the immobilized ligand.
-
Unbound components are washed away.
-
The amount of captured kinase is determined by quantifying the associated DNA tag using quantitative PCR (qPCR).
-
The results are typically reported as a percentage of the control (DMSO) signal, where a lower percentage indicates stronger binding of the test compound.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to kinases.
-
Principle: The assay relies on the binding of a fluorescently labeled tracer to the kinase of interest. When a europium-labeled anti-tag antibody also binds to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
A solution of the kinase and a europium-labeled anti-tag antibody is prepared.
-
The test compound is serially diluted and added to the assay plate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
A fluorescently labeled ATP-competitive tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of the acceptor and donor emission is calculated to determine the degree of inhibition.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.
-
Principle: The binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, making it more resistant to thermal denaturation.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble fraction of the proteome is separated from the aggregated proteins by centrifugation.
-
The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion
This compound demonstrates high potency for its intended target, c-Fms, with a sub-nanomolar IC50 value. When compared to other c-Fms inhibitors such as Pexidartinib, GW2580, and BLZ945, it appears to be one of the most potent inhibitors. However, a comprehensive assessment of its specificity requires a broad kinase selectivity profile, ideally generated using a standardized platform like KINOMEscan®. BLZ945 stands out for its remarkable selectivity, being over 1000-fold more selective for c-Fms against closely related kinases. Researchers and drug developers should carefully consider the specificity profiles of these inhibitors when selecting a tool compound for their studies to ensure the observed biological effects are indeed due to the inhibition of c-Fms and not off-target activities. The use of well-defined experimental protocols, such as those outlined in this guide, is essential for generating reliable and reproducible data.
References
- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 7. GW 2580 | Other RTKs | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BLZ945 | 953769-46-5 | CSF1R | MOLNOVA [molnova.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Abstract 3629: BLZ945, a selective c-fms (CSF-1R) kinase inhibitor for the suppression of tumor-induced osteolytic lesions in bone | Semantic Scholar [semanticscholar.org]
Efficacy of c-Fms Inhibitors: A Comparative Literature Review
The colony-stimulating factor 1 receptor (c-Fms or CSF-1R) is a class III receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, c-Fms dimerizes and activates downstream signaling pathways.[1][3] In various pathologies, including cancer, inflammatory diseases, and bone disorders, the c-Fms signaling axis is often dysregulated.[1][2] In oncology, c-Fms is a key regulator of tumor-associated macrophages (TAMs), which are frequently implicated in promoting tumor growth, invasion, and suppressing anti-tumor immunity.[3][4] Consequently, inhibiting the c-Fms pathway has emerged as a promising therapeutic strategy.[5][6]
This guide provides a comparative overview of the efficacy of various c-Fms inhibitors, supported by experimental data from preclinical and clinical studies.
The c-Fms (CSF-1R) Signaling Pathway
Binding of the dimeric ligand (CSF-1 or IL-34) induces dimerization of the c-Fms receptor, leading to the autophosphorylation of multiple tyrosine residues in its intracellular domain.[7] These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades that are critical for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[4]
Comparison of Small Molecule c-Fms Inhibitors
A variety of small molecule tyrosine kinase inhibitors (TKIs) targeting c-Fms have been developed. Their efficacy is often compared based on their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes key preclinical data for several notable inhibitors.
| Inhibitor | c-Fms (CSF-1R) IC50 (nM) | Other Key Targets | Reference |
| Pexidartinib (PLX3397) | 16 | c-Kit, FLT3 | [3][8] |
| Sotuletinib (BLZ945) | 1 | >3,200-fold selectivity over other kinases | [3] |
| Vimseltinib (DCC-3014) | 2.8 (JMD*) | >100-fold selectivity over FLT3, KIT, PDGFRα/β | [3][8] |
| ARRY-382 | 9 | - | [3][8] |
| JNJ-28312141 | 0.69 | FLT3, KIT | [3][9] |
| CSF1R-IN-22 | 0.5 | 120-fold selectivity over c-Kit | [3] |
| Pimicotinib (ABSK021) | 19.48 | - | [3] |
| Imatinib | 1,860 (cellular) | BCR-Abl, c-Kit, PDGFR | [10] |
*JMD: Juxtamembrane Domain
Comparison of Monoclonal Antibody c-Fms Inhibitors
In addition to small molecule inhibitors, several monoclonal antibodies targeting either the c-Fms receptor or its ligand CSF-1 have entered clinical development. These agents offer a different mechanism of action, typically by blocking ligand-receptor binding.
| Antibody | Target | Mechanism | Clinical Status | Reference |
| Emactuzumab (RG-7155) | CSF-1R | Blocks receptor activation | Phase 1/2 trials completed | [3][11] |
| Cabiralizumab (FPA-008) | CSF-1R | Blocks receptor activation | Phase 1/2 trials ongoing/completed | [3] |
| AMG-820 | CSF-1R | Inhibits binding of CSF-1 or IL-34 | Phase 1 trials completed | [3][12] |
| IMC-CS4 (LY3022855) | CSF-1R | Blocks receptor activation | Phase 1 trials ongoing/completed | [3][12] |
| MCS110 | CSF-1 | Neutralizes CSF-1 ligand | Phase 1/2 study terminated | [11] |
Experimental Protocols and Workflows
The evaluation of c-Fms inhibitors follows a standard preclinical development pipeline, starting with biochemical assays and progressing to cell-based and in vivo models.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the biochemical IC50 of a test compound against the c-Fms kinase.
-
Reagents and Materials: Recombinant human c-Fms kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), test inhibitor, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in kinase assay buffer. b. In a 96-well plate, add the c-Fms enzyme, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Migration (Scratch) Assay
This protocol assesses the effect of a c-Fms inhibitor on the migration of cancer cells that express c-Fms.[13]
-
Cell Culture: Plate c-Fms-expressing cells (e.g., HeLa or CaSki cervical cancer cells) in a 6-well plate and grow to confluence.[13]
-
Procedure: a. Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip. b. Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing either the test inhibitor at various concentrations or a vehicle control (e.g., DMSO). c. Image the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the cell-free gap at each time point for all conditions. The reduction in cell migration can be quantified by comparing the rate of gap closure in inhibitor-treated wells to the control wells. A 50% reduction in cellular migration compared to control can be indicative of inhibitor efficacy.[13]
Clinical Efficacy and Applications
The clinical development of c-Fms inhibitors has yielded mixed results. While monotherapy has shown disappointing outcomes in many solid tumors, remarkable success has been observed in diseases driven by CSF1/CSF1R signaling.[3][11]
-
Tenosynovial Giant Cell Tumor (TGCT): This is a benign tumor characterized by a translocation involving the CSF1 gene, leading to its overexpression.[8] c-Fms inhibitors have shown substantial clinical activity in TGCT patients.[11] Pexidartinib is approved for the treatment of symptomatic TGCT.[8][14] Studies with emactuzumab and MCS110 have also shown high objective response rates in this patient population.[11]
-
Solid Tumors: As single agents, c-Fms inhibitors have demonstrated limited efficacy in advanced solid tumors.[3][11] For example, a phase 1 study of ARRY-382 in patients with various refractory solid malignancies resulted in stable disease for some patients but no objective responses.[8][11] The rationale for using these inhibitors is often to target TAMs and modulate the tumor microenvironment. Therefore, a major focus is now on combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, with the goal of overcoming resistance to immunotherapy.[3][8]
Conclusion
c-Fms remains a compelling target for therapeutic intervention in oncology and inflammatory diseases. A diverse range of inhibitors, including potent and highly selective small molecules and monoclonal antibodies, have been developed. While clinical efficacy as a monotherapy has been largely confined to diseases with a clear genetic driver, such as TGCT, the potential for these agents to modulate the tumor microenvironment provides a strong rationale for their continued investigation in combination with other anti-cancer therapies, especially immunotherapy.[3][8] Future research will focus on identifying predictive biomarkers to select patients most likely to benefit and optimizing combination strategies to harness the full therapeutic potential of c-Fms inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Colony-stimulating factor-1 receptor inhibitors for the treatment of cancer and inflammatory disease. | Semantic Scholar [semanticscholar.org]
- 3. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clinical evaluation of colony-stimulating factor 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of c-Fms-IN-1 and Pexidartinib in Targeting the c-Fms Kinase
For Immediate Release
This guide provides a detailed comparison of two prominent inhibitors of the Colony-Stimulating Factor 1 Receptor (c-Fms), c-Fms-IN-1 and pexidartinib (B1662808). Designed for researchers, scientists, and drug development professionals, this document outlines their respective performance based on available experimental data, details key experimental methodologies, and visualizes their mechanisms within the c-Fms signaling pathway.
Introduction to c-Fms and its Inhibition
The c-Fms proto-oncogene encodes for the Colony-Stimulating Factor 1 Receptor (CSF-1R), a transmembrane tyrosine kinase.[1] The binding of its ligand, CSF-1, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[1] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various cancers and inflammatory diseases, making it a key therapeutic target.
Pexidartinib (PLX3397) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that targets c-Fms (CSF-1R), as well as KIT and FMS-like tyrosine kinase 3 (FLT3).[2][3] It is clinically approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder characterized by the overexpression of CSF-1.[2][3] this compound is a potent and selective inhibitor of the c-Fms kinase, primarily utilized in a research setting to investigate the roles of c-Fms in various biological processes.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and pexidartinib, primarily focusing on their half-maximal inhibitory concentrations (IC50) in biochemical and cellular assays.
Table 1: Biochemical Assay Data
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | c-Fms | 0.8[4] | Not specified |
| Pexidartinib | CSF-1R | 20[5] | Not specified |
| c-Kit | 10[5] | Not specified | |
| FLT3 | 160[5] | Not specified | |
| CSF-1R | 13[6] | Enzymatic assay with 100μM ATP |
Table 2: Cellular Assay Data
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Incubation Time |
| Pexidartinib | CAL-62 (Anaplastic Thyroid Cancer) | Cell Viability | 6.413 | 24 h |
| 4.116 | 48 h | |||
| 2.925 | 72 h | |||
| BHT101 (Anaplastic Thyroid Cancer) | Cell Viability | 8.482 | 24 h | |
| 5.342 | 48 h | |||
| 3.511 | 72 h | |||
| MCF-7 (Breast Cancer) | Cell Proliferation (Trypan Blue) | 0.00307 | 72 h |
Mechanism of Action and Signaling Pathways
Both this compound and pexidartinib function by inhibiting the kinase activity of c-Fms, thereby blocking the downstream signaling cascades that promote cell survival and proliferation. Pexidartinib has been shown to inhibit the autophosphorylation of CSF-1R, which in turn blocks the activation of key downstream pathways, including the PI3K/AKT and MAPK/ERK signaling axes.[7] This leads to the suppression of cell growth and induction of apoptosis. While the specific downstream effects of this compound are less documented, its potent inhibition of the c-Fms kinase suggests a similar mechanism of action in blocking these critical signaling pathways.
Caption: c-Fms signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a general framework and may require optimization based on specific experimental conditions.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (this compound or pexidartinib)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the c-Fms kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (Trypan Blue Exclusion)
Objective: To assess the effect of a test compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound (this compound or pexidartinib)
-
Trypan Blue solution (0.4%)[8]
-
Phosphate-buffered saline (PBS)
-
48-well plates
-
Hemocytometer
-
Microscope
Procedure:
-
Seed cells in a 48-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Following treatment, detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in serum-free medium or PBS.[8]
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 3 minutes at room temperature.[8]
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells using a microscope.
-
Calculate the percentage of viable cells and the total cell number for each treatment condition.
Caption: Workflow for a cellular proliferation assay.
Conclusion
Both this compound and pexidartinib are potent inhibitors of the c-Fms kinase. Pexidartinib has a broader kinase inhibition profile and has demonstrated clinical efficacy in TGCT. This compound, with its high potency, serves as a valuable tool for preclinical research into the biological functions of c-Fms. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the c-Fms signaling pathway.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sustained, Complete Response to Pexidartinib in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Small Molecule Inhibitors Targeting c-Fms Kinase
For Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (c-Fms or CSF1R), a receptor tyrosine kinase, is a critical mediator of signaling for monocytes, macrophages, and related cell types. Its role in cell survival, proliferation, and differentiation has made it a key target in various therapeutic areas, including oncology, inflammatory diseases, and neurodegenerative disorders. This guide provides a comparative analysis of prominent c-Fms small molecule inhibitors, offering a detailed look at their performance, selectivity, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison of c-Fms Inhibitors
The potency and selectivity of small molecule inhibitors are paramount for their therapeutic efficacy and safety. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key c-Fms inhibitors against the primary target and a panel of other kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | c-Fms (CSF1R) IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | KDR (VEGFR2) IC50 (nM) | PDGFRβ IC50 (nM) | Other Notable Targets (IC50 nM) |
| Pexidartinib (PLX3397) | 20[1][2][3][4] | 10[1][2][3][4] | 160[1][2][3][4] | 350[2] | - | LCK (860), FLT1 (880), NTRK3 (890)[2] |
| Sotuletinib (BLZ945) | 1[5][6][7][8] | 3,200[5] | 9,100[5] | - | 4,800[5] | >1000-fold selectivity vs. closest homologs[5][6][7] |
| Vimseltinib (DCC-3014) | <10 (JMD: 2.8)[9][10] | 100-1000[9] | >3000[11] | - | >3000[11] | PDGFRα (>3000)[11] |
| Pimicotinib (ABSK021) | 19.48[12] | - | - | - | - | Highly selective[12][13][14] |
| Imatinib | 1,420 (cellular)[15] | 100[15] | - | - | 250[15] | Abl (250)[15] |
| ARRY-382 | 9[12] | - | - | - | - | Highly selective[12] |
| JNJ-28312141 | 0.69[12] | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Mandatory Visualization
Diagrams created with Graphviz to illustrate key biological and experimental processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of c-Fms inhibitors.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of purified c-Fms kinase and the inhibitory effect of test compounds by measuring ADP production.
-
Objective: To determine the biochemical IC50 of an inhibitor against recombinant c-Fms kinase.
-
Materials:
-
Recombinant human c-Fms (CSF1R) kinase.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.
-
Adenosine 5'-triphosphate (ATP).
-
Test inhibitor (serial dilutions in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the c-Fms enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to its Km value for the kinase if known.[16]
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[17]
-
Stop the reaction and measure ADP production following the ADP-Glo™ kit instructions:
-
Add 5 µL of ADP-Glo™ Reagent to convert unused ATP to ADP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis.
-
Cell-Based Proliferation/Viability Assay
This assay measures the effect of an inhibitor on the proliferation and viability of cells whose survival is dependent on c-Fms signaling.
-
Objective: To determine the cellular IC50 or EC50 of an inhibitor.
-
Materials:
-
c-Fms-dependent cell line (e.g., mouse bone marrow-derived macrophages (BMDMs) or M-NFS-60 cells).[4][5]
-
Cell culture medium supplemented with CSF-1 ligand.
-
Test inhibitor (serial dilutions).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent.
-
96-well clear or white-walled cell culture plates.
-
-
Procedure:
-
Seed the c-Fms-dependent cells into a 96-well plate and allow them to adhere or stabilize.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle-only (e.g., DMSO) control.
-
Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[17]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-only control as 100% viability and a no-cell control as 0% viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50/EC50 value by fitting the data to a dose-response curve using non-linear regression.[5][6]
-
In Vivo Tumor Model Efficacy Study
This study evaluates the anti-tumor efficacy of a c-Fms inhibitor in a living organism, typically a mouse model.
-
Objective: To assess the in vivo efficacy of an inhibitor in reducing tumor growth and modulating the tumor microenvironment.
-
Materials:
-
Procedure:
-
Inject tumor cells subcutaneously or orthotopically into the mice to establish tumors.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., 40 mg/kg, orally, once or twice daily) and vehicle to the respective groups.[4][19]
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for macrophage infiltration, or Western blot for target engagement).
-
-
Data Analysis:
-
Compare the average tumor growth curves between the inhibitor-treated and vehicle-treated groups.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Analyze pharmacodynamic biomarkers (e.g., reduction in F4/80+ tumor-associated macrophages) to confirm target engagement.[18]
-
Use statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 3. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vimseltinib (DCC-3014) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 11. deciphera.com [deciphera.com]
- 12. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. Pimicotinib Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]
- 14. Pimicotinib longer-term results at ESMO [emdgroup.com]
- 15. ashpublications.org [ashpublications.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. apexbt.com [apexbt.com]
- 19. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of c-Fms-IN-1
For Research, Scientific, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of c-Fms-IN-1, a potent FMS kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. As no specific Safety Data Sheet (SDS) with official disposal instructions for this compound is publicly available, these guidelines are based on standard practices for handling potent, biologically active small molecules and hazardous chemical waste.
Core Safety Principles & Prohibitions
Kinase inhibitors such as this compound are often treated as potentially hazardous or cytotoxic agents. Therefore, it is imperative to handle them with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. When it comes to disposal, to prevent environmental contamination and ensure the safety of all personnel, the following methods are strictly prohibited:
-
DO NOT dispose of this compound or any solutions containing it down the sink or drain.
-
DO NOT discard this compound in the regular trash.
-
DO NOT attempt to neutralize the chemical without specific, validated protocols and appropriate safety measures in place.
-
DO NOT dispose of the compound by evaporation in a fume hood.[1]
Step-by-Step Disposal Protocol for this compound
The following procedures outline the correct method for disposing of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation of waste contaminated with this compound from other waste streams at the point of generation is critical to prevent accidental reactions and ensure compliant disposal.[1]
-
Solid Waste: This category includes unused or expired pure compounds, as well as contaminated consumables such as pipette tips, tubes, gloves, and bench paper.[1]
-
Liquid Waste: This includes stock solutions, experimental solutions, and the first rinse of any container that has held the compound.[1]
Step 2: Waste Collection and Containment
Use designated, properly labeled, and chemically compatible containers for waste collection.
-
For Solid Waste:
-
Collect in a clearly labeled, sealable plastic bag or a designated solid waste container.
-
The container must be marked with "Hazardous Chemical Waste," the name of the compound ("this compound"), and any appropriate hazard symbols.[1]
-
-
For Liquid Waste:
-
Use a dedicated, leak-proof, and shatter-resistant container.
-
The container should be clearly labeled with "Hazardous Chemical Waste," "this compound," and the solvent system used (e.g., "in DMSO").
-
Ensure containers are kept closed except when adding waste.
-
Store waste containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1]
-
Step 3: Storage of Waste
Store all waste containers in a designated, secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Disposal Arrangement
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste. All waste must be disposed of in accordance with local, state, and federal regulations.
Step 5: Decontamination of Empty Containers
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., the solvent used for the stock solution) at least three times. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After thorough rinsing and removal or defacing of the original label, the clean container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.[1]
Quantitative Data for Laboratory Waste Management
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative thresholds often used in laboratory chemical waste management.
| Parameter | Guideline | Source |
| Acute Toxicity (Oral LD50) | < 50 mg/kg | Considered highly toxic; requires stringent containment and disposal. |
| Concentration in Aqueous Waste | > 1 mg/L | May be classified as hazardous depending on local regulations. |
| Flash Point of Solvent | < 60°C (140°F) | Waste is considered ignitable and must be handled accordingly. |
Note: These are general guidelines. Always consult your institution's EHS for specific quantitative thresholds for hazardous waste classification.
Experimental Protocols
The disposal procedures outlined above are applicable to waste generated from various experimental protocols involving this compound, including but not limited to:
-
In vitro kinase assays: Disposal of assay plates, buffer solutions, and unused compound.
-
Cell-based assays: Disposal of treated cell culture media, cell lysates, and contaminated labware.
-
In vivo studies: Disposal of unused dosing solutions, contaminated bedding, and animal carcasses in accordance with institutional guidelines for chemically contaminated animal waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
References
Personal protective equipment for handling c-Fms-IN-1
Essential Safety and Handling Guide for c-Fms-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like the FMS kinase inhibitor, this compound. Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is a potent kinase inhibitor.[1] While a comprehensive toxicological profile is not widely published, its mechanism of action necessitates that it be handled as a potentially hazardous substance. Primary routes of exposure include inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a robust PPE protocol is mandatory.
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent small molecule inhibitors. All personnel handling this compound must be trained in the proper selection and use of the following equipment.[2]
Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[3] | Protects against splashes and aerosolized particles entering the eyes or face.[3] |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[2] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[2] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the compound as a powder or when aerosols may be generated.[2] | Prevents inhalation of the compound, which can be a primary route of exposure.[2] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound:
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.
Disposal of this compound Waste:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Includes unused compound, contaminated gloves, gowns, pipette tips, and weigh boats. This waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[4]
-
Sharps Waste: Needles and syringes used for in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[3]
Spill Cleanup Procedure:
In the event of a small spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: If not already wearing it, don the recommended PPE, including double nitrile gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.
-
Contain the Spill: For a solid spill, gently cover with absorbent paper to avoid raising dust. For a liquid spill, cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Decontaminate: Working from the outside in, carefully clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water solution.
-
Dispose of Waste: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.
-
Report the Incident: Report the spill to your institution's environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
